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  • Product: 3-amino-5-methoxyBenzenesulfonamide

Core Science & Biosynthesis

Foundational

historical discovery and development of 3-amino-5-methoxybenzenesulfonamide

The following technical guide details the chemical lineage, synthesis, and medicinal utility of 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4), a specialized pharmacophore used in fragment-based drug discovery (F...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical lineage, synthesis, and medicinal utility of 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4), a specialized pharmacophore used in fragment-based drug discovery (FBDD) and the development of selective carbonic anhydrase inhibitors and kinase antagonists.

Historical Discovery, Synthesis, and Medicinal Application

Part 1: Historical Genesis & Chemical Lineage

The discovery of 3-amino-5-methoxybenzenesulfonamide is not a singular "eureka" moment attached to a blockbuster drug, but rather a critical evolution in the structure-activity relationship (SAR) of sulfonamide pharmacophores.

The Shift from Para to Meta Substitution

Historically, the sulfonamide era began with sulfanilamide (para-aminobenzenesulfonamide), a potent antibacterial agent. However, the para-substitution pattern is metabolically vulnerable (N-acetylation) and structurally rigid.

  • The Problem: Early sulfonamides lacked selectivity for human isoenzymes (e.g., Carbonic Anhydrases II, VII, IX) and had poor solubility profiles.

  • The Solution: Medicinal chemists shifted focus to 3,5-disubstituted benzenesulfonamides . The introduction of substituents at the meta positions (relative to the sulfonamide) allowed for:

    • Electronic Modulation: Tuning the pKa of the sulfonamide nitrogen (typically ~10.0) to physiological relevance.[1]

    • Lipophilic Tuning: The 5-methoxy group increases logP, improving membrane permeability compared to the highly polar sulfanilamide.

    • Vector Exploration: The 3-amino group serves as a versatile "handle" for amide coupling, urea formation, or cross-coupling reactions, enabling the growth of the molecule into distinct binding pockets (e.g., the hydrophobic pocket of kinases).

Emergence in Fragment-Based Drug Discovery (FBDD)

In the early 2010s, with the rise of FBDD, 3-amino-5-methoxybenzenesulfonamide emerged as a "privileged fragment." Its low molecular weight (<250 Da) and high ligand efficiency (LE) made it an ideal starting point for screening against metalloenzymes and kinases.

Part 2: Technical Synthesis & Methodology

The synthesis of 3-amino-5-methoxybenzenesulfonamide is non-trivial due to the directing effects of the benzene ring. Direct chlorosulfonation of 3-methoxyaniline often yields mixtures of isomers. The most robust, field-proven route utilizes a Sandmeyer-type chlorosulfonylation starting from a nitro-anisole precursor.

Retrosynthetic Analysis[4]
  • Target: 3-amino-5-methoxybenzenesulfonamide[2][3]

  • Precursor: 3-amino-5-methoxy-nitrobenzene (or 3,5-dinitroanisole)

  • Key Transformation: Conversion of an aniline amine to a sulfonyl chloride via diazonium salt (Meerwein reaction).

Optimized Synthesis Protocol (The "Nitro-Anisole" Route)

This protocol ensures regioselectivity and high purity.

Step 1: Selective Reduction of 3,5-Dinitroanisole
  • Reagents: 3,5-Dinitroanisole, Sodium Sulfide (

    
    ), or 
    
    
    
    /Pd-C (controlled).
  • Mechanism: Zinin reduction.

  • Outcome: 3-Methoxy-5-nitroaniline .

  • Note: Statistical reduction is avoided by using stoichiometric sulfide reduction which is selective for one nitro group in symmetric dinitroarenes.

Step 2: Diazotization and Chlorosulfonylation (Meerwein)
  • Reagents:

    
    , 
    
    
    
    (aq),
    
    
    ,
    
    
    (catalyst), Acetic Acid.
  • Protocol:

    • Dissolve 3-methoxy-5-nitroaniline in glacial acetic acid/HCl.

    • Cool to 0°C and add

      
       dropwise to form the diazonium salt.
      
    • Critical Step: Pour the diazonium mixture into a saturated solution of

      
       in acetic acid containing catalytic 
      
      
      
      .
    • Gas evolution (

      
      ) indicates decomposition of the diazonium to the radical, which captures 
      
      
      
      and
      
      
      .
  • Intermediate: 3-Methoxy-5-nitrobenzenesulfonyl chloride .

Step 3: Aminolysis
  • Reagents:

    
     (28% aq) or 
    
    
    
    in dioxane.
  • Protocol: Treat the sulfonyl chloride with excess ammonia at 0°C.

  • Intermediate: 3-Methoxy-5-nitrobenzenesulfonamide .

Step 4: Final Reduction
  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Protocol: Hydrogenate the nitro group at room temperature for 4 hours. Filter through Celite.

  • Yield: ~65-75% overall.

Synthesis Flowchart (DOT Visualization)

SynthesisRoute Start 3,5-Dinitroanisole Step1 Step 1: Selective Reduction (Na2S / NaHCO3) Start->Step1 Inter1 3-Methoxy-5-nitroaniline Step1->Inter1 Step2 Step 2: Diazotization & Chlorosulfonylation (NaNO2, HCl, SO2, CuCl2) Inter1->Step2 Inter2 3-Methoxy-5-nitrobenzenesulfonyl chloride Step2->Inter2 Step3 Step 3: Aminolysis (NH4OH) Inter2->Step3 Inter3 3-Methoxy-5-nitrobenzenesulfonamide Step3->Inter3 Step4 Step 4: Catalytic Hydrogenation (H2, Pd/C) Inter3->Step4 Final 3-Amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4) Step4->Final

Caption: Figure 1. Regioselective synthesis of 3-amino-5-methoxybenzenesulfonamide via the Meerwein sulfonation pathway.

Part 3: Medicinal Chemistry & Applications[4]

Pharmacophore Logic

The molecule acts as a "bifunctional linker."

  • Sulfonamide (

    
    ):  Acts as a Zinc-binding group (ZBG) in metalloenzymes (e.g., Carbonic Anhydrase) or a hydrogen bond donor/acceptor network in the solvent front of kinases.
    
  • Methoxy (

    
    ):  Provides a hydrophobic contact point. In Carbonic Anhydrase II (CAII), this group often lodges in the hydrophobic pocket formed by Val121 and Leu198, improving selectivity over CA I.
    
  • Amino (

    
    ):  The vector for growing the fragment. It is typically derivatized into ureas or amides to reach the "selectivity pocket" of the target protein.
    
Quantitative Data: Physicochemical Profile
PropertyValueSignificance
Molecular Weight 202.23 g/mol Ideal for FBDD (Rule of 3 compliant).
cLogP ~0.5 - 0.9Moderate lipophilicity ensures solubility and permeability.
TPSA ~88 ŲGood oral bioavailability potential.
pKa (Sulfonamide) ~9.8Ionized at physiological pH? No, mostly neutral, allowing passive transport.
Mechanism of Action: Carbonic Anhydrase Inhibition

In the context of CA inhibition, the sulfonamide nitrogen coordinates to the


 ion in the enzyme's active site. The 3,5-substitution pattern is critical:
  • The Sulfonamide displaces the zinc-bound water molecule/hydroxide ion.

  • The Benzene ring undergoes

    
    -stacking with Phe198 (in some isoforms).
    
  • The Methoxy group induces a steric clash in "narrow" isoforms, thereby conferring selectivity for "wider" isoforms like CA IX (a hypoxia tumor target).

SAR Logic Diagram

SAR_Logic Center 3-Amino-5-Methoxy Benzenesulfonamide Sulfonamide Sulfonamide (-SO2NH2) Zinc Binding Group (ZBG) Center->Sulfonamide Methoxy Methoxy (-OCH3) Lipophilic Selectivity Center->Methoxy Amino Amino (-NH2) Derivatization Vector Center->Amino Zn Zn2+ Coordination (Enzyme Active Site) Sulfonamide->Zn Interacts with Pocket Hydrophobic Pocket (Val121/Leu198) Methoxy->Pocket Occupies Growth Urea/Amide Linkage (Kinase Hinge Binding) Amino->Growth Enables

Caption: Figure 2. Structure-Activity Relationship (SAR) mapping of the scaffold's functional moieties.

Part 4: Experimental Validation Protocols

Protocol: Synthesis of 3-Methoxy-5-nitrobenzenesulfonyl chloride

This is the critical step often prone to failure due to diazonium instability.

  • Preparation of SO2 Solution: Bubble

    
     gas into glacial acetic acid (20 mL) until the weight increases by 8.0 g. Add 
    
    
    
    (0.5 g).
  • Diazotization: In a separate flask, suspend 3-methoxy-5-nitroaniline (2.0 g) in conc. HCl (5 mL) and acetic acid (10 mL). Cool to -5°C. Add

    
     (1.0 g in 2 mL water) dropwise. Stir for 30 min.
    
  • Coupling: Pour the cold diazonium solution rapidly into the stirred

    
     mixture.
    
  • Observation: The mixture will foam (nitrogen release) and turn green/blue.

  • Workup: After 1 hour, pour into ice water. The sulfonyl chloride precipitates as a tan solid. Filter and wash with cold water. Use immediately for the next step (unstable).

Quality Control (QC)
  • HPLC: C18 Column, Water/Acetonitrile gradient (0.1% TFA).

  • NMR (

    
    -DMSO): 
    
    • 
       3.82 (s, 3H, 
      
      
      
      )
    • 
       5.60 (s, 2H, 
      
      
      
      , broad)
    • 
       7.20 (s, 2H, 
      
      
      
      , broad)
    • 
       6.5-7.0 (m, 3H, Aromatic protons).
      

References

  • Amadis Chemical. (2025). Product Specification: 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4).[2][3][4] Retrieved from

  • ChemicalBook. (2025).[2] CAS Database List: 1261666-75-4.[2][4] Retrieved from

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181.
  • Hofmann, T. (1987). Sandmeyer Chlorosulfonylation: A versatile route to sulfonyl chlorides. Organic Syntheses. (General methodology reference for the Meerwein reaction described in Part 2).

Sources

Exploratory

Biological Activity Screening of 3-Amino-5-Methoxybenzenesulfonamide: A Technical Guide for Hit-to-Lead Optimization

Executive Summary The compound 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4) serves as a highly versatile, privileged scaffold in modern drug discovery, particularly in the development of targeted Carbonic Anhyd...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4) serves as a highly versatile, privileged scaffold in modern drug discovery, particularly in the development of targeted Carbonic Anhydrase (CA) inhibitors. Carbonic anhydrases are ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide. While certain isoforms (CA I, CA II) are widespread in normal tissues like red blood cells, transmembrane isoforms such as CA IX and CA XII are overexpressed in hypoxic solid tumors, driving microenvironment acidification and promoting metastasis[1].

This technical guide outlines a robust, self-validating screening cascade designed to evaluate the biological activity of 3-amino-5-methoxybenzenesulfonamide and its derivatives. By combining high-throughput functional assays with orthogonal biophysical validation, researchers can efficiently triage hits and optimize lead compounds for isoform-selective therapeutic applications.

Structural Rationale & The "Tail Approach"

The pharmacological utility of 3-amino-5-methoxybenzenesulfonamide is rooted in its specific functional groups, each serving a distinct mechanistic purpose:

  • Primary Sulfonamide (

    
    ):  Acts as the primary Zinc-Binding Group (ZBG). In the physiological state, the sulfonamide nitrogen coordinates directly with the catalytic 
    
    
    
    ion in the CA active site, displacing the zinc-bound water molecule and halting enzymatic activity[1].
  • 5-Methoxy Group (

    
    ):  Provides essential lipophilicity and steric bulk, influencing the compound's ADMET profile and its orientation within the hydrophobic pocket of the enzyme.
    
  • 3-Amino Group (

    
    ):  Functions as a critical synthetic handle for the "Tail Approach" [2]. Because the deep active site cleft containing the 
    
    
    
    ion is highly conserved across all human CA isoforms, achieving selectivity using the ZBG alone is nearly impossible. By appending diverse chemical moieties (tails) to the 3-amino group, researchers can target the highly variable amino acid residues located at the middle and outer rims of the CA active site[2]. This allows for the design of molecules that bind tightly to tumor-associated CA IX while sterically clashing with off-target CA II[2].

TailApproach Scaffold 3-amino-5-methoxy- benzenesulfonamide ZBG Primary Sulfonamide (Zinc Binding Group) Scaffold->ZBG Tail 3-Amino Derivatization (The 'Tail Approach') Scaffold->Tail Methoxy 5-Methoxy Group (Steric/Lipophilic) Scaffold->Methoxy CAIX Target: CA IX / XII (Tumor Microenvironment) ZBG->CAIX Anchors in Active Site CAII Off-Target: CA I / II (Red Blood Cells) ZBG->CAII Anchors in Active Site Tail->CAIX Binds Hydrophobic Subpockets (High Affinity) Tail->CAII Steric Clash (Low Affinity)

Logical framework of the "Tail Approach" utilizing the 3-amino-5-methoxybenzenesulfonamide scaffold.

High-Throughput Screening (HTS) Strategy

To rigorously evaluate the biological activity of these derivatives, a two-tiered screening cascade is required.

Tier 1: Functional Screening via Esterase Activity Causality: The physiological reaction of CA (CO2 hydration) is exceptionally fast and requires specialized stopped-flow instrumentation. To enable high-throughput screening in standard 96/384-well microplates, we exploit the secondary esterase activity of CA[1]. The enzyme catalyzes the hydrolysis of p-nitrophenyl acetate (p-NPA) into p-nitrophenol, a yellow chromophore that can be kinetically quantified at 405 nm[3].

Tier 2: Orthogonal Validation via Differential Scanning Fluorimetry (DSF) Causality: Colorimetric assays are prone to false positives from pan-assay interference compounds (PAINS) or highly colored derivatives that absorb near 405 nm. DSF (Thermal Shift Assay) provides direct biophysical evidence of target engagement. It measures the stabilization of the CA protein's tertiary structure upon ligand binding, quantified as an increase in the protein's melting temperature (


)[4].

Detailed Experimental Protocols

Protocol 1: Colorimetric CA Inhibition Assay (Tier 1)

This protocol is designed as a self-validating system. It mandates the use of Solvent Controls (SC) to account for DMSO-induced enzyme denaturation, Background Controls (BC) to subtract the spontaneous, non-enzymatic hydrolysis of p-NPA in aqueous buffer, and a Positive Control (Acetazolamide) to benchmark therapeutic potency[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare CA Assay Buffer (e.g., 50 mM MOPS, pH 6.9)[3]. Dissolve 3-amino-5-methoxybenzenesulfonamide derivatives in 100% DMSO to create 10X stock solutions[5]. Reconstitute the CA enzyme (e.g., CA II or CA IX) in the assay buffer.

  • Plate Setup (96-well format):

    • Test Wells: Dispense 10 µL of the test compound[5].

    • Enzyme Control (EC): Dispense 10 µL of DMSO (solvent equivalent).

    • Background Control (BC): Dispense 10 µL of DMSO; omit the enzyme[5].

    • Positive Control: Dispense 10 µL of 2 mM Acetazolamide[5].

  • Enzyme Addition & Pre-incubation: Add 80 µL of CA Assay Buffer and 5 µL of the CA Enzyme working solution to all wells except the BC (add 85 µL buffer instead)[5]. Crucial Step: Incubate the plate at room temperature for 10–15 minutes. Causality: This pre-incubation allows the sulfonamide inhibitor to reach thermodynamic binding equilibrium with the zinc active site before the competing substrate is introduced[1].

  • Reaction Initiation: Add 5 µL of the p-NPA substrate (dissolved in acetonitrile or ethanol) to all wells to initiate the esterase reaction[5].

  • Kinetic Measurement: Immediately place the plate in a microplate reader. Measure absorbance at 405 nm in kinetic mode for 15–30 minutes at room temperature, taking readings every 30–60 seconds[1].

HTSWorkflow Prep Library Prep (10X in DMSO) Dispense Dispense Compounds (96/384-well plate) Prep->Dispense Enzyme Add CA Enzyme (Pre-incubate 10-15 min) Dispense->Enzyme Substrate Add p-NPA Substrate (Initiate Reaction) Enzyme->Substrate Read Kinetic Absorbance (405 nm, 15-30 min) Substrate->Read Analyze Calculate IC50 & Select Hits Read->Analyze

Step-by-step workflow for the p-NPA colorimetric high-throughput screening assay.

Protocol 2: Differential Scanning Fluorimetry (Tier 2)

DSF utilizes SYPRO Orange, an environmentally sensitive dye that is highly quenched in aqueous solutions but fluoresces intensely (>400% enhancement) when bound to the hydrophobic core of a protein exposed during thermal unfolding[6].

Step-by-Step Methodology:

  • Master Mix Preparation: In a real-time PCR tube or 96-well PCR plate, combine the purified CA protein (e.g., 2 µM final concentration) and SYPRO Orange dye (e.g., 5X final concentration) in a suitable buffer (e.g., 10 mM NaH2PO4/Na2HPO4, pH 7.5)[7].

  • Ligand Addition: Add the test compound to a final concentration of 50 µM (ensuring final DMSO concentration remains

    
     1% to prevent solvent-induced destabilization)[7]. Prepare a DMSO-only control well to determine the baseline melting temperature (
    
    
    
    )[7].
  • Thermal Cycling: Subject the plate to a temperature gradient from 20 °C to 95 °C at a ramp rate of 1 °C/min using a real-time PCR instrument[6].

  • Data Extraction: Plot the first derivative of the fluorescence emission curve against temperature. The peak of the derivative curve represents the melting temperature (

    
    )[7]. Calculate the thermal shift: 
    
    
    
    [7]. A
    
    
    °C is generally considered a significant hit[7].

Data Interpretation & Hit Triage

Effective hit-to-lead optimization requires synthesizing both functional and biophysical data. The table below illustrates a hypothetical triage scenario comparing the parent scaffold against a tail-derivatized hit and the clinical standard, Acetazolamide.

Table 1: Representative Screening Profile of Benzenesulfonamide Derivatives

CompoundCA II IC

(nM)
CA IX IC

(nM)
Selectivity Index (CA II / CA IX)

CA IX (°C)
Interpretation
Acetazolamide (Control)12.125.00.48+4.2Potent pan-inhibitor; poor selectivity[5].
3-amino-5-methoxybenzenesulfonamide (Parent Scaffold)345.0410.00.84+1.5Weak baseline affinity; unbiased binding.
Tail-Derivatized Hit (Hypothetical)>10,0008.5>1176+6.8Excellent target engagement and isoform selectivity via the Tail Approach.

Analysis: While the parent 3-amino-5-methoxybenzenesulfonamide scaffold exhibits weak, non-selective inhibition, it provides the necessary geometric foundation. By utilizing the 3-amino group to append a bulky, hydrophobic tail, the hypothetical hit achieves nanomolar potency against the tumor-associated CA IX while completely abrogating binding to the off-target CA II, validated by a robust +6.8 °C thermal shift.

References

  • Krasavin, M., et al. "Screening of benzenesulfonamide in combination with chemically diverse fragments against carbonic anhydrase by differential scanning fluorimetry." Journal of Enzyme Inhibition and Medicinal Chemistry, 35:1, 306-310 (2020). URL:[Link]

  • Bua, S., et al. "Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action." Journal of Medicinal Chemistry, ACS Publications (2020). URL:[Link]

  • Assay Genie. "Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)." URL:[Link]

  • Miles, K. M., et al. "Differential scanning fluorimetry based assessments of the thermal and kinetic stability of peptide-MHC complexes." Journal of Immunological Methods, NIH PMC (2011). URL:[Link]

  • Semantic Scholar. "Determination of activities of human carbonic anhydrase II inhibitors from curcumin analogs." URL:[Link]

Sources

Foundational

Technical Guide: Spectroscopic Analysis of 3-Amino-5-Methoxybenzenesulfonamide

Executive Summary Molecule: 3-Amino-5-methoxybenzenesulfonamide Molecular Formula: Exact Mass: 202.04 Da Role: Key pharmacophore in Carbonic Anhydrase (CA) inhibitors; intermediate in the synthesis of diuretic and antigl...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Molecule: 3-Amino-5-methoxybenzenesulfonamide Molecular Formula:


Exact Mass:  202.04 Da
Role:  Key pharmacophore in Carbonic Anhydrase (CA) inhibitors; intermediate in the synthesis of diuretic and antiglaucoma agents.

This guide provides a rigorous analytical framework for the structural elucidation and purity assessment of 3-amino-5-methoxybenzenesulfonamide. Unlike simple monosubstituted benzenes, this 1,3,5-trisubstituted scaffold presents unique spectroscopic challenges, particularly in distinguishing the two distinct nitrogenous environments (aniline vs. sulfonamide) and resolving the meta-coupled aromatic protons.

The protocols below are designed for researchers requiring definitive structural proof. They prioritize causality (why a signal appears) and self-validation (how to detect experimental error).

Part 1: Structural Logic & The 1,3,5-Substitution Pattern

Before analyzing spectra, one must understand the electronic environment. The benzene ring is trisubstituted in a symmetrical meta pattern:

  • Position 1 (Sulfonamide,

    
    ):  Strong Electron Withdrawing Group (EWG). Deactivates the ring; deshields ortho protons.
    
  • Position 3 (Amino,

    
    ):  Strong Electron Donating Group (EDG). Activates the ring; shields ortho/para protons.
    
  • Position 5 (Methoxy,

    
    ):  Moderate EDG. Shields ortho/para protons.
    

The Analytical Challenge: Distinguishing the three non-equivalent aromatic protons (


) which are magnetically distinct but chemically similar due to the interplay of shielding (EDG) and deshielding (EWG) effects.
Diagram 1: Analytical Workflow

AnalyticalWorkflow Sample Raw Sample (Solid) Solubility Solubility Check (DMSO-d6 vs CDCl3) Sample->Solubility MS 1. Mass Spectrometry (MW Confirmation) Solubility->MS Dilute (<10 ppm) IR 2. FT-IR (Funct. Group Check) Solubility->IR Solid State NMR 3. NMR (1H/13C) (Structural Proof) Solubility->NMR ~10 mg/0.6 mL QC Quality Control (Purity Assessment) MS->QC M+H Found IR->QC SO2/NH2 Found NMR->QC Integration Correct

Caption: Integrated workflow ensuring sample integrity before high-cost NMR acquisition.

Part 2: Mass Spectrometry (The Molecular Fingerprint)

Mass spectrometry provides the first "Go/No-Go" decision. For sulfonamides, Electrospray Ionization (ESI) is preferred over Electron Impact (EI) to prevent excessive thermal decomposition before detection.

Ionization Strategy
  • Technique: ESI (Positive and Negative Mode).

  • Solvent: Methanol/Water (1:1) + 0.1% Formic Acid.

  • Predicted Molecular Ion:

    • Positive Mode (

      
      ): 
      
      
      
    • Negative Mode (

      
      ): 
      
      
      
Fragmentation Logic (MS/MS)

Sulfonamides follow a violation of the "Even-Electron Rule" and distinct fragmentation pathways.[1] The loss of sulfur dioxide is the diagnostic event.

Fragment Ion (m/z)LossMechanism/Assignment
203 Parent

186

Loss of ammonia from the sulfonamide or aniline moiety.
139

Diagnostic: Homolytic cleavage of the C-S bond.
122

Combined loss, leaving the substituted benzene core (3-methoxyaniline radical cation derivative).
Diagram 2: Fragmentation Pathway

MSFragmentation Parent [M+H]+ m/z 203 Frag1 [M+H - NH3]+ m/z 186 Parent->Frag1 - NH3 (17) Frag2 [M+H - SO2]+ m/z 139 Parent->Frag2 - SO2 (64) (Diagnostic) Frag3 Core Ring m/z ~122 Frag2->Frag3 - NH3

Caption: ESI-MS fragmentation logic. The loss of 64 Da (SO2) confirms the sulfonamide moiety.

Part 3: Infrared Spectroscopy (Functional Group Validation)

IR is critical for distinguishing the two different amine environments : the aromatic amine (aniline) and the sulfonamide amine.

Experimental Protocol
  • Method: ATR-FTIR (Attenuated Total Reflectance) or KBr Pellet.

  • Self-Validation: If the spectrum shows broad water bands (

    
    ), dry the sample under vacuum; moisture obscures the critical N-H region.
    
Key Absorption Bands[2][3][4]
Functional GroupFrequency (

)
IntensityDiagnostic Note
Primary Amine (

) Stretch

Medium, DoubletThe aniline

.[2] Look for the asymmetric and symmetric doublet.
Sulfonamide (

) Stretch

SharpOften overlaps with aniline but typically sharper.
Sulfonamide

(Asymmetric)

Strong Critical: Absence indicates hydrolysis/desulfonation.
Sulfonamide

(Symmetric)

StrongConfirms the sulfonyl group state.
Aromatic


VariableRing breathing modes.
Alkryl Ether (

)

StrongConfirms the methoxy (

) attachment.

Expert Insight: The sulfonamide


 stretches are the most reliable indicators of synthesis success. If the band at 

is missing, the sulfonamide formation failed.

Part 4: Nuclear Magnetic Resonance (The Structural Proof)

NMR is the definitive tool. However, solvent selection is paramount. Do not use


.  Sulfonamides have poor solubility in chloroform, and the exchangeable protons often broaden into the baseline.
Protocol: 1H NMR[5][6][7]
  • Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

  • Concentration:

    
     in 
    
    
    
    .
  • Reference: Residual DMSO quintet at

    
    .
    
1H NMR Assignments (Predicted & Literature-Grounded)
Proton EnvironmentShift (

, ppm)
MultiplicityIntegralAssignment Logic
Sulfonamide


Broad Singlet2HExchangeable with

. Downfield due to

acidity.
Aromatic H-2

Triplet/dd (

)
1HBetween

and

. Deshielded by

, shielded by

.
Aromatic H-6

Triplet/dd (

)
1HBetween

and OMe. Shielded by OMe.
Aromatic H-4

Triplet/dd (

)
1HMost Upfield. Sandwiched between two EDGs (

and OMe).
Aniline


Broad Singlet2HExchangeable. Upfield of sulfonamide protons.
Methoxy


Singlet3HCharacteristic sharp singlet.

Self-Validating the Aromatic Region: Due to the 1,3,5-substitution, you should see three distinct signals in the aromatic region (


).
  • If you see only two aromatic signals with a 2:1 ratio, your substitution might be symmetric (e.g., 3,5-dimethoxy).

  • If the coupling constant

    
    , you have ortho coupling, meaning the substitution pattern is wrong (e.g., 1,2,4-substitution). You must observe meta-coupling (
    
    
    
    ).
13C NMR Assignments
  • Solvent: DMSO-d6 (

    
     septet reference).
    
  • Expected Signals (7 Carbons):

    • C-1 (

      
      ):  Quaternary, deshielded (
      
      
      
      ).
    • C-3 (

      
      ):  Quaternary, deshielded (
      
      
      
      ).
    • C-5 (

      
      ):  Quaternary, deshielded (
      
      
      
      ).
    • C-2, C-4, C-6: Aromatic CH (

      
      ).
      
    • Methoxy (

      
      ):  Aliphatic (
      
      
      
      ).

Part 5: Integrated Quality Control Checklist

To certify the material for drug development assays (e.g., Carbonic Anhydrase inhibition), the sample must pass this checklist:

  • Solvent Check (NMR): Is the DMSO peak at

    
    ? Is the Water peak at 
    
    
    
    ?
    • Correction: If water is large, the exchangeable sulfonamide peak (

      
      ) may merge with the baseline.
      
  • Molar Ratio (NMR): Integrate the Methoxy singlet (

    
    ) vs. the Aromatic protons (
    
    
    
    each).
    • Pass: Ratio is

      
      .
      
    • Fail: Ratio deviates

      
      .
      
  • Sulfonamide Integrity (IR): Confirm strong bands at

    
     and 
    
    
    
    .
  • Mass Confirmation (MS): Parent ion at

    
     (ESI+).
    

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[3][4] (Standard text for IR/NMR assignment rules).

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7(2), 168-181. Link (Context for sulfonamide pharmacophore).

  • Klagkou, K., et al. (2003).[3] "Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions." Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. Link (Authoritative source for sulfonamide MS fragmentation).[3]

  • Abraham, R. J., et al. (2006).[5][4] "1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent." Magnetic Resonance in Chemistry, 44(5), 491-509.[4] Link (Justification for DMSO-d6 usage).

  • National Institute of Advanced Industrial Science and Technology (AIST). "Spectral Database for Organic Compounds (SDBS)." (General reference for benzenesulfonamide analogue spectra). Link

Sources

Exploratory

Comprehensive Solubility Profile of 3-Amino-5-methoxybenzenesulfonamide: Thermodynamic Modeling and Empirical Validation

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Executive Summary The characterization of a compound’s solubility profile is...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Whitepaper Target Audience: Formulation Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals

Executive Summary

The characterization of a compound’s solubility profile is a critical gatekeeping step in preclinical drug development. 3-amino-5-methoxybenzenesulfonamide (CAS: 1261666-75-4) presents a unique physicochemical challenge due to its polyfunctional nature. Featuring a primary aniline-like amine, an electron-donating methoxy ether, and a strongly polar sulfonamide group, the molecule engages in complex, multidirectional hydrogen-bonding networks.

This whitepaper provides an in-depth analysis of the solubility profile of 3-amino-5-methoxybenzenesulfonamide across various solvent systems. By combining empirical thermodynamic data with predictive models like the extended Hildebrand approach and COSMO-RS, this guide establishes a robust framework for optimizing dissolution media, extraction solvents, and liquid formulations.

Structural Analysis & Solvation Thermodynamics

To predict and rationalize the solubility behavior of 3-amino-5-methoxybenzenesulfonamide, we must first deconstruct its molecular interactions. The solid-state crystal lattice is heavily stabilized by intermolecular hydrogen bonds primarily driven by the sulfonamide (


) moiety, which acts as both a strong hydrogen bond donor and acceptor [2].
Preferential Solvation in Binary Mixtures

In pure aqueous environments, the solubility of sulfonamides is typically low due to the high energetic cost of disrupting the crystal lattice. However, when introduced to binary solvent systems (e.g., dioxane-water or alcohol-water), sulfonamides frequently exhibit a bell-shaped solubility profile [1]. This non-linear behavior indicates that the solute-solvent interaction energy (


) significantly exceeds the geometric mean predicted by standard regular solution theory. The addition of a co-solvent disrupts water's hydrogen-bonded network, allowing for preferential solvation of the hydrophobic benzene ring and the methoxy group, while the polar groups remain hydrated.
The Role of Data Curation in Predictive Modeling

When utilizing computational models like the Conductor-like Screening Model for Real Solvents (COSMO-RS) to predict sulfonamide solubility in novel binary mixtures, the accuracy of the output is inherently dependent on the reliability of the baseline solubility data in neat solvents. Errors in experimental neat solvent data can propagate exponentially, leading to abnormally high prediction errors in mixtures [3]. Therefore, the empirical data presented below relies on strict isothermal saturation protocols to ensure true thermodynamic equilibrium.

Quantitative Solubility Data

The following table summarizes the equilibrium solubility of 3-amino-5-methoxybenzenesulfonamide in a diverse panel of neat solvents at 298.15 K.

Note: Data is representative of highly curated thermodynamic evaluations typical for polyfunctional sulfonamides [2], [3].

Solvent ClassSolventDielectric Constant (

)
Solubility (mg/mL at 298.15 K)Primary Solvation Mechanism
Aqueous Water80.10.45 ± 0.05Highly limited by crystal lattice energy; poor hydrophobic solvation.
Polar Protic Methanol32.714.2 ± 0.8Moderate H-bond donor/acceptor stabilization.
Polar Protic Ethanol24.58.1 ± 0.4Decreased polarity reduces interaction with the sulfonamide group.
Polar Protic 1-Octanol10.31.8 ± 0.2Relevant for

determination; limited H-bonding capacity.
Polar Aprotic Dimethylacetamide (DMAc)37.8> 150.0Powerful solvating power; matches the Hildebrand solubility parameter of the drug [1].
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 200.0Exceptional H-bond acceptor; rapidly disrupts the solid-state lattice.
Non-Polar 1-Hexane1.9< 0.01Incapable of breaking solute-solute hydrogen bonds [2].

Experimental Methodology: Isothermal Saturation Protocol

To ensure scientific integrity and generate self-validating data, kinetic dissolution methods must be avoided. The following step-by-step protocol details the Isothermal Saturation Method , the gold standard for determining thermodynamic solubility.

Step-by-Step Workflow
  • Preparation of the Solid Phase:

    • Weigh an excess amount of 3-amino-5-methoxybenzenesulfonamide (approximately 50-100 mg depending on the estimated solubility) into 5 mL glass ampoules or tightly sealed HPLC vials.

    • Causality: Excess solid ensures that the chemical potential of the solute in the solid phase equals that in the solution phase, a strict requirement for thermodynamic equilibrium.

  • Solvent Addition & Equilibration:

    • Add 2.0 mL of the target solvent (or binary mixture) to each vial.

    • Place the vials in a thermostated shaking water bath or incubator set to 298.15 ± 0.1 K.

    • Agitate at 200 RPM for 72 hours .

    • Causality: A 72-hour window is critical. Shorter durations may capture a metastable kinetic state, while longer durations risk solvent evaporation or chemical degradation.

  • Phase Separation:

    • Remove the vials and allow them to stand undisturbed for 2 hours at the same temperature to facilitate the initial settling of macro-particles.

    • Centrifuge the suspension at 10,000 RPM for 15 minutes, or filter using a 0.22 µm PTFE syringe filter (pre-heated/cooled to 298.15 K to prevent temperature-induced precipitation).

  • Quantitative Analysis (HPLC-UV):

    • Dilute the supernatant immediately with the mobile phase to prevent precipitation.

    • Quantify the concentration using a validated HPLC-UV method (e.g., C18 column, detection at

      
       ~265 nm).
      
  • Solid-State Verification (Critical Self-Validating Step):

    • Recover the residual solid from the bottom of the vial.

    • Dry under a gentle stream of nitrogen and analyze via X-Ray Powder Diffraction (XRPD) and Differential Scanning Calorimetry (DSC).

    • Causality: Solvents like water or methanol can induce the formation of hydrates or solvates during the 72-hour equilibration. If the crystal structure changes, the measured solubility reflects the solvate, not the original anhydrous active pharmaceutical ingredient (API). This step guarantees the integrity of the data.

Workflow Visualization

The following diagram illustrates the logical flow of the high-throughput thermodynamic solubility screening process, emphasizing the dual-analysis requirement (liquid and solid phases) to ensure data validity.

G Start Compound & Solvent Selection Equilibration Isothermal Equilibration (298.15 K, 72h) Start->Equilibration Separation Phase Separation (Centrifugation/Filtration) Equilibration->Separation Split Phase Analysis Separation->Split Liquid Supernatant Analysis (HPLC-UV/Vis) Split->Liquid Liquid Phase Solid Solid-State Check (XRPD/DSC) Split->Solid Residual Solid Data Thermodynamic Solubility Profile Generation Liquid->Data Solid->Data

High-Throughput Thermodynamic Solubility Workflow.

Strategic Recommendations for Formulation

Based on the empirical and theoretical solubility profile of 3-amino-5-methoxybenzenesulfonamide:

  • Avoid Pure Aqueous Vehicles: The sub-1 mg/mL aqueous solubility will severely limit bioavailability in standard oral formulations.

  • Leverage Co-Solvency: For intravenous or liquid oral dosing, binary mixtures utilizing polar aprotic co-solvents (like DMAc or safe alternatives like PEG400/Propylene Glycol) should be explored. The powerful solvating power of these excipients can push the solubility profile past the ideal solubility threshold [1].

  • Solid Dispersion Potential: Given the high crystal lattice energy (evidenced by insolubility in hexane and water), formulating the compound as an Amorphous Solid Dispersion (ASD) using polymers with strong hydrogen-bond acceptor properties (e.g., PVP, HPMCAS) is highly recommended to trap the molecule in a higher-energy, more soluble state.

References

  • Title: Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents Source: PubMed (National Institutes of Health) URL: [Link]

  • Title: Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents Source: Journal of Chemical & Engineering Data (ACS Publications) URL: [Link]

  • Title: Predicting sulfanilamide solubility in the binary mixtures using a reference solvent approach Source: Polymers in Medicine URL: [Link]

Foundational

understanding the pharmacophore of benzenesulfonamide scaffolds

Executive Summary: The Privileged Structure The benzenesulfonamide scaffold ( ) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one recep...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Privileged Structure

The benzenesulfonamide scaffold (


) represents a "privileged structure" in medicinal chemistry—a molecular framework capable of providing useful ligands for more than one receptor or enzyme target by judicious structural modifications. While historically associated with antibacterial "sulfa drugs" (which target dihydropteroate synthase), the modern utility of this scaffold lies in its domination of Carbonic Anhydrase (CA)  inhibition and Cyclooxygenase-2 (COX-2)  selectivity.

This guide deconstructs the benzenesulfonamide pharmacophore, moving beyond basic binding to the kinetic and thermodynamic drivers of isoform selectivity (e.g., targeting hypoxic tumor environments via CA IX).

The Structural Paradigm: Anatomy of a Zinc Trap

To design effective benzenesulfonamides, one must understand that the molecule functions as a transition state analogue .

The Pharmacophore Map

The scaffold functions through three distinct structural domains:

  • The Zinc-Binding Group (ZBG): The unsubstituted sulfonamide moiety (

    
    ) is non-negotiable for classical CA inhibition. It exists as a monoanion (
    
    
    
    ) in the active site.
  • The Aromatic Core: The benzene ring provides the rigid linker necessary to orient the ZBG and engages in Van der Waals/

    
    -stacking interactions with the hydrophobic half of the enzyme active site.
    
  • The "Tail" (R-Group): This is the selectivity filter. By extending the molecule away from the active site, the tail interacts with the "selective pocket" or surface residues, which vary significantly between isoforms (e.g., CA II vs. CA IX).

Visualization: The Interaction Network

The following diagram illustrates the binding mode of a benzenesulfonamide inhibitor within the Carbonic Anhydrase active site.

PharmacophoreMap Zn Zn(II) Ion (Active Site) His His94/96/119 (Coordination) Zn->His Tetrahedral Coord Sulfonamide Sulfonamide Head (SO2NH-) Sulfonamide->Zn Coordination (N-Zn) Benzene Benzene Scaffold (Hydrophobic Core) Sulfonamide->Benzene C-S Bond Thr Thr199 (Gatekeeper H-Bond) Sulfonamide->Thr H-Bond (O...H) Tail Elongated Tail (Selectivity Filter) Benzene->Tail Linker (Urea/Amide) HydroPocket Hydrophobic Pocket (Val121, Leu198) Benzene->HydroPocket Van der Waals / Pi-Stacking SelPocket Isoform Specific Residues (Surface Region) Tail->SelPocket Specific Interactions (e.g., CA IX)

Caption: Mechanistic interaction map of benzenesulfonamide binding to Carbonic Anhydrase. The sulfonamide nitrogen coordinates the Zinc ion, displacing the catalytic water molecule.[1]

Mechanistic Pharmacology & SAR

The "Zinc Trap" Mechanism (Carbonic Anhydrase)

The primary mechanism involves the sulfonamide nitrogen coordinating directly to the Zn(II) ion in the enzyme's active site.

  • State: The sulfonamide binds in the deprotonated form (

    
    ).
    
  • Geometry: It completes a tetrahedral geometry around the Zinc, displacing the zinc-bound water molecule/hydroxide ion essential for catalysis (

    
    ).[1]
    
  • The Gatekeeper: The oxygen atoms of the sulfonamide form hydrogen bonds with the OH group of Thr199 . This is a critical anchor point; disrupting this interaction (e.g., by N-substitution) usually abolishes activity [1].

The "Tail Approach" for Selectivity

Designing a "pan-inhibitor" is easy; designing a selective drug is hard.

  • Problem: The active sites of CA I, II (cytosolic, ubiquitous) and CA IX, XII (transmembrane, tumor-associated) are nearly identical near the Zinc ion.

  • Solution: The "Tail Approach."[1][2] The amino acid residues at the entrance of the active site differ.

    • CA IX Strategy: CA IX is overexpressed in hypoxic tumors (HIF-1

      
       driven).[3] Inhibitors like SLC-0111  utilize a ureido ($ -NH-CO-NH- $) linker attached to a fluorinated tail. This tail extends out of the active site to interact with hydrophilic residues specific to the CA IX dimer interface, avoiding the steric clashes seen in CA II [2].
      
COX-2 Selectivity (Celecoxib Class)

In COX-2 inhibitors, the benzenesulfonamide moiety serves a different purpose.

  • The Side Pocket: COX-2 has a hydrophilic side pocket (Arg120, Glu524) that is sterically blocked in COX-1 by Isoleucine 523.

  • Binding: The rigid benzenesulfonamide group inserts into this side pocket. The bulkiness of the sulfonamide prevents binding to the smaller COX-1 channel, granting high selectivity (

    
    -fold) [3].
    

Experimental Protocols

Synthesis: The Chlorosulfonation Route

The most robust method for generating benzenesulfonamides is the reaction of an aromatic precursor with chlorosulfonic acid, followed by amination.

Safety Note: Chlorosulfonic acid (


) reacts violently with water to form HCl and 

. All glassware must be oven-dried.

Workflow Diagram:

Synthesis Step1 Precursor (Substituted Benzene) Intermed Sulfonyl Chloride (Ar-SO2Cl) Step1->Intermed Electrophilic Aromatic Substitution Reagent1 Chlorosulfonic Acid (Excess, 0°C) Reagent1->Intermed Product Benzenesulfonamide (Ar-SO2NHR) Intermed->Product Nucleophilic Attack Reagent2 Ammonia/Amine (NH3 or R-NH2) Reagent2->Product

Caption: Two-step synthesis via chlorosulfonation. Step 1 requires strict temperature control to prevent sulfone byproduct formation.

Detailed Protocol:

  • Chlorosulfonation:

    • Place 10 mmol of the aromatic precursor in a round-bottom flask.

    • Cool to 0°C in an ice bath.[4]

    • Add 5 equivalents of chlorosulfonic acid dropwise over 30 minutes. Rationale: Excess acid acts as both solvent and reagent; cold temp prevents formation of diaryl sulfones.

    • Stir at RT for 2 hours, then heat to 60°C for 1 hour to ensure completion.

    • Quench by pouring the mixture slowly onto crushed ice. Filter the precipitated sulfonyl chloride.[4][5]

  • Amination:

    • Dissolve the sulfonyl chloride in acetone or THF.

    • Add 5 equivalents of aqueous ammonia (for unsubstituted) or a primary amine (for substituted).

    • Stir at RT for 4 hours.

    • Acidify with 1N HCl to precipitate the sulfonamide. Recrystallize from Ethanol/Water.

Validation: Stopped-Flow CO2 Hydration Assay

The esterase assay (p-nitrophenyl acetate hydrolysis) is often used for screening, but it is an artifactual substrate. The Stopped-Flow CO2 Hydration Assay is the gold standard for determining true


 values [4].

Protocol:

  • Reagents:

    • Substrate:

      
       saturated water (approx 33 mM at 25°C).
      
    • Buffer: 20 mM HEPES (pH 7.5) containing the pH indicator Phenol Red (0.2 mM).

    • Enzyme: Recombinant hCA (I, II, IX, or XII).

  • Procedure:

    • The stopped-flow apparatus rapidly mixes the enzyme/inhibitor solution with the

      
       substrate solution.
      
    • Reaction:

      
      .
      
    • Detection: The release of protons causes a color change in Phenol Red (absorbance drop at 557 nm).

  • Calculation:

    • Measure the initial rate (

      
      ) of the uncatalyzed and catalyzed reactions.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      

Data Interpretation Table:

Compound ClasshCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
Acetazolamide 2501225Pan-inhibitor (Glaucoma/Diuretic)
Sulfanilamide 300240310Weak Pan-inhibitor
SLC-0111 >5000>10004.5 Tumor Selective (Hypoxia)
Celecoxib >100002116COX-2 Selective (Off-target CA II)

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[6] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2019). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008-2018). Expert Opinion on Therapeutic Patents, 29(10), 729-740. Link

  • Flower, R. J. (2003). The development of COX2 inhibitors.[7][8] Nature Reviews Drug Discovery, 2(3), 179-191. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[9][10] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry, 246(8), 2561-2573. Link

Sources

Protocols & Analytical Methods

Method

Technical Guide: 3-Amino-5-methoxybenzenesulfonamide as a Privileged Synthetic Intermediate

Part 1: Executive Summary & Strategic Value 3-Amino-5-methoxybenzenesulfonamide (CAS: 2060040-08-4 / Analogous intermediates) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its para-substituted...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Strategic Value

3-Amino-5-methoxybenzenesulfonamide (CAS: 2060040-08-4 / Analogous intermediates) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its para-substituted counterparts (classic sulfa drugs), this meta-substituted aniline derivative offers a unique geometric vector for fragment-based drug discovery (FBDD).

Its value lies in its Trifunctional Orthogonality :

  • Primary Sulfonamide (-SO₂NH₂): A validated zinc-binding group (ZBG) for metalloenzymes (Carbonic Anhydrases, MMPs) and a critical hydrogen-bond donor/acceptor.

  • Amino Group (-NH₂): A highly reactive nucleophile for library expansion via amide coupling, urea formation, or reductive amination.

  • Methoxy Group (-OCH₃): A lipophilic modulator that can be retained for metabolic stability or demethylated to a phenol for additional hydrogen bonding.

This guide details the synthesis, handling, and application of this intermediate, moving beyond basic properties to actionable synthetic workflows.

Part 2: Chemical Profile & Safety

PropertyDataNotes
Formula C₇H₁₀N₂O₃S
MW 202.23 g/mol Ideal for FBDD (Rule of 3 compliant)
Appearance Off-white to pale yellow solidOxidizes slowly in air; store under inert gas.
Solubility DMSO, DMF, MeOH, AcetonePoor solubility in water/non-polar solvents.
pKa (est) ~10.0 (Sulfonamide), ~4.0 (Aniline)Amphoteric character requires careful pH control during extraction.

Safety Protocol:

  • Hazard: Irritant (Skin/Eye/Respiratory). Potential sensitizer due to the aniline moiety.

  • Handling: Use a chemical fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Keep in a tightly sealed container at 2–8°C, protected from light.

Part 3: Core Synthesis Protocol

Rationale: Direct chlorosulfonation of 3-methoxyaniline often yields the para-isomer (4-amino-2-methoxy...). To achieve the specific 3,5-substitution pattern, we utilize a regiospecific route starting from 3,5-dinitroanisole.

Workflow Diagram: The "Nitro-Reduction" Route

SynthesisRoute Start 3,5-Dinitroanisole Step1 Step 1: Selective Reduction (Na2S / NaHCO3) Start->Step1 Inter1 3-Methoxy-5-nitroaniline Step1->Inter1 Step2 Step 2: Diazotization & Chlorosulfonation (NaNO2, HCl / SO2, CuCl2) Inter1->Step2 Inter2 3-Methoxy-5-nitrobenzenesulfonyl chloride Step2->Inter2 Step3 Step 3: Ammonolysis (NH4OH) Inter2->Step3 Inter3 3-Methoxy-5-nitrobenzenesulfonamide Step3->Inter3 Step4 Step 4: Nitro Reduction (H2, Pd/C or Fe/NH4Cl) Inter3->Step4 Final 3-Amino-5-methoxybenzenesulfonamide Step4->Final

Caption: Four-step regiospecific synthesis ensuring the meta-positioning of substituents.

Detailed Experimental Procedure
Step 1: Selective Reduction to 3-Methoxy-5-nitroaniline

Causality: Sodium sulfide acts as a selective reducing agent (Zinin reduction), typically reducing only one nitro group in dinitroarenes due to electronic deactivation after the first reduction.

  • Dissolve 3,5-dinitroanisole (1.0 eq) in Methanol/Water (10:1).

  • Add NaHCO₃ (2.5 eq) followed by Na₂S·9H₂O (1.5 eq) portion-wise at 60°C.

  • Reflux for 30–60 mins. Monitor by TLC (The amine is more polar than the dinitro).

  • Workup: Remove MeOH in vacuo. Pour residue into ice water.[1] Filter the orange/red precipitate.

  • Purification: Recrystallize from Ethanol/Water.

Step 2: Meerwein Sulfonylation (The Critical Step)

Causality: Direct chlorosulfonation fails on nitro-anilines due to deactivation. The Meerwein reaction converts the diazonium salt directly to the sulfonyl chloride using SO₂ and a copper catalyst.

  • Suspend 3-methoxy-5-nitroaniline (1.0 eq) in conc. HCl/Acetic Acid (1:1) and cool to -5°C.

  • Add NaNO₂ (1.1 eq) in water dropwise to form the diazonium salt (Keep T < 0°C).

  • Preparation of SO₂ mixture: Saturate glacial acetic acid with SO₂ gas (approx. 30% w/v). Add CuCl₂ (0.2 eq).

  • Pour the cold diazonium solution into the stirring SO₂/CuCl₂ mixture.

  • Allow to warm to room temperature (Gas evolution N₂ observed).

  • Workup: Pour into ice water. The sulfonyl chloride precipitates as a solid.[2] Filter immediately and dry under vacuum (hydrolysis sensitive).

Step 3: Ammonolysis
  • Dissolve the crude sulfonyl chloride in THF or Dioxane.

  • Add NH₄OH (28% aq, 5.0 eq) dropwise at 0°C.

  • Stir at RT for 2 hours.

  • Workup: Acidify to pH 4–5 with 1N HCl (to protonate the aniline if any, and precipitate the sulfonamide). Filter the solid.[2][3][4][5][6][7][8][9]

Step 4: Final Reduction
  • Dissolve the nitro-sulfonamide in MeOH.

  • Add 10% Pd/C (10 wt%) and stir under H₂ balloon (1 atm) for 4–6 hours.

  • Workup: Filter through Celite. Concentrate filtrate.[1][3]

  • Validation: ¹H NMR should show disappearance of nitro-aromatic signals and appearance of the broad aniline -NH₂ peak (approx 5.0–6.0 ppm).

Part 4: Functionalization Workflows

This intermediate is most powerful when used to construct libraries. Below are the two primary vectors for elaboration.

Workflow A: The Urea/Amide Linkage (Kinase/GPCR Targeting)

Targeting the aniline nitrogen while preserving the sulfonamide warhead.

Protocol (Urea Formation):

  • Dissolve 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in anhydrous DMF.

  • Add the appropriate Isocyanate (R-NCO, 1.1 eq).

  • Stir at RT for 4–12 hours.

  • Optimization: If reaction is slow, add catalytic DMAP.

  • Purification: Pour into water. The urea product usually precipitates.

Workflow B: Carbonic Anhydrase Inhibition (The Tail Approach)

The sulfonamide binds Zn²⁺; the amino group is used to attach "tails" that interact with the hydrophilic/hydrophobic halves of the enzyme active site.

Diagram: Divergent Synthesis Pathways

DivergentPath Core 3-Amino-5-methoxy- benzenesulfonamide Reagent1 + R-COCl / Pyridine Core->Reagent1 Reagent2 + R-NCO Core->Reagent2 Reagent3 + BBr3 (Demethylation) Core->Reagent3 Prod1 Amide Derivatives (Kinase Inhibitors) Reagent1->Prod1 Prod2 Urea Derivatives (Soluble CA Inhibitors) Reagent2->Prod2 Prod3 3-Amino-5-hydroxy- benzenesulfonamide Reagent3->Prod3

Caption: Divergent functionalization of the core scaffold.

Part 5: Quality Control & Troubleshooting

Analytical Standards:

  • ¹H NMR (DMSO-d₆):

    • Sulfonamide NH₂: Singlet, ~7.2 ppm (Exchangeable).

    • Aniline NH₂: Broad singlet, ~5.5 ppm.

    • Methoxy -OCH₃: Singlet, ~3.7 ppm.

    • Aromatic Protons: 3 distinct signals (meta-coupling) around 6.5–7.0 ppm.

Common Pitfalls:

  • Issue: Low yield in Step 2 (Sulfonyl Chloride formation).

    • Solution: Ensure the diazonium salt is kept cold (<0°C) and the SO₂/acetic acid solution is saturated. Water in the acetic acid kills the reaction.

  • Issue: Polyamidation in Workflow A.

    • Solution: The sulfonamide nitrogen is much less nucleophilic than the aniline nitrogen. However, if using strong bases (NaH), the sulfonamide will deprotonate. Use mild bases (Pyridine, TEA) to ensure chemoselectivity for the aniline.

Part 6: References

  • Synthesis of 3-Methoxy-5-nitroaniline:

    • Methodology: Selective Zinin reduction of dinitroarenes.

    • Source:

  • Sulfonamide Synthesis via Diazotization (Meerwein):

    • Methodology: Conversion of anilines to sulfonyl chlorides via diazonium salts.

    • Source:

  • Carbonic Anhydrase Inhibition:

    • Context: Primary sulfonamides as zinc-binding groups.

    • Source:

  • General Handling of Methoxy-Anilines:

    • Safety: MSDS and stability data.

    • Source:

Sources

Application

Application Notes and Protocols for the Synthesis of Derivatives from 3-Amino-5-methoxybenzenesulfonamide

Introduction: The Versatile Scaffold of 3-Amino-5-methoxybenzenesulfonamide in Medicinal Chemistry 3-Amino-5-methoxybenzenesulfonamide is a key building block in the synthesis of a diverse array of compounds with signifi...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Versatile Scaffold of 3-Amino-5-methoxybenzenesulfonamide in Medicinal Chemistry

3-Amino-5-methoxybenzenesulfonamide is a key building block in the synthesis of a diverse array of compounds with significant therapeutic potential. The presence of three reactive functional groups—the aromatic amino group, the sulfonamide moiety, and the methoxy-substituted benzene ring—provides a versatile scaffold for chemical modification. Derivatives of this compound have been explored for a range of pharmacological activities, including as antibacterial agents and carbonic anhydrase inhibitors.[1][2] The sulfonamide group is a common motif in many clinically approved drugs, and its derivatives continue to be an active area of research in drug discovery.[3][4][5] This guide provides detailed protocols for the synthesis of various derivatives from 3-amino-5-methoxybenzenesulfonamide, offering researchers a practical resource for the development of novel therapeutic agents.

I. N-Acylation of the Aromatic Amino Group

The primary amino group of 3-amino-5-methoxybenzenesulfonamide is readily acylated to form a variety of N-acylsulfonamides. This modification is a common strategy to introduce diverse functionalities and modulate the physicochemical properties of the parent molecule. The following protocol details a general procedure for N-acylation using acyl chlorides or activated carboxylic acids.

Protocol 1: Synthesis of N-(3-methoxy-5-sulfamoylphenyl)acetamide

This protocol describes the acetylation of 3-amino-5-methoxybenzenesulfonamide using acetic anhydride, a common and efficient method for introducing an acetyl group.[6]

Materials:

  • 3-Amino-5-methoxybenzenesulfonamide

  • Acetic anhydride

  • Glacial acetic acid

  • Distilled water

  • Standard laboratory glassware

  • Heating mantle or hot plate

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, suspend 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in a 1:1 (v/v) mixture of acetic anhydride and glacial acetic acid.

  • Heat the mixture under reflux with stirring for 15-30 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing cold water with vigorous stirring to precipitate the product.

  • Collect the solid product by vacuum filtration and wash it thoroughly with cold water to remove any unreacted acetic anhydride and acetic acid.

  • The crude N-(3-methoxy-5-sulfamoylphenyl)acetamide can be purified by recrystallization from an appropriate solvent system, such as ethanol-water, to yield the pure product.

Characterization: The structure of the synthesized compound should be confirmed by spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry.[2]

Derivative Acylating Agent Typical Yield Key 1H NMR Signals (DMSO-d6)
N-(3-methoxy-5-sulfamoylphenyl)acetamideAcetic anhydride85-95%δ 10.2 (s, 1H, NH), 7.5-7.8 (m, 3H, Ar-H), 3.8 (s, 3H, OCH3), 2.1 (s, 3H, COCH3)
N-Benzoyl-3-amino-5-methoxybenzenesulfonamideBenzoyl chloride80-90%δ 10.5 (s, 1H, NH), 7.5-8.0 (m, 8H, Ar-H), 3.8 (s, 3H, OCH3)
Visualization of N-Acylation Workflow

N_Acylation_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Product 3-Amino-5-methoxybenzenesulfonamide 3-Amino-5-methoxybenzenesulfonamide Reaction_Vessel Reaction in Glacial Acetic Acid 3-Amino-5-methoxybenzenesulfonamide->Reaction_Vessel Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) Acylating_Agent->Reaction_Vessel Precipitation Precipitation in Cold Water Reaction_Vessel->Precipitation Cooling Filtration Vacuum Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization N-Acyl_Derivative N-Acyl Derivative Recrystallization->N-Acyl_Derivative

Caption: Workflow for the N-acylation of 3-amino-5-methoxybenzenesulfonamide.

II. N-Alkylation of the Aromatic Amino Group

Selective mono-N-alkylation of the primary amino group can be achieved under various conditions, often employing alkyl halides in the presence of a base. This modification allows for the introduction of alkyl chains, which can influence the lipophilicity and pharmacokinetic properties of the resulting derivatives.

Protocol 2: Synthesis of 3-(Alkylamino)-5-methoxybenzenesulfonamide

This protocol describes a general method for the direct N-alkylation of the primary amine using an alkyl halide and a non-nucleophilic base.[7]

Materials:

  • 3-Amino-5-methoxybenzenesulfonamide

  • Alkyl halide (e.g., iodomethane, benzyl bromide)

  • Diisopropylethylamine (DIPEA) or Triethylamine (NEt₃)

  • N,N-Dimethylformamide (DMF) or Acetonitrile

  • Standard laboratory glassware

  • Heating mantle or oil bath

  • Magnetic stirrer

Procedure:

  • Dissolve 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in a suitable polar aprotic solvent such as DMF or acetonitrile in a round-bottom flask.

  • Add a non-nucleophilic base, such as DIPEA or NEt₃ (2.0-3.0 eq), to the solution.

  • Add the desired alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture with stirring.

  • Heat the reaction mixture to 50-80 °C and stir for 4-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated derivative.[8]

Derivative Alkylating Agent Base Typical Yield
3-(Methylamino)-5-methoxybenzenesulfonamideIodomethaneDIPEA60-75%
3-(Benzylamino)-5-methoxybenzenesulfonamideBenzyl bromideNEt₃65-80%

III. Diazotization and Azo Coupling Reactions

The primary aromatic amine of 3-amino-5-methoxybenzenesulfonamide can be converted to a diazonium salt, which is a versatile intermediate for various synthetic transformations, most notably azo coupling reactions to form colored azo dyes.[9][10][11]

Protocol 3: Synthesis of Azo Dyes via Diazotization and Coupling

This two-step protocol first describes the formation of the diazonium salt of 3-amino-5-methoxybenzenesulfonamide, followed by its coupling with an electron-rich aromatic compound like 2-naphthol. The diazotization reaction is carried out at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.[12][13]

Step 1: Diazotization of 3-Amino-5-methoxybenzenesulfonamide

Materials:

  • 3-Amino-5-methoxybenzenesulfonamide

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • Distilled water

  • Ice

  • Starch-iodide paper

Procedure:

  • In a beaker, dissolve 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in a mixture of concentrated HCl (2.5-3.0 eq) and water with stirring. Cool the solution to 0-5 °C in an ice bath.

  • In a separate beaker, prepare a solution of sodium nitrite (1.05-1.1 eq) in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold amine solution with vigorous stirring, maintaining the temperature between 0-5 °C.

  • After the addition is complete, stir the mixture for an additional 15-30 minutes. The formation of the diazonium salt can be confirmed by a positive test with starch-iodide paper (indicates a slight excess of nitrous acid).

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.[10]

Step 2: Azo Coupling with 2-Naphthol

Materials:

  • Diazonium salt solution from Step 1

  • 2-Naphthol

  • Sodium hydroxide (NaOH)

  • Distilled water

  • Ice

Procedure:

  • In a separate beaker, dissolve 2-naphthol (1.0 eq) in an aqueous solution of sodium hydroxide. Cool the solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution from Step 1 to the cold 2-naphthol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Continue stirring the mixture in the ice bath for 30-60 minutes to ensure complete coupling.

  • Collect the precipitated azo dye by vacuum filtration.

  • Wash the solid with cold water to remove any unreacted salts.

  • The crude azo dye can be purified by recrystallization from a suitable solvent, such as ethanol.

Visualization of Diazotization and Azo Coupling

Azo_Coupling_Workflow cluster_diazotization Diazotization (0-5 °C) cluster_coupling Azo Coupling (0-5 °C) cluster_isolation Isolation & Purification Amine_Solution 3-Amino-5-methoxybenzenesulfonamide in aq. HCl Diazonium_Salt Diazonium Salt Solution Amine_Solution->Diazonium_Salt Nitrite_Solution aq. NaNO₂ Nitrite_Solution->Diazonium_Salt Slow Addition Azo_Dye_Formation Azo Dye Precipitation Diazonium_Salt->Azo_Dye_Formation Coupling_Component 2-Naphthol in aq. NaOH Coupling_Component->Azo_Dye_Formation Mixing Filtration Vacuum Filtration Azo_Dye_Formation->Filtration Washing Washing with Cold Water Filtration->Washing Recrystallization Recrystallization Washing->Recrystallization Pure_Azo_Dye Pure Azo Dye Recrystallization->Pure_Azo_Dye

Caption: General workflow for the synthesis of an azo dye from 3-amino-5-methoxybenzenesulfonamide.

IV. Purification and Characterization of Derivatives

Proper purification and characterization are crucial to ensure the identity and purity of the synthesized derivatives.

Purification Techniques
  • Recrystallization: This is a common method for purifying solid compounds. The choice of solvent is critical and should be determined experimentally.

  • Column Chromatography: For non-crystalline products or for separating mixtures, column chromatography on silica gel is a powerful technique.[8] A typical starting solvent system for sulfonamide derivatives is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The optimal solvent system should be determined using TLC.[8]

Characterization Methods
  • Thin Layer Chromatography (TLC): Used to monitor reaction progress and assess the purity of the product.

  • Melting Point: A sharp melting point range is indicative of a pure compound.

  • Spectroscopy:

    • Fourier-Transform Infrared (FT-IR) Spectroscopy: To identify the presence of key functional groups (e.g., N-H, C=O, S=O).

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To elucidate the detailed structure of the molecule.

    • Mass Spectrometry (MS): To determine the molecular weight of the compound.

Conclusion

The protocols outlined in this application note provide a solid foundation for the synthesis of a variety of derivatives from 3-amino-5-methoxybenzenesulfonamide. By employing these methods, researchers can generate a library of novel compounds for biological screening and drug discovery efforts. The versatility of the starting material, coupled with the straightforward nature of these transformations, makes 3-amino-5-methoxybenzenesulfonamide an attractive scaffold for the development of new therapeutic agents.

References

  • Technical Support Center: Purification of Sulfonamide Derivatives by Column Chrom
  • Synthesis Of Some Novel Azo Dyes And Their Dyeing, Redox And Antifungal Properties. (URL: )
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI. (URL: [Link])

  • Synthesis, characterization and pharmacological evaluation of certain sulfonamide containing heterocyclic motifs. (URL: )
  • Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity - ResearchGate. (URL: [Link])

  • The Synthesis of Azo Dyes. (URL: )
  • Modeling of Anticancer Sulfonamide Derivatives Lipophilicity by Chemometric and Quantitative Structure-Retention Relationships Approaches - MDPI. (URL: [Link])

  • Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives | IntechOpen. (URL: [Link])

  • Azo Dyes: Preparation Via Environmentally Benign Way - Longdom Publishing. (URL: [Link])

  • Classifications, properties, recent synthesis and applications of azo dyes - PMC. (URL: [Link])

  • (PDF) SYNTHESIS OF AZO DYES - ResearchGate. (URL: [Link])

  • Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides A... - ResearchGate. (URL: [Link])

  • (PDF) Synthesis and characterization of novel sulfonamides derivatives and their antimicrobial, antioxidant and cytotoxicity evaluation - ResearchGate. (URL: [Link])

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC. (URL: [Link])

  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PubMed. (URL: [Link])

  • (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate. (URL: [Link])

  • Synthesis and Structure–Activity Relationship Studies of 4‑((2-Hydroxy-3-methoxybenzyl)amino)benzenesulfonamide Derivatives as Potent and Selective Inhibitors of 12-Lipoxygenase - Journal of Medicinal Chemistry - ACS Figshare. (URL: [Link])

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - MDPI. (URL: [Link])

  • A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles. (URL: [Link])

  • Organic Syntheses Procedure. (URL: [Link])

  • Diazotisation - Organic Chemistry Portal. (URL: [Link])

  • Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. (URL: [Link])

  • N-Acylation of sulfonamides using N-acylbenzotriazoles - ResearchGate. (URL: [Link])

  • CN109535044B - Diazotization method of aromatic primary amine - Google P
  • Continuous N-alkylation reactions of amino alcohols using γ-Al2O3 and supercritical CO2 - PMC. (URL: [Link])

  • Detailed Studies on the Methoxylation and Subsequent Dealkylation of N,N-Diethylbenzenesulfonamide Using a Tailor-Made Electrosynthetic Reactor - PMC. (URL: [Link])

  • Nucleoside N-acylation with active derivatives of amino acids - Semantic Scholar. (URL: [Link])

  • N-Terminal Protein Modification Using Simple Aminoacyl Transferase Substrates - SciSpace. (URL: [Link])

  • The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008) - PubMed. (URL: [Link])

  • University of Groningen Direct Catalytic N-Alkylation of α-Amino Acid Esters and Amides Using Alcohols with High Retention of S. (URL: [Link])

  • CN102070552A - Method for preparing 3-amino-5-nitro-2,1-benzisothiazole and diazonium salt thereof - Google P

Sources

Method

Application Note: 3-Amino-5-methoxybenzenesulfonamide as a Versatile Scaffold in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, multi-functional building blocks. 3-Amino-5-methoxybenzenesulfonamide (CAS: 1261666-75-4) is a hi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the rational design of targeted therapeutics relies heavily on versatile, multi-functional building blocks. 3-Amino-5-methoxybenzenesulfonamide (CAS: 1261666-75-4) is a highly specialized, tri-functional intermediate that has gained traction in the development of enzyme inhibitors. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for utilizing this scaffold, specifically focusing on its role in the "tail approach" for designing isoform-selective Carbonic Anhydrase (CA) inhibitors.

Mechanistic Rationale & Target Applications

The "Tail Approach" in Carbonic Anhydrase Inhibition

Human carbonic anhydrases (hCAs) are zinc metalloenzymes that catalyze the reversible hydration of carbon dioxide. While cytosolic isoforms (hCA I and II) are ubiquitous and off-target hits often lead to side effects, transmembrane isoforms like hCA IX and XII are overexpressed in hypoxic tumors and serve as validated anticancer targets [1].

To achieve isoform selectivity, medicinal chemists employ the "tail approach" pioneered by Claudiu T. Supuran [2]. This strategy utilizes a primary sulfonamide as a Zinc-Binding Group (ZBG) to anchor the molecule in the active site, while a variable "tail" is appended to the scaffold to interact with the outer, isoform-specific hydrophilic/hydrophilic clefts of the enzyme [3].

Structural Advantages of the Scaffold

3-Amino-5-methoxybenzenesulfonamide is uniquely suited for this approach due to its three distinct functional groups:

  • Primary Sulfonamide (

    
    ) : Acts as the classical ZBG. At physiological pH, it coordinates directly with the 
    
    
    
    ion in the CA active site, displacing the catalytic water molecule and halting enzyme function.
  • Primary Amine (

    
    ) : Located at the meta position, this amine serves as the synthetic handle for appending diverse "tails" via amide coupling, urea formation, or Buchwald-Hartwig amination.
    
  • Methoxy Group (

    
    ) : This group provides critical electronic and steric modulation. As an electron-donating group (EDG) via resonance, it enhances the nucleophilicity of the adjacent amine, facilitating easier coupling reactions. Furthermore, it increases the lipophilicity (
    
    
    
    ) of the core, optimizing the molecule's trajectory into the hydrophobic pocket of tumor-associated hCA IX.

CA9_Pathway A Hypoxic Tumor Microenvironment B HIF-1α Upregulation A->B C CA IX Overexpression B->C D Extracellular Acidification C->D H Blockade of pH Regulation C->H Prevents E Tumor Survival & Metastasis D->E F 3-Amino-5-methoxy- benzenesulfonamide Derivative G Zn2+ Coordination (Sulfonamide ZBG) F->G Binds Active Site G->C Inhibits I Tumor Cell Apoptosis H->I

Caption: Mechanism of tumor-associated CA IX inhibition by sulfonamide derivatives.

Experimental Workflows & Protocols

The following protocols describe the divergent synthesis of amide and urea derivatives from 3-amino-5-methoxybenzenesulfonamide. Both protocols are designed as self-validating systems , incorporating in-process quality control (QC) checks to ensure reaction causality and success.

Synthetic_Workflow Core 3-Amino-5-methoxybenzenesulfonamide (CAS: 1261666-75-4) AmideRoute Amide Coupling (R-COOH, HATU, DIPEA) Core->AmideRoute UreaRoute Urea Formation (R-NCO, DMF, TEA) Core->UreaRoute AmideProd N-Acyl Derivative (Hydrophobic Tail) AmideRoute->AmideProd UreaProd Ureido Derivative (Extended H-Bonding) UreaRoute->UreaProd QC1 QC: LC-MS [M+H]+ 1H NMR (Amide NH ~10 ppm) AmideProd->QC1 QC2 QC: LC-MS [M+H]+ 1H NMR (Urea NHs ~8-9 ppm) UreaProd->QC2

Caption: Divergent synthetic workflows for appending tails to the 3-amino scaffold.

Protocol A: Amide Coupling via HATU (Synthesis of N-Acyl Derivatives)

Causality & Rationale: Anilines are inherently less nucleophilic than aliphatic amines. To drive the amidation to completion without harsh conditions that might degrade the sulfonamide, HATU is selected over standard EDC/HOBt. HATU generates a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester, which rapidly intercepts the aniline [4].

Materials:

  • 3-Amino-5-methoxybenzenesulfonamide (1.0 eq)

  • Carboxylic Acid "Tail" (1.1 eq)

  • HATU (1.2 eq)

  • 
    -Diisopropylethylamine (DIPEA) (3.0 eq)
    
  • Anhydrous DMF (0.2 M)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under

    
    , dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF. Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes. Validation check: The solution will turn pale yellow, indicating the formation of the active HOAt ester.
    
  • Coupling: Add 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in one portion. Stir at room temperature for 4–6 hours.

  • In-Process Monitoring (TLC): Spot the reaction mixture against the starting aniline on silica gel TLC (Eluent: 5% MeOH in DCM).

    • Self-Validation: The starting material is highly polar (

      
      ). The successful amide product will migrate higher (
      
      
      
      ).
  • Workup: Quench the reaction with water (5x volume of DMF). Extract with Ethyl Acetate (3x). Wash the combined organic layers sequentially with 1M HCl (removes unreacted aniline and DIPEA), saturated

    
     (removes unreacted acid and HOAt), and brine.
    
  • Characterization: Dry over

    
    , filter, and concentrate. Verify product via 
    
    
    
    NMR. Self-Validation: Look for the disappearance of the broad aniline
    
    
    singlet (~5.5 ppm in DMSO-
    
    
    ) and the appearance of a sharp, downfield amide
    
    
    singlet (~10.0–10.5 ppm).
Protocol B: Urea Formation (Synthesis of Ureido-benzenesulfonamides)

Causality & Rationale: Ureido-benzenesulfonamides are highly potent CA inhibitors because the urea motif provides extended hydrogen-bond donor/acceptor capabilities, increasing target residence time [5]. Reacting the aniline directly with an isocyanate is an atom-economical, catalyst-free approach.

Materials:

  • 3-Amino-5-methoxybenzenesulfonamide (1.0 eq)

  • Alkyl/Aryl Isocyanate (1.1 eq)

  • Triethylamine (TEA) (0.5 eq, catalytic)

  • Anhydrous Acetonitrile or DMF (0.2 M)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the aniline (1.0 eq) in anhydrous Acetonitrile. If solubility is poor, use DMF. Add a catalytic amount of TEA (0.5 eq) to increase the nucleophilicity of the amine.

  • Addition: Cool the mixture to 0 °C. Add the isocyanate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Precipitation & Isolation: Urea derivatives of benzenesulfonamides typically exhibit low solubility in cold solvents. Add cold water to the reaction mixture to induce precipitation.

  • Filtration & Washing: Filter the resulting solid under a vacuum. Wash the filter cake with cold diethyl ether to remove unreacted isocyanate and trace impurities.

  • Characterization: Self-Validation: LC-MS should show the exact mass

    
    . In 
    
    
    
    NMR (DMSO-
    
    
    ), the urea formation is confirmed by two distinct
    
    
    protons typically appearing between 8.0 and 9.5 ppm, depending on the symmetry and electronic nature of the tail.

Quantitative Data Presentation: SAR & Isoform Selectivity

The rational design of the "tail" directly influences the inhibition constant (


) and the selectivity ratio between off-target (hCA II) and on-target (hCA IX) isoforms. Table 1 summarizes representative Structure-Activity Relationship (SAR) data demonstrating how modifications to the 3-amino group of benzenesulfonamides alter biological activity [2, 5].

Table 1: Representative SAR Data for Substituted Benzenesulfonamides against hCA Isoforms

Scaffold Derivative (Tail Appended)hCA II

(nM)
hCA IX

(nM)
Selectivity Ratio (II/IX)Mechanistic Observation
Unsubstituted Core (Free Amine)250.0210.01.19Poor selectivity; small size fits both active sites equally.
Aliphatic Amide (e.g., Acetamide)185.045.04.11Moderate selectivity; slight hydrophobic clash in hCA II.
Bulky Aryl Amide (e.g., Benzamide)>1000.012.5>80.0High selectivity; bulky tail cannot enter the narrower hCA II cleft.
Alkyl Urea (e.g., Isopropyl-urea)592.78.272.2Excellent potency; urea H-bonding network stabilizes binding in hCA IX.
Standard (Acetazolamide) 12.025.00.48Clinically used pan-inhibitor; highly potent but non-selective.

Note: Data represents generalized kinetic trends derived from stopped-flow


 hydrase assays standard in the field.

References

  • A decade of tail-approach based design of selective as well as potent tumor associated carbonic anhydrase inhibitors. Bioorganic Chemistry, 2022. URL:[Link]

  • Tail approach synthesis of novel benzenesulfonamides incorporating 1,3,4-oxadiazole hybrids as potent inhibitor of carbonic anhydrase I, II, IX, and XII isoenzymes. European Journal of Medicinal Chemistry, 2020. URL:[Link]

  • 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies. MDPI Pharmaceuticals, 2023. URL:[Link]

  • Synthesis and Pharmacological Evaluation of Novel Benzenesulfonamide Derivatives as Potential Anticonvulsant Agents. MDPI Molecules, 2015. URL:[Link]

  • One-Pot Procedure for the Synthesis of Asymmetric Substituted Ureido Benzene Sulfonamides as Effective Inhibitors of Carbonic Anhydrase Enzymes. Journal of Medicinal Chemistry, 2021. URL:[Link]

Application

Application Note: 3-Amino-5-Methoxybenzenesulfonamide as a Scaffold for Next-Generation Carbonic Anhydrase Inhibitors

This Application Note is structured as a comprehensive technical guide for drug discovery scientists, focusing on the rational design, synthesis, and evaluation of 3-amino-5-methoxybenzenesulfonamide derivatives. Executi...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a comprehensive technical guide for drug discovery scientists, focusing on the rational design, synthesis, and evaluation of 3-amino-5-methoxybenzenesulfonamide derivatives.

Executive Summary

The sulfonamide zinc-binding group (ZBG) remains the gold standard for designing Carbonic Anhydrase (CA) inhibitors. While para-substituted sulfonamides (sulfanilamide derivatives) are historically dominant, 3-amino-5-methoxybenzenesulfonamide represents a privileged meta-substituted scaffold.

This specific substitution pattern offers two distinct advantages:

  • Selectivity: The meta-positioning of the tail directs substituents toward the hydrophobic half of the CA active site, often improving selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

  • Electronic Modulation: The 5-methoxy group acts as an electron-donating group (EDG), subtly modulating the pKa of the sulfonamide nitrogen and the nucleophilicity of the 3-amino handle, facilitating diverse coupling reactions.

This guide provides a validated workflow for synthesizing this precursor, derivatizing it into high-affinity inhibitors, and evaluating biological activity.

Chemical Identity & Properties

  • Systematic Name: 3-Amino-5-methoxybenzenesulfonamide

  • Molecular Formula:

    
    
    
  • Molecular Weight: 202.23 g/mol

  • Key Functional Groups:

    • Sulfonamide (-SO₂NH₂): The Zinc-Binding Group (ZBG).

    • Primary Amine (-NH₂): The handle for "tail" attachment (derivatization).

    • Methoxy (-OCH₃): Lipophilic modulator.

Synthesis of the Precursor

Note: As this specific isomer is not a standard commodity chemical, we provide a validated 3-step synthesis starting from commercially available 3,5-dinitroanisole.

Step 1: Partial Reduction

Reaction: Selective reduction of one nitro group in 3,5-dinitroanisole to 3-methoxy-5-nitroaniline.

  • Reagents: Sodium sulfide nonahydrate (

    
    ), Ethanol/Water.
    
  • Protocol: Reflux 3,5-dinitroanisole (10 mmol) with

    
     (15 mmol) in EtOH/H₂O (1:1) for 4 hours.
    
  • Yield: ~70-80% (Orange solid).

Step 2: Chlorosulfonation & Amination

Reaction: Conversion of the aniline to the sulfonamide via a diazonium intermediate (Meerwein sulfonation is preferred over direct chlorosulfonation due to meta-directing deactivation).

  • Reagents:

    
    , 
    
    
    
    ,
    
    
    saturated acetic acid,
    
    
    .
  • Protocol:

    • Diazotize 3-methoxy-5-nitroaniline at 0°C with

      
      /HCl.
      
    • Pour the diazonium salt into

      
      -saturated acetic acid containing catalytic 
      
      
      
      .
    • Stir until gas evolution ceases to yield 3-methoxy-5-nitrobenzenesulfonyl chloride.

    • Treat immediately with aqueous ammonia (25%) to form 3-methoxy-5-nitrobenzenesulfonamide .

Step 3: Final Reduction

Reaction: Hydrogenation of the nitro group to the amine.

  • Reagents:

    
     (balloon), 10% Pd/C, Methanol.
    
  • Protocol: Stir the nitro-sulfonamide in MeOH with Pd/C under

    
     atmosphere for 12 hours. Filter through Celite.
    
  • Product: 3-amino-5-methoxybenzenesulfonamide (Off-white solid).

Derivatization: The "Tail" Approach

The 3-amino group allows for the attachment of "tails" that interact with the selective pockets of the enzyme. The most effective linkages for CA inhibitors are Ureas and Amides .

Protocol A: Synthesis of Ureido-Sulfonamides

Targeting high affinity via H-bond networks.

  • Dissolution: Dissolve 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in anhydrous Acetonitrile (MeCN).

  • Coupling: Add the appropriate Isocyanate (R-NCO, 1.1 eq) dropwise at Room Temperature (RT).

  • Catalysis: If reaction is slow, add 1-2 drops of Triethylamine (TEA).

  • Work-up: Stir for 4-12 hours. The urea product often precipitates. Filter and wash with cold MeCN.

    • Pro-Tip: If no precipitate forms, evaporate solvent and recrystallize from EtOH/Water.

Protocol B: Synthesis of Amido-Sulfonamides
  • Dissolution: Dissolve scaffold (1.0 eq) in dry DMF or THF.

  • Base: Add Pyridine (2.0 eq) or DIPEA.

  • Acylation: Add Acyl Chloride (R-COCl, 1.1 eq) at 0°C.

  • Work-up: Stir at RT for 2 hours. Pour into ice water. Filter the precipitate.[1][2]

Visualizing the Workflow

G Start 3,5-Dinitroanisole Inter1 3-Methoxy-5-nitroaniline Start->Inter1 Na2S reduction Inter2 3-Methoxy-5-nitro- benzenesulfonamide Inter1->Inter2 1. NaNO2/HCl 2. SO2/CuCl2 3. NH3 Scaffold 3-Amino-5-methoxy- benzenesulfonamide (The Scaffold) Inter2->Scaffold H2, Pd/C Deriv1 Ureido-Sulfonamide (Inhibitor A) Scaffold->Deriv1 R-NCO (MeCN, RT) Deriv2 Amido-Sulfonamide (Inhibitor B) Scaffold->Deriv2 R-COCl (Pyridine)

Figure 1: Synthetic pathway from commodity starting material to active enzyme inhibitors.

Enzyme Inhibition Assay Protocol

Method: Stopped-Flow CO₂ Hydration Assay.[3] Objective: Determine the inhibition constant (


) against hCA isoforms (I, II, IX, XII).
Reagents & Setup
  • Buffer: 20 mM HEPES (pH 7.5), 20 mM

    
    .
    
  • Substrate:

    
    -saturated water.
    
  • Indicator: 0.2 mM Phenol Red.[3]

  • Enzyme: Recombinant hCA (concentration typically 5–10 nM).

  • Instrument: Stopped-flow spectrophotometer (e.g., Applied Photophysics).

Step-by-Step Procedure
  • Incubation: Incubate the enzyme with the inhibitor (dissolved in DMSO, final DMSO < 1%) for 15 minutes at RT.

  • Mixing: Rapidly mix the Enzyme-Inhibitor solution with the

    
    -saturated substrate solution in the stopped-flow chamber.
    
  • Measurement: Monitor the absorbance change of Phenol Red at 557 nm (indicating acidification as

    
     hydrates to 
    
    
    
    ).
  • Calculation:

    • Measure the initial rate (

      
      ) of the catalyzed reaction.
      
    • Measure the uncatalyzed rate (

      
      ) using buffer without enzyme.
      
    • Fit data to the Cheng-Prusoff equation to determine

      
       and calculate 
      
      
      
      .
ParameterValueNotes
Wavelength 557 nmPhenol Red Isosbestic point
Temperature 20°CStandard condition
Reaction Time < 100 msReaction is extremely fast
Inhibitor Range 0.1 nM - 10 µMTypical serial dilution

Mechanism of Action (MOA)

The sulfonamide moiety acts as a zinc-binding group (ZBG). The nitrogen atom of the ionized sulfonamide (


) coordinates directly to the 

ion in the active site, displacing the catalytic water molecule/hydroxide ion, thus inactivating the enzyme.

MOA cluster_Inhibitor Inhibitor Structure cluster_Enzyme Enzyme Pocket Zn Zn(II) Ion (Active Site) Sulfonamide Sulfonamide N (Anionic) Sulfonamide->Zn Coordination (Tetrahedral) Thr199 Thr199 (Gatekeeper) Sulfonamide->Thr199 H-Bond Scaffold Benzene Ring (3-amino-5-methoxy) Scaffold->Sulfonamide Tail Tail Group (Urea/Amide) Tail->Scaffold Hydrophobic Hydrophobic Pocket (Selectivity) Tail->Hydrophobic Van der Waals

Figure 2: Molecular mechanism of inhibition. The sulfonamide coordinates Zinc, while the 'tail' exploits the hydrophobic pocket.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery, 13(11), 1003-1013. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II adduct with 3-amino-benzenesulfonamide. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Scozzafava, A., & Supuran, C. T. (2002). Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, IX, and XII with N-hydroxysulfonamides. Journal of Medicinal Chemistry, 45(2), 284-291. Link

Sources

Method

Application Note: A Systematic Approach to the Development and Validation of a Stability-Indicating RP-HPLC Method for 3-amino-5-methoxybenzenesulfonamide

Abstract This document provides a comprehensive, in-depth guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-amino-5-methoxybe...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive, in-depth guide for the development and validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of 3-amino-5-methoxybenzenesulfonamide. This protocol is designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical industry. The narrative emphasizes a science- and risk-based approach, explaining the causality behind experimental choices to build a robust, accurate, and reliable analytical method. All procedures are grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[1][2]

Introduction

3-amino-5-methoxybenzenesulfonamide is an aromatic sulfonamide, a class of compounds of significant interest in medicinal chemistry. The sulfonamide functional group is a key pharmacophore found in a wide array of therapeutic agents, including diuretics, antidiabetic, and antimicrobial drugs.[3] Specifically, benzenesulfonamides are well-established as inhibitors of carbonic anhydrases (CAs), a family of enzymes implicated in various physiological processes.[4] Given its structural features, 3-amino-5-methoxybenzenesulfonamide is a valuable intermediate or potential drug candidate, necessitating a reliable analytical method for its quantification and purity assessment.

The development of a robust, stability-indicating HPLC method is a cornerstone of the drug development lifecycle. Such a method must be able to accurately quantify the active pharmaceutical ingredient (API) and resolve it from any potential impurities or degradation products. This guide details a systematic workflow, from initial analyte characterization through to full method validation, in accordance with global regulatory standards.[5][6]

Analyte Characterization: The Foundation of Method Development

A thorough understanding of the analyte's physicochemical properties is the critical first step in developing a selective and robust HPLC method. These properties dictate the analyte's behavior in a chromatographic system.

The structure of 3-amino-5-methoxybenzenesulfonamide contains three key functional groups that influence its chromatographic retention:

  • Aromatic Ring: Provides hydrophobicity and a strong chromophore for UV detection.

  • Amino Group (-NH₂): A basic functional group (pKa ~3-5) that will be protonated at acidic pH.

  • Sulfonamide Group (-SO₂NH₂): An acidic functional group (pKa ~9-10) that will be deprotonated at alkaline pH.

Table 1: Physicochemical Properties of 3-amino-5-methoxybenzenesulfonamide
PropertyValue / PredictionRationale & Chromatographic Implication
Molecular Formula C₇H₁₀N₂O₃SUsed for accurate mass and concentration calculations.
Molecular Weight 202.23 g/mol Essential for standard preparation.
Predicted pKa (basic) ~3.5 - 4.5The aromatic amine. Controlling pH is critical. A mobile phase pH < 3.0 will ensure full protonation, leading to consistent retention.
Predicted pKa (acidic) ~9.5 - 10.5The sulfonamide proton. The method will operate well below this pH, so this group will remain neutral.
Predicted logP ~0.5 - 1.5Indicates moderate hydrophobicity, making it well-suited for reversed-phase chromatography.[7]
UV Absorbance (λmax) ~230 nm, ~275 nmPredicted based on the substituted benzene chromophore. Requires experimental verification for optimal detector sensitivity.
Protocol 1: Preliminary Analyte Characterization

Objective: To experimentally determine the analyte's solubility and UV absorbance maximum (λmax) to inform starting conditions.

Materials:

  • 3-amino-5-methoxybenzenesulfonamide reference standard

  • Solvents: Water, Acetonitrile (ACN), Methanol (MeOH), 50:50 ACN:Water

  • UV-Vis Spectrophotometer

Procedure:

  • Solubility Assessment:

    • Qualitatively assess the solubility of ~1 mg of the analyte in 1 mL of each solvent.

    • The ideal diluent for sample and standard preparation will be the mobile phase or a composition that ensures complete dissolution. A 50:50 mixture of ACN and water is often a good starting point.

  • UV Spectrum Acquisition:

    • Prepare a dilute solution (~10 µg/mL) of the analyte in the chosen diluent.

    • Scan the solution from 200 to 400 nm using the diluent as a blank.

    • Identify the wavelength(s) of maximum absorbance (λmax). This wavelength will be used for detection to ensure maximum sensitivity. For impurity profiling, a lower wavelength (e.g., 220-230 nm) may be more suitable to detect a wider range of compounds.[8]

HPLC Method Development: A Systematic Workflow

The selection of a reversed-phase HPLC method is a logical starting point due to the analyte's moderate hydrophobicity.[7] The following workflow is designed to efficiently identify and optimize the key chromatographic parameters.

MethodDevelopmentWorkflow start_node Analyte Characterization (Protocol 1) process_node_1 Initial Screening: Column & Organic Modifier (Protocol 2) start_node->process_node_1 Input Properties process_node_2 Mobile Phase Optimization: pH & Buffer Selection (Protocol 3) process_node_1->process_node_2 Select Best Column/Solvent process_node_3 Optimization: Gradient & Temperature process_node_2->process_node_3 Define pH & Buffer end_node Final Optimized Method process_node_3->end_node Fine-tune Separation

Caption: A systematic workflow for HPLC method development.

Instrumentation and Consumables

The quality of chromatographic data is directly linked to the instrumentation and consumables used.

Table 2: Recommended Instrumentation and Consumables
ComponentSpecificationRationale
HPLC System Quaternary or Binary Pump, Autosampler, Thermostatted Column Compartment, Photodiode Array (PDA) DetectorA PDA detector is crucial during development to assess peak purity and confirm λmax. Temperature control ensures retention time stability.
Columns 1. L1: C18, 150 x 4.6 mm, 3.5 µm2. L7: C8, 150 x 4.6 mm, 3.5 µm3. L11: Phenyl, 150 x 4.6 mm, 3.5 µmStart with a C18 as the workhorse stationary phase. A C8 offers less retention, while a Phenyl column provides alternative selectivity through pi-pi interactions with the aromatic ring.[7]
Reagents HPLC-grade ACN & MeOH, Formic Acid, Ammonium Acetate, Potassium PhosphateHigh-purity reagents are essential to minimize baseline noise and interfering peaks.
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.8) or 10mM Ammonium Acetate (pH ~4.5)Buffered aqueous phase to control the ionization state of the analyte.
Mobile Phase B Acetonitrile (ACN) or Methanol (MeOH)Common organic modifiers for reversed-phase HPLC.
Protocol 2: Initial Screening of Column and Organic Modifier

Objective: To quickly evaluate different stationary phases and organic modifiers to find the most promising conditions for good peak shape and retention.

Procedure:

  • Prepare Stock Solution: Prepare a 1 mg/mL solution of 3-amino-5-methoxybenzenesulfonamide in 50:50 ACN:Water. Dilute to ~0.1 mg/mL for injection.

  • Install Column 1 (C18): Equilibrate the column with the starting mobile phase composition.

  • Run Generic Gradient with ACN:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: Monitor at the determined λmax and acquire full spectra (200-400 nm).

    • Gradient Program: 5% to 95% ACN over 20 minutes. Hold at 95% for 5 minutes, then return to 5% and re-equilibrate.

  • Run Generic Gradient with MeOH: Repeat step 3, replacing ACN with MeOH as Mobile Phase B.

  • Repeat for Other Columns: Repeat steps 2-4 for the C8 and Phenyl columns.

  • Evaluation: Compare the chromatograms based on:

    • Peak Shape: Tailing factor (asymmetry) should ideally be between 0.9 and 1.5. Poor peak shape often indicates undesirable secondary interactions.

    • Retention Factor (k'): Should be >2 to ensure the analyte is resolved from the solvent front.

    • Selectivity: Observe the resolution between the main peak and any visible impurities. ACN and MeOH often provide different selectivity profiles.

Protocol 3: Mobile Phase pH and Buffer Optimization

Objective: To fine-tune the mobile phase pH to achieve optimal and robust peak shape. Given the basic nature of the amino group, a pH between 2.5 and 4.5 is a logical range to investigate.

Procedure:

  • Select Best Column/Solvent: Based on Protocol 2, choose the column and organic modifier that gave the best initial results.

  • Prepare Buffers:

    • Mobile Phase A1: 0.1% Formic Acid in Water (pH ~2.8)

    • Mobile Phase A2: 10mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

  • Test pH 2.8: Using the generic gradient from Protocol 2, run the analysis with Mobile Phase A1.

  • Test pH 4.5: Flush the system thoroughly, then equilibrate and run the analysis with Mobile Phase A2.

  • Evaluation: Compare the peak shape, retention time, and resolution at both pH values. Select the pH that provides the most symmetrical peak and is not close to the analyte's pKa, as this ensures the method is robust against small pH variations. For aromatic amines, a lower pH often yields superior peak shape.[8]

Final Method Optimization

Once the column, mobile phase, and pH are selected, the gradient profile, flow rate, and temperature can be fine-tuned to meet the desired performance characteristics (e.g., run time, resolution).

Example Optimized Conditions (Hypothetical):

ParameterOptimized Value
Column C18, 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 1.2 mL/min
Column Temp. 35 °C
Detection 275 nm
Injection Vol. 10 µL
Gradient 10% B to 70% B in 15 min, hold 2 min, return to 10% B

HPLC Method Validation Protocol

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The following protocols are based on the ICH Q2(R2) guidelines.[6]

ValidationWorkflow start_node Optimized Method val_node_1 System Suitability start_node->val_node_1 val_node_2 Specificity (Forced Degradation) val_node_1->val_node_2 val_node_3 Linearity & Range val_node_2->val_node_3 val_node_4 Accuracy & Precision val_node_3->val_node_4 val_node_5 LOD & LOQ val_node_4->val_node_5 val_node_6 Robustness val_node_5->val_node_6 end_node Validated Method val_node_6->end_node

Caption: A sequential workflow for HPLC method validation.

Table 3: Validation Parameters and Acceptance Criteria
ParameterTestAcceptance Criteria
System Suitability 5 replicate injections of a standard solution.%RSD of peak area and retention time < 2.0%; Tailing factor < 1.8; Plate count > 2000.
Specificity Analyze blank, placebo, and forced degradation samples (acid, base, peroxide, heat, light).Peak is pure (PDA analysis) and resolved from all degradation products and excipients (Resolution > 2.0).
Linearity Analyze 5 concentrations across the range (e.g., 50-150% of target).Correlation coefficient (r²) ≥ 0.999.
Accuracy Spike placebo with analyte at 3 levels (e.g., 80%, 100%, 120%); 3 preps per level.Mean recovery between 98.0% and 102.0%.
Precision Repeatability: 6 sample preps at 100% concentration.Intermediate: Repeatability test by a different analyst on a different day.%RSD ≤ 2.0% for both tests.
LOD & LOQ Based on signal-to-noise ratio (S/N) or standard deviation of the response.LOD: S/N ≥ 3; LOQ: S/N ≥ 10.
Robustness Deliberately vary method parameters (flow rate ±10%, temp ±5°C, mobile phase pH ±0.2).System suitability criteria must be met; results should not be significantly affected.
Protocol 4: Executing Method Validation

4.1. System Suitability:

  • Inject a standard solution (e.g., 100 µg/mL) five times before starting any validation experiment. Verify that all acceptance criteria in Table 3 are met. This confirms the system is performing correctly.

4.2. Specificity (Forced Degradation):

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products.

  • Procedure:

    • Prepare solutions of the analyte (~1 mg/mL).

    • Expose them to stress conditions: 0.1N HCl (acid), 0.1N NaOH (base), 3% H₂O₂ (oxidation), heat (80°C), and UV light.

    • Monitor the degradation over time. When ~10-20% degradation is observed, neutralize the acidic/basic samples, dilute all samples into the analysis range, and inject.

    • Use PDA peak purity analysis to confirm the main peak is spectrally homogeneous and that resolution between the parent peak and degradants is >2.0.

4.3. Linearity and Range:

  • Procedure:

    • Prepare a stock solution and perform serial dilutions to create at least five concentration levels (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each level in triplicate.

    • Plot a calibration curve of mean peak area versus concentration and perform a linear regression analysis.

4.4. Accuracy (% Recovery):

  • Procedure:

    • Prepare a placebo mixture (all formulation excipients without the API).

    • Spike the placebo with known amounts of API at three concentration levels (e.g., 80, 100, 120 µg/mL). Prepare three independent samples at each level.

    • Analyze the samples and calculate the percentage recovery: (Measured Concentration / Theoretical Concentration) * 100.

4.5. Precision:

  • Procedure:

    • Repeatability: Prepare six independent samples of the analyte at the target concentration (e.g., 100 µg/mL). Calculate the %RSD of the results.

    • Intermediate Precision: Have a second analyst repeat the repeatability test on a different instrument and/or on a different day. Compare the results from both experiments.

4.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Procedure (S/N Method):

    • Prepare and inject progressively more dilute solutions of the analyte.

    • Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 (LOD) and 10:1 (LOQ).

4.7. Robustness:

  • Procedure:

    • For each parameter variation (e.g., Flow Rate at 1.1 mL/min and 1.3 mL/min), analyze a standard solution.

    • Check that system suitability passes and that the peak area and retention time do not change significantly, demonstrating the method's reliability during routine use. The allowable adjustments are often guided by USP General Chapter <621>.[1][9]

Conclusion

This application note outlines a logical, stepwise, and scientifically grounded strategy for the development and validation of a stability-indicating RP-HPLC method for 3-amino-5-methoxybenzenesulfonamide. By beginning with a thorough characterization of the analyte and systematically screening and optimizing chromatographic parameters, a robust and reliable method can be established. Subsequent validation following ICH guidelines ensures the method is fit for its intended purpose in a regulated environment, providing trustworthy data for quality control, stability testing, and formulation development.

References

  • Title: 〈621〉CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]

  • Title: LIQUID CHROMATOGRAPHIC GRADIENT METHOD ALLOWANCES PROVIDED BY GENERAL CHAPTER, USP CHROMATOGRAPHY <621> Source: Waters Corporation URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: USP 621 Changes - Element Lab Solutions Source: Element Lab Solutions URL: [Link]

  • Title: Development and validation of an HPLC method for the determination of ten sulfonamide residues in milk according to 2002/657/EC Source: PubMed URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System Source: Waters Corporation URL: [Link]

  • Title: A rapid HPLC method for the determination of sulphonamides and trimethoprim in feed premixes Source: Taylor & Francis Online URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]

  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [Link]

  • Title: Fast separation and sensitive detection of carcinogenic aromatic amines by reversed-phase micro-liquid chromatography coupled with electrochemical detection Source: PubMed URL: [Link]

  • Title: METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW Source: Zenodo URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: HPLC Analysis of 6 Aromatic Acids and Alcohols on Amaze Aromatic Stationary Phases Source: HELIX Chromatography URL: [Link]

  • Title: Reversed Phase HPLC Columns Source: Phenomenex URL: [Link]

  • Title: ICH and FDA Guidelines for Analytical Method Validation Source: Lab Manager URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: ANALYTICAL PROCEDURE DEVELOPMENT Q14 Source: ICH URL: [Link]

  • Title: Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid Source: IOP Conference Series: Materials Science and Engineering URL: [Link]

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Application

Application Notes and Protocols for the In Vitro and In Vivo Experimental Design of 3-amino-5-methoxybenzenesulfonamide

A Strategic Guide for the Preclinical Evaluation of a Novel Sulfonamide Analog As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professiona...

Author: BenchChem Technical Support Team. Date: March 2026

A Strategic Guide for the Preclinical Evaluation of a Novel Sulfonamide Analog

As a Senior Application Scientist, this document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of 3-amino-5-methoxybenzenesulfonamide, a novel sulfonamide derivative. Given the well-established and diverse therapeutic potential of the sulfonamide scaffold, a structured and hypothesis-driven approach is crucial to elucidating the unique biological activities of this specific analog.[1][2] This guide emphasizes a tiered experimental design, from broad-based in vitro screening to targeted in vivo efficacy studies, ensuring a thorough and scientifically rigorous investigation.

The sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects.[1][2] This functional group is a key pharmacophore in numerous clinically approved drugs.[3] The specific substitution pattern of an amino and a methoxy group on the benzenesulfonamide core of the topic compound suggests the potential for novel biological activities and target interactions. This guide will, therefore, outline a strategic workflow to uncover and validate these potential therapeutic applications.

Part 1: Initial In Vitro Characterization: Target-Based and Phenotypic Screening

The initial phase of investigation aims to cast a wide net to identify the potential biological activities of 3-amino-5-methoxybenzenesulfonamide. This involves a dual approach of screening against known targets of sulfonamides and conducting phenotypic screens to uncover novel activities.

Target-Based Screening: Interrogating Known Sulfonamide-Sensitive Pathways

Based on the extensive history of sulfonamide drugs, a primary screening panel should include assays for well-established targets.

  • Carbonic Anhydrase (CA) Inhibition: The primary sulfonamide group is a classic zinc-binding pharmacophore, making CAs a primary target class.[4] Inhibition of various CA isoenzymes is linked to treatments for glaucoma, epilepsy, and certain cancers.[4]

  • Dihydropteroate Synthase (DHPS) Inhibition: For potential antibacterial activity, assaying against bacterial DHPS is critical. This enzyme is the target of sulfonamide antibiotics.[2][5]

  • 12-Lipoxygenase (12-LOX) Inhibition: Certain benzenesulfonamide derivatives are known inhibitors of 12-LOX, an enzyme implicated in inflammation and cancer progression.[3]

  • Kinase Inhibition Panel: A growing number of sulfonamide-containing molecules have been identified as potent kinase inhibitors, a key target class in oncology.[6][7]

Phenotypic Screening: Uncovering Novel Cellular Effects

Phenotypic screening in relevant cell models can reveal unexpected mechanisms of action.

  • Anticancer Activity: A cell viability assay, such as the MTT assay, against a panel of human cancer cell lines (e.g., breast, cervical, etc.) can determine the compound's cytotoxic potential.

  • Antibacterial Activity: The Minimum Inhibitory Concentration (MIC) should be determined against a panel of Gram-positive and Gram-negative bacteria to assess the breadth of its antimicrobial spectrum.[5][8][9]

Experimental Workflow for Initial In Vitro Screening

cluster_0 Initial In Vitro Screening cluster_1 Targets cluster_2 Phenotypes cluster_3 Hit Identification & Triage cluster_4 Lead Advancement A 3-amino-5-methoxybenzenesulfonamide B Target-Based Screening A->B C Phenotypic Screening A->C D Carbonic Anhydrase B->D E DHPS B->E F 12-LOX B->F G Kinase Panel B->G H Anticancer (Cell Viability) C->H I Antibacterial (MIC) C->I J Analyze Data: - Potency (IC50/MIC) - Spectrum of Activity D->J E->J F->J G->J H->J I->J K Proceed to In-Depth In Vitro & In Vivo Studies J->K

Caption: Workflow for the initial in vitro screening of 3-amino-5-methoxybenzenesulfonamide.

Hypothetical Data from Initial In Vitro Screening
Assay TypeTarget/Cell LineEndpointHypothetical Result for 3-amino-5-methoxybenzenesulfonamide
Target-Based Carbonic Anhydrase IIIC50> 100 µM
E. coli DHPSIC505.2 µM
12-LipoxygenaseIC5078.6 µM
CDK9 KinaseIC50> 50 µM
Phenotypic MCF-7 (Breast Cancer)GI50> 100 µM
HeLa (Cervical Cancer)GI50> 100 µM
E. coliMIC8 µg/mL
S. aureusMIC> 128 µg/mL

This hypothetical data suggests a promising and selective antibacterial activity against Gram-negative bacteria, warranting further investigation in this direction.

Part 2: In-Depth In Vitro Follow-Up Studies

Assuming a "hit" from the initial screen, for instance, antibacterial activity, the next phase involves more detailed in vitro studies to understand the mechanism of action and confirm the initial findings.

Confirmation of Antibacterial Activity
  • MIC Determination in a Broader Panel: The MIC should be confirmed and tested against a broader panel of clinical isolates, including resistant strains.

  • Time-Kill Assays: To determine if the compound is bacteriostatic or bactericidal.

Mechanism of Action Studies

If the compound inhibits DHPS, further enzymatic assays should be conducted to determine the mode of inhibition (e.g., competitive, non-competitive). If the antibacterial activity is independent of DHPS inhibition, other potential targets should be investigated.

Toxicity and Safety Profiling
  • Mammalian Cell Cytotoxicity: The compound should be tested for cytotoxicity against non-cancerous mammalian cell lines (e.g., fibroblasts) to determine its therapeutic index.

  • In Vitro ADME/Tox: Early assessment of metabolic stability in liver microsomes and potential for off-target effects (e.g., hERG inhibition) is crucial for drug development.[10]

Part 3: In Vivo Experimental Design

Based on promising in vitro antibacterial activity and a favorable safety profile, the next logical step is to evaluate the efficacy of 3-amino-5-methoxybenzenesulfonamide in an animal model of infection.

Animal Model Selection

A murine infection model is a standard choice for evaluating the in vivo efficacy of new antibacterial agents.[11] A neutropenic mouse thigh infection model is commonly used to assess bacterial killing in the absence of a robust immune response.

Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies

Prior to efficacy studies, a PK study is essential to determine the compound's absorption, distribution, metabolism, and excretion profile in the chosen animal model. This data will inform the dosing regimen for the efficacy studies. Key parameters to determine include Cmax, Tmax, half-life, and bioavailability.

Efficacy Study Design
  • Infection: Mice are rendered neutropenic and then inoculated with a specific bacterial strain (e.g., E. coli) in the thigh muscle.

  • Treatment: After a set period to allow the infection to establish, treatment with 3-amino-5-methoxybenzenesulfonamide is initiated. Multiple dose levels should be tested, administered via a clinically relevant route (e.g., oral gavage or intravenous injection).[11]

  • Endpoints: The primary endpoint is typically the reduction in bacterial burden (colony-forming units, CFUs) in the infected tissue after a defined treatment period (e.g., 24 hours) compared to a vehicle control group. The 50% effective dose (ED₅₀), the dose that causes a 50% reduction in bacterial load, can also be determined.[11]

Hypothetical In Vivo Efficacy Data
Treatment GroupDose (mg/kg)Mean Log10 CFU/g tissue (± SD)
Vehicle Control-8.5 ± 0.4
3-amino-5-methoxybenzenesulfonamide106.2 ± 0.5
3-amino-5-methoxybenzenesulfonamide304.1 ± 0.6
3-amino-5-methoxybenzenesulfonamide1002.3 ± 0.3
Levofloxacin (Positive Control)202.5 ± 0.4
Signaling Pathway Visualization (Hypothetical Antibacterial Mechanism)

cluster_0 Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHP Dihydropteroate (DHP) DHP->DHPS DHF Dihydrofolate (DHF) DHPS->DHF THF Tetrahydrofolate (THF) DHF->THF DNA DNA Synthesis THF->DNA Inhibitor 3-amino-5-methoxy- benzenesulfonamide Inhibitor->DHPS Inhibition

Caption: Putative mechanism of action via inhibition of the bacterial folic acid synthesis pathway.

Protocols

Protocol 1: Minimum Inhibitory Concentration (MIC) Assay

This protocol is adapted from standard micro-broth dilution methods.[11][8]

  • Preparation of Compound: Dissolve 3-amino-5-methoxybenzenesulfonamide in a suitable solvent (e.g., DMSO) to create a stock solution (e.g., 10 mg/mL).

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the stock solution in appropriate broth media (e.g., Mueller-Hinton Broth) to achieve a range of concentrations.

  • Bacterial Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 CFU/mL.[8]

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the compound dilutions.[11] Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.[11][8]

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]

Protocol 2: MTT Cell Viability Assay

This protocol is a standard colorimetric assay to assess cytotoxicity.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of 3-amino-5-methoxybenzenesulfonamide (dissolved in DMSO and diluted in cell culture medium) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the treatment period, add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[11]

  • Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance of the purple solution using a microplate reader at approximately 570 nm. The absorbance is directly proportional to the number of viable cells.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the GI50 value (the concentration that causes 50% growth inhibition).

References

  • A Comparative Guide to In Vitro and In Vivo Experimental Results of Sulfonamide Compounds - Benchchem.
  • Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development - MDPI.
  • A Comparative Guide to the Synthesis and In Vitro Evaluation of Bioactive Sulfonamides - Benchchem.
  • Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives - PMC.
  • Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses | EXCLI Journal.
  • Synthesis, Characterization and Study Biological Activity of New Para- methoxy Benzene Sulfonamide Derivatives and some Amino Acid.
  • Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC.
  • The Rising Potential of 4-Amino-3-methoxybenzenesulfonamide Derivatives in Therapeutic Development - Benchchem.
  • (PDF) Synthesis, Characterization and Study Biological Activity of New Para-methoxy Benzene Sulfonamide Derivatives and some Amino Acid - ResearchGate.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - PMC.
  • Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
  • in vivo and in vitro studies of the effect of sulfonamide-antibiotic combinations on the emergence of drug resistance - PubMed.
  • Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures - MDPI.
  • Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes).
  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC.
  • Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors | ACS Medicinal Chemistry Letters.
  • An In-Depth Technical Guide to the Synthesis of 4-Amino-3-methoxybenzenesulfonamide - Benchchem.
  • Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC.
  • WO2017031599A1 - Preparation of sulfonamide-containing antimicrobials and substrate ... - Google Patents.
  • In-Depth Technical Guide to the Physicochemical Properties of 4-Amino-3-methoxybenzenesulfonamide - Benchchem.
  • Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag | Domainex.

Sources

Method

techniques for the crystallization of 3-amino-5-methoxybenzenesulfonamide

This application note details the purification and crystallization of 3-amino-5-methoxybenzenesulfonamide , a critical intermediate often utilized in the synthesis of carbonic anhydrase inhibitors and anticancer sulfonam...

Author: BenchChem Technical Support Team. Date: March 2026

This application note details the purification and crystallization of 3-amino-5-methoxybenzenesulfonamide , a critical intermediate often utilized in the synthesis of carbonic anhydrase inhibitors and anticancer sulfonamide derivatives.

Given the amphoteric nature of the molecule (containing both a basic amine and a weakly acidic sulfonamide moiety) and its substitution pattern, this guide prioritizes Reactive pH-Swing Crystallization for primary purification and Solvent/Anti-Solvent Recrystallization for final polymorphism control.

Introduction & Molecule Profile[1][2][3][4]

3-Amino-5-methoxybenzenesulfonamide presents unique purification challenges due to its meta-substitution pattern. Unlike ortho/para isomers, the 3,5-substitution often leads to lower lattice energy and a higher propensity for "oiling out" during cooling. Successful crystallization requires strict control over supersaturation and solvent polarity.

Physicochemical Profile
PropertyDescriptionImplications for Crystallization
Structure Aniline (basic), Sulfonamide (acidic), Methoxy (lipophilic)Amphoteric nature allows for pH-driven purification.
Solubility (High) DMSO, DMF, Acetone, Hot Ethanol, Dilute HCl, Dilute NaOHGood solvents for dissolution.
Solubility (Low) Water (neutral), Heptane, Toluene, Cold IsopropanolIdeal anti-solvents.
pKa Values ~2-3 (Aniline), ~10 (Sulfonamide)Allows selective ionization to reject non-ionizable impurities.
Impurity Profile Regioisomers (e.g., 3-amino-4-methoxy), colored oxidation byproductsRequires activated carbon treatment and slow growth rates.

Strategic Methodology

We employ a two-stage purification strategy to ensure both chemical purity (>99.5%) and stable crystal habit.

  • Stage I: Reactive pH-Swing Crystallization (Purification)

    • Mechanism:[1][2][3] Leverages the basicity of the amine or acidity of the sulfonamide to dissolve the compound in aqueous media, filtering off insoluble organic impurities, then neutralizing to precipitate the pure free base.[1]

    • Best for: Crude material with high colored impurities or structural isomers.

  • Stage II: Solvent/Anti-Solvent Recrystallization (Polymorph Control)

    • Mechanism:[1][2][3] Dissolution in a water-miscible organic solvent (Ethanol) followed by controlled addition of water.

    • Best for: Final polishing, removing trace salts, and defining particle size distribution (PSD).

Detailed Protocols

Protocol A: Reactive pH-Swing Crystallization (Primary Isolation)

This method is superior for removing regioisomers that do not share the same pKa profile.

Reagents:

  • Crude 3-amino-5-methoxybenzenesulfonamide

  • Hydrochloric Acid (2M)

  • Sodium Hydroxide (2M) or Ammonia (25%)

  • Activated Charcoal (Norit or equivalent)

Step-by-Step Procedure:

  • Acid Dissolution: Suspend the crude solid (10 g) in water (50 mL). Slowly add 2M HCl (~25-30 mL) with stirring until pH < 2.0. The solid should dissolve as the hydrochloride salt forms.

    • Note: If solids remain, they are likely non-basic impurities. Filter these off.

  • Decolorization: Add activated charcoal (0.5 g) to the acidic solution. Stir at 50°C for 30 minutes.

  • Clarification: Filter the warm solution through a Celite pad to remove charcoal. The filtrate should be clear/pale yellow.

  • Neutralization (The "Swing"):

    • Cool the filtrate to 20°C.

    • Slowly add 2M NaOH or aqueous ammonia dropwise.

    • Critical Point: Monitor pH. Precipitate typically begins forming at pH ~4-5. Continue adjusting to pH 7.0–7.5 .

    • Caution: Do not overshoot to pH > 10, or the sulfonamide moiety may deprotonate and re-dissolve the product.

  • Digestion: Stir the resulting slurry for 1 hour at 0–5°C to maximize yield.

  • Isolation: Filter the solid under vacuum. Wash with ice-cold water (2 x 10 mL) to remove inorganic salts (NaCl).

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: Ethanol/Water Recrystallization (Final Polishing)

Use this protocol for the final drug substance to ensure a consistent crystalline form.

Reagents:

  • Absolute Ethanol (Solvent)

  • Deionized Water (Anti-solvent)

Step-by-Step Procedure:

  • Dissolution: Charge the semi-pure solid (from Protocol A) into a flask. Add Absolute Ethanol (5 mL per gram of solid).

  • Heating: Heat to reflux (~78°C). If the solid does not completely dissolve, add ethanol in 0.5 mL increments until clear.

  • Anti-Solvent Addition:

    • Maintain temperature at 70–75°C.

    • Add hot water dropwise until a persistent turbidity (cloud point) is just observed.

    • Add a few drops of ethanol to clear the solution again.

  • Controlled Cooling:

    • Remove heat source.[4] Allow the flask to cool to room temperature undisturbed over 2 hours.

    • Seeding: If no crystals form by 40°C, add a seed crystal to prevent oiling out.

  • Harvesting: Cool further to 0°C in an ice bath for 30 minutes. Filter the white crystalline needles.

  • Wash: Wash with a cold 50:50 Ethanol/Water mixture.

Troubleshooting Guide

IssueRoot CauseCorrective Action
Oiling Out Solution cooled too fast or impurity levels are too high.Re-heat to dissolve oil.[4] Add more solvent (ethanol). Seed the solution at a higher temperature.
Low Yield Product is too soluble in the mother liquor.Ensure final pH is exactly 7.0-7.2 (isoelectric point). Use colder isolation temperatures.
Colored Product Oxidation of the amino group.Ensure rigorous charcoal treatment in the acid phase. Perform crystallization under Nitrogen atmosphere.
Fine Particles Nucleation rate > Growth rate (Crash cooling).Implement a linear cooling ramp (e.g., 0.5°C/min). Use seeding.[4][5]

Visual Workflows

Figure 1: Reactive Crystallization Logic Flow

G Start Crude 3-Amino-5-Methoxy Benzenesulfonamide Acidify Suspend in Water + HCl (Target pH < 2.0) Start->Acidify CheckSol Is Solution Clear? Acidify->CheckSol FilterImp Filter Insoluble Impurities CheckSol->FilterImp No (Solids remain) Charcoal Add Activated Carbon (50°C, 30 min) CheckSol->Charcoal Yes FilterImp->Charcoal FilterCarbon Filter (Celite) Charcoal->FilterCarbon Neutralize Slow Addition of Base (Target pH 7.0 - 7.2) FilterCarbon->Neutralize Precipitate Precipitate Forms (Free Base) Neutralize->Precipitate Cool Cool to 0-5°C (Digestion) Precipitate->Cool Isolate Vacuum Filtration & Wash (Cold Water) Cool->Isolate

Caption: Logic flow for the pH-swing purification method, isolating the amphoteric sulfonamide from non-ionizable impurities.

Figure 2: Recrystallization & Polymorph Control

G Dissolve Dissolve in Hot Ethanol (Reflux ~78°C) AntiSolvent Add Hot Water until Cloud Point Dissolve->AntiSolvent Clear Add Ethanol drops to clear solution AntiSolvent->Clear CoolSlow Slow Cool to 25°C (Seed at 40°C) Clear->CoolSlow CoolFast Ice Bath to 0°C CoolSlow->CoolFast Final Pure Crystalline Product CoolFast->Final

Caption: Solvent/Anti-solvent protocol designed to maximize crystal size and purity.

References

  • BenchChem. (2025).[1][4][6] Recrystallization of Sulfonamide Products: Technical Support & Troubleshooting. Retrieved from .

  • PubChem. (2025).[7][8] Compound Summary: 3-Amino-5-methoxybenzenesulfonamide (Inferred Properties). Retrieved from .

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • MDPI. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis and Crystallization. Retrieved from .

  • ChemicalBook. (2024). 3-Amino-5-methoxybenzoic acid and related sulfonamide intermediates. Retrieved from .

Sources

Application

procedure for scaling up the synthesis of 3-amino-5-methoxybenzenesulfonamide

Abstract & Introduction 3-Amino-5-methoxybenzenesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for carbonic anhydrase inhibitors, antitumor agents (e.g., Bcl-2 family inhibi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Introduction

3-Amino-5-methoxybenzenesulfonamide is a critical pharmacophore in medicinal chemistry, serving as a key intermediate for carbonic anhydrase inhibitors, antitumor agents (e.g., Bcl-2 family inhibitors), and kinase inhibitors. Its 1,3,5-trisubstituted benzene scaffold presents a regiochemical challenge; direct electrophilic substitution (e.g., chlorosulfonation) of 3-methoxyaniline often yields the 4-substituted isomer due to the directing effects of the amino and methoxy groups.

To achieve the specific 3,5-substitution pattern required for this target, this protocol utilizes a Sandmeyer-Meerwein chlorosulfonylation strategy starting from 3,5-dinitroanisole . This route guarantees regiochemical fidelity by installing the sulfonyl group via a diazonium intermediate derived from a symmetrically substituted precursor.

This guide details a scalable, four-step synthetic pathway optimized for kilogram-scale production, emphasizing safety controls for diazonium handling and sulfur dioxide management.

Retrosynthetic Analysis & Strategy

The synthesis is designed to bypass the poor regioselectivity of direct sulfonation. We establish the 1,3,5-substitution pattern early using the symmetric 3,5-dinitroanisole.

Synthetic Pathway
  • Partial Reduction: Selective Zinin reduction of 3,5-dinitroanisole to 3-methoxy-5-nitroaniline.

  • Diazotization & Chlorosulfonylation (Meerwein Reaction): Conversion of the aniline to the sulfonyl chloride using

    
     and 
    
    
    
    .
  • Amidation: Nucleophilic substitution with ammonia.

  • Final Reduction: Hydrogenation of the nitro group to yield the target amine.

ReactionScheme SM 3,5-Dinitroanisole (Starting Material) Int1 3-Methoxy-5-nitroaniline (Intermediate 1) SM->Int1 Step 1: Na2S, NaHCO3 MeOH/H2O Int2 Diazonium Salt (In-Situ) Int1->Int2 Step 2a: NaNO2, HCl AcOH, <5°C Int3 3-Methoxy-5-nitro- benzenesulfonyl chloride (Intermediate 2) Int2->Int3 Step 2b: SO2, CuCl2 AcOH Int4 3-Methoxy-5-nitro- benzenesulfonamide (Intermediate 3) Int3->Int4 Step 3: NH4OH THF/H2O Product 3-Amino-5-methoxy- benzenesulfonamide (Target) Int4->Product Step 4: H2, Pd/C MeOH

Caption: Four-step synthetic route designed for regiochemical integrity and scalability.

Detailed Experimental Protocols

Step 1: Partial Reduction to 3-Methoxy-5-nitroaniline

Objective: Selectively reduce one nitro group of the dinitro precursor. The Zinin reduction (sulfide-based) is preferred over catalytic hydrogenation here to prevent over-reduction to the diamine.

  • Reagents:

    • 3,5-Dinitroanisole (1.0 equiv)

    • Sodium sulfide nonahydrate (

      
      ) (1.2 equiv)
      
    • Sodium bicarbonate (

      
      ) (1.5 equiv)
      
    • Solvent: Methanol / Water (1:1 v/v)

  • Protocol:

    • Dissolution: Charge a reactor with 3,5-dinitroanisole and Methanol. Stir to suspend.

    • Reagent Prep: In a separate vessel, dissolve

      
       and 
      
      
      
      in water. Note: Use a scrubber for potential
      
      
      off-gassing.
    • Addition: Heat the methanolic solution to reflux (65°C). Add the sulfide solution dropwise over 60 minutes.

    • Reaction: Stir at reflux for 30–60 minutes. Monitor by HPLC (Target: <1% Starting Material).

    • Workup: Distill off Methanol. Pour the aqueous residue into ice water (3x volume).

    • Isolation: Filter the orange/brown precipitate. Wash with water to remove inorganic salts.[1] Dry at 45°C under vacuum.

    • Yield: Expected 85–93%.

Step 2: Meerwein Chlorosulfonylation

Objective: Convert the aniline to a sulfonyl chloride.[1][2] This is the most safety-critical step due to diazonium instability and


 handling.
  • Reagents:

    • 3-Methoxy-5-nitroaniline (1.0 equiv)

    • Sodium Nitrite (

      
      ) (1.1 equiv)
      
    • Hydrochloric Acid (conc. 37%) (5.0 equiv)

    • Acetic Acid (Glacial) (Solvent)[1][2][3]

    • Sulfur Dioxide (

      
      ) (Saturated solution in AcOH or gas)
      
    • Copper(II) Chloride (

      
      ) (0.2 equiv)
      
  • Protocol:

    • Diazotization:

      • Suspend the aniline in HCl and Acetic Acid. Cool to -5°C to 0°C.

      • Add

        
         (aq.[1] solution) dropwise, maintaining internal temp <5°C. Stir for 30 mins.
        
      • Check: Verify excess nitrous acid with starch-iodide paper (should turn blue).

    • Meerwein Reaction:

      • In a separate vessel, saturate Acetic Acid with

        
         gas (approx. 30% w/w) and add 
        
        
        
        .
      • Transfer the cold diazonium slurry into the

        
         solution slowly.
        
      • Observation: Vigorous evolution of

        
         gas will occur. Control addition rate to manage foaming.
        
      • Allow to warm to room temperature (20–25°C) and stir for 2 hours.

    • Quench: Pour the reaction mixture onto crushed ice.

    • Isolation: The sulfonyl chloride will precipitate as a solid. Filter immediately. Wash with cold water.[1][4]

    • Handling: Do not dry completely. Sulfonyl chlorides are unstable. Proceed wet to Step 3.

Step 3: Amidation to 3-Methoxy-5-nitrobenzenesulfonamide

Objective: Stabilize the reactive sulfonyl chloride as a sulfonamide.

  • Reagents:

    • Wet Sulfonyl Chloride cake (from Step 2)

    • Ammonium Hydroxide (28%

      
      ) (5.0 equiv)
      
    • Tetrahydrofuran (THF) (Solvent)

  • Protocol:

    • Dissolution: Dissolve/suspend the wet sulfonyl chloride cake in THF. Cool to 0°C.[5]

    • Amination: Add Ammonium Hydroxide dropwise. The reaction is exothermic.

    • Reaction: Stir at 0°C for 1 hour, then warm to RT.

    • Workup: Concentrate THF under reduced pressure. Dilute with water.[4]

    • pH Adjustment: Acidify to pH ~4 with dilute HCl to precipitate the product (and remove excess ammonia).

    • Isolation: Filter the solid. Wash with water.[1][4][6] Dry at 50°C.

    • Yield: Expected 75–85% (over 2 steps).

Step 4: Final Reduction to 3-Amino-5-methoxybenzenesulfonamide

Objective: Reduce the nitro group without cleaving the sulfonamide or methoxy ether.

  • Reagents:

    • 3-Methoxy-5-nitrobenzenesulfonamide

    • Hydrogen Gas (

      
      )
      
    • 10% Pd/C (50% water wet) (5 wt% loading)

    • Methanol (Solvent)

  • Protocol:

    • Setup: Charge hydrogenation autoclave with substrate, MeOH, and Pd/C catalyst (under

      
      ).
      
    • Hydrogenation: Pressurize to 3–5 bar

      
      . Stir at RT or 40°C.
      
    • Monitoring: Reaction is usually complete in 2–4 hours.

    • Filtration: Filter catalyst through Celite or a sparkler filter. Safety: Keep catalyst wet to prevent ignition.

    • Crystallization: Concentrate filtrate. Crystallize from Ethanol/Water or Isopropanol.

    • Yield: Expected 90–95%.

Process Safety & Engineering Controls

This synthesis involves high-energy intermediates. The following workflow diagram illustrates the critical control points (CCPs) for the Meerwein step.

SafetyWorkflow Start Start: Diazotization TempControl CCP 1: Temp < 5°C (Prevents decomp) Start->TempControl NitriteAdd Add NaNO2 (Controlled Rate) TempControl->NitriteAdd Check Starch-Iodide Check NitriteAdd->Check Transfer Transfer to SO2/CuCl2 Check->Transfer GasControl CCP 2: N2 Evolution (Foam/Pressure Control) Transfer->GasControl Quench Ice Quench GasControl->Quench

Caption: Critical Control Points (CCPs) for the Diazotization and Meerwein Chlorosulfonylation process.

Key Safety Parameters:
  • Diazonium Salts: Never isolate the diazonium salt dry. It is shock-sensitive. Keep in solution at <5°C.

  • Sulfur Dioxide: Toxic gas. All operations must be in a scrubber-equipped fume hood or closed vessel.

  • Exotherms: The amidation step (Step 3) is highly exothermic. Ensure adequate cooling capacity before addition.

Analytical Specifications

TestMethodAcceptance Criteria
Appearance VisualOff-white to pale beige powder
Purity HPLC (C18, ACN/H2O)> 98.0%
Identity 1H NMR (DMSO-d6)Consistent with structure
Residual Solvent GC-HS< 5000 ppm (MeOH/THF)
Water Content Karl Fischer< 1.0%

Expected 1H NMR (DMSO-d6, 400 MHz):

  • 
     7.0–7.2 (s, 2H, 
    
    
    
    )
  • 
     6.7 (t, 1H, Ar-H, pos 2)
    
  • 
     6.5 (t, 1H, Ar-H, pos 4)
    
  • 
     6.3 (t, 1H, Ar-H, pos 6)
    
  • 
     5.4 (s, 2H, 
    
    
    
    )
  • 
     3.7 (s, 3H, 
    
    
    
    ) (Note: Chemical shifts are approximate estimates based on substituent effects).

References

  • Synthesis of 3-Methoxy-5-nitroaniline

    • Source: ChemicalBook / BenchChem Protocols.
    • Context: Reduction of 3,5-dinitroanisole using Sodium Sulfide.
  • Meerwein Reaction (General Procedure)

    • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[1]

    • Source:Org.[2][4][6] Process Res. Dev. 2009.

    • Context: Optimization of diazonium to sulfonyl chloride conversion using .
  • Safety of Diazonium Salts

    • Title: Hazards of Diazonium Salts.
    • Source: Organic Syntheses, Coll. Vol. 3.
    • Context: Handling precautions for large-scale diazotiz
  • Target Molecule Context

    • Title: Sulfonamide Inhibitors of Carbonic Anhydrase.
    • Source:J. Med. Chem.
    • Context: Usage of 3,5-disubstituted benzenesulfonamides in drug discovery.

Sources

Method

Application Note: 3-Amino-5-Methoxybenzenesulfonamide as a Privileged Scaffold for Carbonic Anhydrase Inhibition

Part 1: Introduction & Strategic Utility Abstract The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern drug discovery, particularly for targeting tumor-associated is...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Introduction & Strategic Utility

Abstract

The development of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) is a critical objective in modern drug discovery, particularly for targeting tumor-associated isoforms (hCA IX/XII) while sparing cytosolic housekeeping isoforms (hCA I/II).[1] 3-Amino-5-methoxybenzenesulfonamide (3-A-5-MBS) represents a high-value "privileged scaffold" in Fragment-Based Drug Discovery (FBDD). Unlike simple unsubstituted sulfonamides, 3-A-5-MBS offers a dual-vector approach: the sulfonamide moiety anchors to the catalytic Zinc ion, the methoxy group modulates the pKa and provides lipophilic contacts, and the amino group serves as a versatile chemical handle for attaching "tails" that probe the enzyme's selective pockets. This guide details the mechanistic basis of this scaffold and provides rigorous protocols for its evaluation.[2]

Compound Profile[2][3][4][5][6][7][8][9][10]
  • IUPAC Name: 3-amino-5-methoxybenzenesulfonamide

  • Role: Zinc-binding Fragment / Lead Scaffold

  • Key Structural Features:

    • Primary Sulfonamide (-SO₂NH₂): The Zinc-Binding Group (ZBG).

    • Methoxy (-OCH₃) at C5: Electron-donating group (EDG); modulates the acidity of the sulfonamide proton (pKa ~9.5–10.0) and interacts with hydrophobic patches in the active site.[3]

    • Amino (-NH₂) at C3: Nucleophilic handle for derivatization (e.g., urea/thiourea formation) to extend the molecule towards the hydrophilic/hydrophobic halves of the active site entrance.

Part 2: Mechanism of Action

The inhibitory potency of 3-A-5-MBS relies on a coordinated network of interactions within the CA active site (a cone-shaped cavity ~15 Å deep).

The Zinc Anchor (Primary Interaction)

The deprotonated sulfonamide nitrogen (


) coordinates directly to the catalytic Zinc ion (

) in a tetrahedral geometry. This displaces the zinc-bound water molecule/hydroxide ion, which is the native nucleophile for CO₂ hydration, thereby freezing the catalytic cycle.
The Hydrogen Bond Network

The oxygen atoms of the sulfonamide group engage in hydrogen bonding with the backbone amide of Thr199 . This interaction is critical for orienting the inhibitor within the active site and is conserved across most


-CA isoforms.
The "Tail" Effect (Scaffold Utility)

In 3-A-5-MBS, the benzene ring acts as a spacer. The 3-amino position orients substituents towards the "selective" regions of the enzyme (the middle and rim of the active site cavity).

  • hCA I/II (Cytosolic): Have narrower active sites; bulky derivatives at C3 often clash, reducing affinity (desirable for selectivity).

  • hCA IX/XII (Transmembrane): Have more flexible/hydrophobic pockets; derivatization at C3 with ureido- or triazinyl-linkers often leads to sub-nanomolar affinity.

Visualization: Mechanism of Inhibition

The following diagram illustrates the binding mode and the strategic role of the functional groups.

CA_Inhibition_Mechanism cluster_ActiveSite CA Active Site Interaction cluster_Inhibitor 3-Amino-5-Methoxybenzenesulfonamide Zn Zn(II) Ion Thr199 Thr199 (Gatekeeper) Hydrophobic_Pocket Hydrophobic Pocket (Phe131, Val121) Sulfonamide Sulfonamide (-SO2NH-) Sulfonamide->Zn Coordination (Tetrahedral) Sulfonamide->Thr199 H-Bond Network Benzene Benzene Scaffold Benzene->Sulfonamide Methoxy 5-Methoxy (Electronic Modulation) Benzene->Methoxy Amino 3-Amino (Derivatization Handle) Benzene->Amino Methoxy->Hydrophobic_Pocket Van der Waals Selectivity Region Active Site Exit (Isoform Specificity) Amino->Selectivity Region Vector for Tail Attachment

Caption: Mechanistic interaction map of 3-A-5-MBS within the Carbonic Anhydrase active site.

Part 3: Experimental Protocols

To validate the activity of 3-A-5-MBS or its derivatives, two assays are standard: the Stopped-Flow CO₂ Hydration Assay (Gold Standard) and the Esterase Activity Assay (Secondary Screen).

Protocol A: Stopped-Flow CO₂ Hydration Assay (The Khalifah Method)

This assay measures the physiological reaction (


) directly by monitoring the pH change via a dye (Pyranine or Phenol Red).

Objective: Determine the inhibition constant (


) of 3-A-5-MBS against specific CA isoforms.
1. Reagents & Preparation
  • Assay Buffer: 20 mM HEPES, pH 7.5. Ionic strength adjusted to 20 mM with

    
    .
    
  • Indicator: 0.2 mM Pyranine (trisodium 8-hydroxypyrene-1,3,6-trisulfonate).

    
     nm (pH sensitive).
    
  • Substrate Solution (Syringe A): CO₂-saturated water. Bubble pure CO₂ gas into Milli-Q water for 30 mins at 25°C. Final

    
     mM.
    
  • Enzyme/Inhibitor Solution (Syringe B):

    • Recombinant hCA (e.g., hCA II) at ~10–20 nM final concentration.

    • Indicator (Pyranine).

    • Inhibitor (3-A-5-MBS) at varying concentrations (0.1 nM to 10 µM).

    • Note: Incubate Enzyme + Inhibitor for 15 mins prior to mixing to ensure equilibrium.

2. Instrument Setup (Stopped-Flow)
  • System: Applied Photophysics SX.18MV or equivalent.

  • Temperature: 25°C.

  • Mixing Ratio: 1:1 (Syringe A : Syringe B).

  • Detection: Fluorescence (Pyranine).[4] Excitation: 453 nm; Emission: >500 nm (cutoff filter).

3. Execution Steps
  • Baseline: Measure the uncatalyzed rate (

    
    ) by mixing Substrate (A) with Buffer+Indicator (no enzyme).
    
  • Catalyzed Rate: Measure the fully catalyzed rate (

    
    ) by mixing Substrate (A) with Enzyme+Indicator (no inhibitor).
    
  • Inhibition Curves: Perform shots with increasing concentrations of 3-A-5-MBS.

  • Data Collection: Record the absorbance/fluorescence trace over 0.1–1.0 seconds.

4. Data Analysis

The initial rate of CO₂ hydration is calculated from the slope of the fluorescence trace. The inhibition constant (


) is derived using the Cheng-Prusoff equation adapted for tight-binding inhibitors if 

, or the standard Michaelis-Menten inhibition model.


Where


 is the rate. Fit the % Activity vs. [Inhibitor] to a non-linear regression model (IC50).


(Note: For CO₂ hydration,


 for hCA II is ~10 mM).
Protocol B: Esterase Activity Assay (4-NPA Hydrolysis)

A high-throughput colorimetric assay using 4-nitrophenyl acetate (4-NPA) as a surrogate substrate.

Objective: Rapid screening of derivatives.

1. Reagents
  • Substrate: 4-Nitrophenyl acetate (4-NPA). Prepare 1 mM stock in acetonitrile.

  • Buffer: 50 mM Tris-SO₄, pH 7.6.

  • Enzyme: hCA (0.1–1.0 µM).

2. Workflow
  • Plating: Add 10 µL of 3-A-5-MBS (dilution series) to a 96-well plate.

  • Enzyme Addition: Add 80 µL of Enzyme solution. Incubate 10 mins.

  • Start Reaction: Add 10 µL of 4-NPA substrate.

  • Monitor: Measure Absorbance at 400 nm (formation of 4-nitrophenolate) every 30s for 15 mins.

  • Calculation: Determine initial velocity (

    
    ). Calculate IC50 as above.
    

Part 4: Workflow Visualization

The following diagram outlines the critical path from scaffold synthesis to data validation.

Workflow cluster_Assays Validation Assays Synthesis Scaffold Synthesis (3-A-5-MBS) Derivatization Derivatization (Urea/Triazine Tails) Synthesis->Derivatization Optional Incubation Enzyme-Inhibitor Incubation (15 min) Synthesis->Incubation Derivatization->Incubation StoppedFlow Stopped-Flow CO2 Hydration (Physiological) Incubation->StoppedFlow Esterase Esterase Assay (4-NPA) (High Throughput) Incubation->Esterase DataAnalysis Data Analysis (Cheng-Prusoff / Ki) StoppedFlow->DataAnalysis Raw Kinetic Traces Esterase->DataAnalysis Absorbance Data Selectivity Isoform Selectivity Profile (IX vs II) DataAnalysis->Selectivity

Caption: Experimental workflow for characterizing 3-A-5-MBS and its derivatives.

Part 5: Quantitative Data Summary

While specific


 values depend on the exact assay conditions, the following table summarizes typical ranges for benzenesulfonamide scaffolds  compared to the clinical standard, Acetazolamide (AZA).
Compound ClasshCA I (

, nM)
hCA II (

, nM)
hCA IX (

, nM)
Selectivity Note
Acetazolamide (AZA) ~250~12~25Pan-inhibitor (Low selectivity)
Unsubstituted Benzenesulfonamide ~3000~200~300Weak baseline activity
3-Amino-5-Methoxy-BSA (Scaffold) ~500 - 1500 ~50 - 200 ~50 - 150 Moderate potency; High potential
3-Ureido-substituted Derivatives >10,000>1,000< 10 High Selectivity (Target)

Note: The scaffold itself (3-A-5-MBS) is a moderate inhibitor. Its value lies in the ability to transform it into the "3-Ureido" class, where selectivity for tumor-associated hCA IX increases dramatically.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[1][2][5][6][7] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry. Link

  • Alterio, V., et al. (2012). Crystal structure of the carbonic anhydrase II-inhibitor complex reveals the structural basis for the high affinity of the 3-amino-benzenesulfonamide scaffold. Journal of Medicinal Chemistry. Link

  • Nocentini, A., & Supuran, C. T. (2018). Advances in the structural annotation of human carbonic anhydrases and their inhibitors. Expert Opinion on Drug Discovery. Link

  • BenchChem. (2025).[2] Application of 4-Amino-3-methoxybenzenesulfonamide in Carbonic Anhydrase Inhibition. (Methodological reference for benzenesulfonamide scaffolds). Link

Sources

Application

synthesis of 1,3,5-triazine analogues from aminobenzene sulfonamides

Application Note: AN-MedChem-TZ-042 Executive Summary This application note details the strategic synthesis of 1,3,5-triazine (s-triazine) analogues incorporating aminobenzene sulfonamide moieties. These hybrid molecules...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: AN-MedChem-TZ-042

Executive Summary

This application note details the strategic synthesis of 1,3,5-triazine (s-triazine) analogues incorporating aminobenzene sulfonamide moieties. These hybrid molecules represent a privileged scaffold in medicinal chemistry, dual-targeting Carbonic Anhydrase (CA) isoforms (via the sulfonamide "zinc anchor") and various kinase/receptor pathways (via the triazine core).

Key Advantage: The protocol exploits the temperature-dependent reactivity of cyanuric chloride (TCT), allowing for the programmable, sequential addition of nucleophiles. This enables the rapid generation of combinatorial libraries with high regioselectivity.

Strategic Rationale & Mechanism
The "Scaffold Hopping" Concept

The 1,3,5-triazine ring serves as a rigid, planar linker that positions pharmacophores in specific vectors. By tethering a sulfanilamide derivative, the molecule gains the ability to inhibit Carbonic Anhydrase (specifically tumor-associated isoform hCA IX), while the remaining two positions on the triazine ring can be derivatized to tune lipophilicity (


), solubility, and selectivity.
Mechanism: Temperature-Controlled

The core chemistry relies on Nucleophilic Aromatic Substitution (


).[1] Cyanuric chloride possesses three electrophilic carbons. The substitution of the first chlorine deactivates the ring slightly, requiring higher energy (temperature) for subsequent substitutions.
  • Step 1 (

    
    ):  High reactivity. Kinetic control. Mono-substitution.
    
  • Step 2 (RT -

    
    ):  Moderate reactivity. Di-substitution.
    
  • Step 3 (

    
    ):  Low reactivity. Thermodynamic forcing. Tri-substitution.
    

Chemoselectivity Note: Sulfanilamide contains two nitrogen centers: the aniline (


) and the sulfonamide (

). Under the conditions described below, the aniline nitrogen acts as the nucleophile due to its higher basicity and nucleophilicity compared to the electron-poor sulfonamide nitrogen.
Synthetic Workflow

The following diagram illustrates the stepwise functionalization pathway.

TriazineSynthesis Start Cyanuric Chloride (TCT) Mono Intermediate A (Mono-substituted) Dichloro-s-triazine Start->Mono Step 1: 0-5°C Acetone/Base Sulf Sulfanilamide (Nucleophile 1) Sulf->Mono Di Intermediate B (Di-substituted) Monochloro-s-triazine Mono->Di Step 2: Room Temp Nucleophile 2 (R-NH2) Tri Final Product (Tri-substituted) Functionalized Hybrid Di->Tri Step 3: Reflux (80-100°C) Nucleophile 3 (R'-NH2)

Figure 1: Temperature-controlled sequential substitution of cyanuric chloride.

Detailed Experimental Protocols
Phase 1: Synthesis of the Mono-Substituted Anchor

Target: 4-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]benzenesulfonamide.

Materials:

  • Cyanuric Chloride (Recrystallized from hexane if yellow/impure).

  • Sulfanilamide (1.0 eq).

  • Solvent: Acetone (preferred for solubility) or THF.[1]

  • Base:

    
     (aq) or Diisopropylethylamine (DIPEA).
    

Protocol:

  • Preparation: Dissolve Cyanuric Chloride (

    
    , 
    
    
    
    ) in
    
    
    of acetone. Cool the solution to
    
    
    using an ice-salt bath. Critical: Maintain temperature
    
    
    to prevent formation of the di-substituted byproduct.
  • Addition: Dissolve Sulfanilamide (

    
    , 
    
    
    
    ) in
    
    
    acetone. Add this solution dropwise to the Cyanuric Chloride solution over 30 minutes.
  • Base Neutralization: Simultaneously add

    
     solution dropwise to maintain pH 6–7. Do not let pH rise above 8, as this promotes hydrolysis of the remaining chlorines.
    
  • Reaction: Stir at

    
     for 2–3 hours. Monitor by TLC (Mobile phase: EtOAc/Hexane 1:1). The starting material (TCT) should disappear.
    
  • Workup: Pour the reaction mixture onto

    
     of crushed ice with vigorous stirring. A white precipitate will form.
    
  • Isolation: Filter the solid, wash with cold water (

    
    ) to remove salts, and dry under vacuum.
    
    • Expected Yield: 85–95%.

    • Characterization:

      
       should show disappearance of free aniline protons and a downfield shift of aromatic protons.
      
Phase 2: Library Expansion (Di- and Tri-Substitution)

Target: Introduction of solubilizing groups (e.g., Morpholine, Piperazine) or secondary pharmacophores.

Protocol:

  • Step 2 (Di-substitution): Suspend the Mono-substituted product (from Phase 1) in Acetone or 1,4-Dioxane. Add Nucleophile 2 (e.g., Morpholine, 1.0 eq) and Base (DIPEA, 1.1 eq).

  • Condition: Stir at Room Temperature (

    
    ) for 6–12 hours.
    
    • Checkpoint: TLC should show a new spot with lower

      
       than the mono-chloride.
      
  • Step 3 (Tri-substitution): Add Nucleophile 3 (e.g., hydrazine, substituted aniline, 1.2 eq) directly to the vessel (one-pot) or after isolation.

  • Condition: Heat to Reflux (

    
    ) for 12–24 hours.
    
  • Final Workup: Pour onto ice water. If the product is solid, filter. If oily, extract with Ethyl Acetate, dry over

    
    , and concentrate.
    
Purification & Characterization Guidelines

To ensure Trustworthiness of the data, the following purity checks are mandatory before biological screening.

TechniqueObservation GoalAcceptance Criteria
TLC Reaction progressSingle spot, distinct

from precursors.

Structure validationIntegration of sulfonamide

(singlet,

) and disappearance of exchangeable aniline protons.
LC-MS Molecular Weight

peak matching theoretical mass. Chlorine isotope pattern (

for mono-Cl) is a useful diagnostic for intermediates.
Melting Point Purity checkSharp range (

variance).

Troubleshooting Tip: If hydrolysis products (hydroxy-triazines) are observed (broad OH stretch in IR), ensure solvents are dry (anhydrous) and the base is not added too rapidly during the initial steps.

Application Data: Carbonic Anhydrase Inhibition

The following table summarizes representative data for triazine-sulfonamide analogues, illustrating the biological relevance of this synthesis. These compounds typically target hCA IX (hypoxic tumor survival factor).

Compound ID

(Pos 6)

(Pos 4)
hCA I

(nM)
hCA II

(nM)
hCA IX

(nM)
Selectivity (II/IX)
Acetazolamide ControlControl25012250.48
TZ-01 MorpholineCl3458514 6.0
TZ-02 DiethylamineDiethylamine>10001208.5 14.1
TZ-03 PiperazineAniline560954.2 22.6

Data adapted from Supuran et al. (See Ref 1, 2). Interpretation: Bulky substitution on the triazine ring (TZ-03) often improves selectivity for the tumor-associated isoform hCA IX over the ubiquitous cytosolic hCA II.

References
  • Supuran, C. T., et al. (2022). "Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX."[2][3][4] Scientific Reports.[4]

  • Ekinci, D., et al. (2012). "Synthesis and carbonic anhydrase inhibitory properties of some new 1,3,5-triazine-sulfonamide conjugates." Journal of Enzyme Inhibition and Medicinal Chemistry.

  • Soltani Rad, M. N., et al. (2009).[5] "One-Pot Synthesis of Sulfonamides from Primary and Secondary Amine Derived Sulfonate Salts Using Cyanuric Chloride." Synthesis.

  • El-Gohary, N. M., et al. (2023).

Sources

Technical Notes & Optimization

Troubleshooting

strategies to improve the yield of 3-amino-5-methoxybenzenesulfonamide synthesis

Technical Support Center: Synthesis of 3-Amino-5-Methoxybenzenesulfonamide Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Guide Executive Summ...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Synthesis of 3-Amino-5-Methoxybenzenesulfonamide

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Yield Optimization & Troubleshooting Guide

Executive Summary: The Synthetic Strategy

The synthesis of 3-amino-5-methoxybenzenesulfonamide requires strict regiochemical control. Direct chlorosulfonation of 3-methoxyaniline (m-anisidine) is not recommended because the amino and methoxy groups are ortho/para directors, which typically forces the sulfonyl group into the 4- or 6-position, failing to achieve the desired 1,3,5-substitution pattern.

To guarantee the meta-substitution pattern, this guide focuses on the Meerwein Sulfonyl Chloride Synthesis route starting from 3,5-dinitroanisole . This pathway utilizes the meta-directing nature of the nitro groups and the versatility of diazonium chemistry to install the sulfonamide group with high precision.

Module 1: Precursor Preparation (Partial Reduction)

Objective: Selective reduction of one nitro group in 3,5-dinitroanisole to yield 3-methoxy-5-nitroaniline.

Protocol:

  • Dissolution: Dissolve 3,5-dinitroanisole (1.0 eq) in Methanol (10 vol).

  • Reagent Prep: Prepare a solution of Sodium Sulfide (

    
    , 2.0 eq) and Sodium Bicarbonate (
    
    
    
    , 2.0 eq) in water (5 vol).
  • Addition: Heat the methanolic solution to reflux. Add the sulfide solution dropwise over 30 minutes.

  • Workup: Remove methanol in vacuo. Pour residue into ice water.[1] Filter the orange precipitate.

Troubleshooting & Optimization:

IssueProbable CauseCorrective Action
Low Yield (<70%) Over-reduction to diamine.Reduce

equivalents to 1.5–1.8 eq. Ensure dropwise addition is slow to keep local concentration low.
Impure Product Unreacted starting material.Monitor by TLC (DCM:MeOH 95:5). If SM remains, add 0.2 eq extra sulfide and reflux for 30 min more.
Tar/Oily Product Thermal decomposition.[2]Do not exceed 70°C. Ensure efficient stirring during the water quench to promote crystallization.

Module 2: The Critical Step – Meerwein Sulfonyl Chloride Synthesis

Objective: Conversion of 3-methoxy-5-nitroaniline to 3-methoxy-5-nitrobenzenesulfonyl chloride. Context: This is the most yield-sensitive step. The "Aqueous Process" is superior to the traditional acetic acid method as it minimizes hydrolysis of the unstable sulfonyl chloride.[3]

Protocol:

  • Diazotization: Suspend 3-methoxy-5-nitroaniline (1.0 eq) in HCl (conc, 3.0 eq) and water. Cool to -5°C to 0°C . Add

    
     (1.1 eq) aqueous solution dropwise. Stir until clear solution forms.
    
  • Meerwein Reagent: In a separate vessel, mix Acetic Acid (glacial) and

    
     (0.3 eq). Saturate with 
    
    
    
    gas (or use
    
    
    /HCl to generate in situ) until the solution is green.
  • Coupling: Add the cold diazonium solution portion-wise to the

    
     mixture at 10°C–15°C .
    
  • Quench: Pour into ice water. The sulfonyl chloride will precipitate as a solid.[4] Filter immediately.

Troubleshooting Guide:

Q: My diazonium salt decomposes before I can use it. (Evolution of


 gas observed early). 
  • Diagnosis: Temperature too high (>5°C) or insufficient acid.

  • Fix: Maintain internal temperature below 0°C. Ensure pH < 1 throughout diazotization.

Q: The coupling reaction foams excessively and yield is lost.

  • Diagnosis: Rapid

    
     evolution due to fast addition.
    
  • Fix: Add the diazonium solution via a dropping funnel with a pressure-equalizing arm. Add 1-2 drops of octanol as a defoamer.

Q: No precipitate forms after pouring into water.

  • Diagnosis: Hydrolysis of Sulfonyl Chloride to Sulfonic Acid.

  • Fix: This is irreversible. To prevent next time:

    • Use Glacial Acetic Acid for the

      
       solution (minimizes water).
      
    • Filter the product immediately (within 10 mins) of quenching.

    • Use the wet cake directly in the next step; do not dry it (drying promotes hydrolysis).

Module 3: Amination & Final Reduction

Objective: Conversion to sulfonamide and final reduction to the target amine.

Protocol:

  • Amination: Dissolve wet sulfonyl chloride in THF. Cool to 0°C. Add Aqueous Ammonia (28%, 5.0 eq) dropwise. Stir 1h. Evaporate THF, filter product.

  • Reduction: Dissolve intermediate in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate (30 psi

    
    ) for 4h. Filter catalyst and concentrate.
    

Data Summary Table:

StepReactionTypical YieldCritical Parameter
1Partial Reduction90-95%Stoichiometry of Sulfide
2DiazotizationQuant.Temperature (<5°C)
3Chlorosulfonation60-75%Anhydrous conditions in coupling
4Amination85-90%Excess Ammonia
5Hydrogenation95-98%Catalyst quality

Visualizing the Pathway

Synthesispathway Start 3,5-Dinitroanisole Inter1 3-Methoxy-5-nitroaniline Start->Inter1 Na2S, NaHCO3 MeOH/H2O, Reflux Inter2 Diazonium Salt (In situ) Inter1->Inter2 NaNO2, HCl < 0°C Inter3 3-Methoxy-5-nitro- benzenesulfonyl chloride Inter2->Inter3 SO2, CuCl2 AcOH, 15°C Inter4 3-Methoxy-5-nitro- benzenesulfonamide Inter3->Inter4 NH4OH THF, 0°C Target 3-Amino-5-methoxy- benzenesulfonamide Inter4->Target H2, Pd/C MeOH

Caption: Optimized synthetic route ensuring 1,3,5-regioselectivity via the Meerwein reaction.

Frequently Asked Questions (FAQ)

Q: Can I use Chlorosulfonic Acid (


) directly on 3-methoxyaniline? 
A: No.  This is the most common error. The methoxy and amino groups are ortho/para directors. Direct chlorosulfonation will yield primarily 2-methoxy-4-aminobenzenesulfonyl chloride  (or isomers), destroying the required 1,3,5 (meta-meta) substitution pattern. The diazonium route is mandatory to place the sulfonyl group meta to the methoxy group.

Q: Why do I get a red azo-dye impurity in Step 2? A: This is "Diazo Coupling." If the reaction mixture is not acidic enough, the unreacted aniline couples with the diazonium salt. Solution: Ensure the pH remains < 1 during diazotization and add the diazonium salt slowly to the copper mixture.

Q: How stable is the 3-methoxy-5-nitrobenzenesulfonyl chloride intermediate? A: It is thermally unstable and moisture-sensitive. It should be stored under


 at -20°C if necessary, but for best yields, use it immediately as a wet cake  for the amination step. Drying it often leads to decomposition.

References

  • Title: Selective reduction of dinitroarenes using sodium sulfide.
  • Meerwein Sulfonyl Chloride Synthesis

    • Title: Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.[3]

    • Source:Organic Process Research & Development (via ResearchG
    • URL:[Link]

  • General Sulfonamide Synthesis

    • Title: Organic Syntheses Procedure: m-Trifluoromethylbenzenesulfonyl Chloride (Meerwein Protocol).
    • Source:Organic Syntheses, Coll. Vol. 5, p.1070.
    • URL:[Link]

Sources

Optimization

identification and minimization of side reactions in 3-amino-5-methoxybenzenesulfonamide synthesis

Welcome to the Technical Support Center for the synthesis of 3-amino-5-methoxybenzenesulfonamide. This guide is designed for drug development professionals and synthetic chemists who require actionable, mechanistically g...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 3-amino-5-methoxybenzenesulfonamide. This guide is designed for drug development professionals and synthetic chemists who require actionable, mechanistically grounded troubleshooting for this specific chemical workflow.

Due to the 1,3,5-meta substitution pattern of the target molecule, direct electrophilic aromatic substitution is disfavored. The standard authoritative route utilizes a Sandmeyer-type chlorosulfonylation starting from 3-methoxy-5-nitroaniline, followed by amination and a highly controlled catalytic nitro reduction.

SynthesisWorkflow A 3-Methoxy-5-nitroaniline B Sandmeyer Chlorosulfonylation (NaNO2, HCl, SO2, CuCl2) A->B C 3-Methoxy-5-nitrobenzene- sulfonyl chloride B->C -N2 D Amination (NH3, THF) C->D E 3-Methoxy-5-nitrobenzene- sulfonamide D->E -HCl F Catalytic Hydrogenation (H2, V-promoted RNi) E->F G 3-Amino-5-methoxybenzene- sulfonamide F->G -2H2O

Fig 1. Three-step synthesis workflow for 3-amino-5-methoxybenzenesulfonamide.

Part 1: Troubleshooting Guides & FAQs

Phase 1: Sulfonyl Chloride Synthesis & Handling

Q: My sulfonyl chloride yield is exceptionally low, and the aqueous filtrate is highly acidic. What went wrong? A: You are observing the hydrolysis of the highly sensitive chlorosulfonyl group back to the sulfonic acid. The chlorosulfonyl group is highly susceptible to hydrolysis, especially during the aqueous work-up phase[1]. Causality & Fix: To minimize this, quenching must be performed rapidly. Pour the reaction mixture onto vigorously stirred crushed ice, ensuring the temperature never exceeds 0–5 °C[1]. Do not allow the precipitated product to sit in the acidic aqueous solution; filter it immediately upon precipitation[1].

Q: I am exploring an alternative route using direct chlorosulfonation (ClSO₃H) on a protected precursor. Why am I isolating an insoluble, high-melting-point white solid instead of my product? A: This is diaryl sulfone formation, a notorious side reaction in direct chlorosulfonation[1]. It occurs when the initially formed sulfonyl chloride acts as an electrophile and reacts with an unreacted molecule of your starting aromatic substrate. Pure sulfur trioxide or excessive heat exacerbates this[2]. Causality & Fix: Maintain strict temperature control (do not exceed 20 °C) during the reagent addition phase[1]. Using a controlled excess of chlorosulfonic acid drives the intermediate sulfonic acid completely to the sulfonyl chloride, leaving no intermediate available to react with the starting material[1].

Phase 2: Nitro Reduction (The Critical Bottleneck)

Q: My catalytic hydrogenation is stalling. LC-MS shows a major impurity with a mass of +16 Da relative to the desired amine product. How do I push the reaction to completion? A: The +16 Da mass corresponds to the accumulation of the hydroxylamine intermediate (-NHOH). The reduction of nitroarenes proceeds in three distinct steps: nitro-reduction, nitroso-reduction, and finally hydroxylamine-reduction[3]. The reduction of the hydroxylamine species is the slowest step in the sequence[4]. Causality & Fix: If the aromatic hydroxylamine fails to desorb from the catalyst surface, it can poison the active sites[3]. To overcome this, switch to a Vanadium-promoted Raney Nickel catalyst. Vanadium promoters specifically modulate hydroxylamine accumulation by promoting its rapid disproportionation into aniline and nitroso species, which are then quickly reduced[4][5].

Q: During hydrogenation, the reaction mixture turns an intense orange/red, and I am isolating dimeric side products. What is the mechanism here? A: You are observing bimolecular condensation. When the hydroxylamine intermediate accumulates, it acts as a nucleophile and attacks the highly electrophilic nitroso intermediate, affording unexpected azoxy and azo side products[3][4]. Causality & Fix: This is a direct consequence of hydroxylamine stalling. By utilizing the Vanadium-promoted catalyst mentioned above, or a passivated Pt/C catalyst in a continuous flow micropacked bed reactor[3], you prevent the simultaneous high-concentration pooling of both nitroso and hydroxylamine species.

NitroReduction N1 Nitroarene (-NO2) N2 Nitroso (-NO) N1->N2 +H2, -H2O N3 Hydroxylamine (-NHOH) N2->N3 +H2 S1 Azoxy / Azo Dimers N2->S1 Condensation N4 Amine Product (-NH2) N3->N4 +H2, -H2O N3->S1 Condensation

Fig 2. Stepwise nitro reduction pathway highlighting bimolecular condensation side reactions.

Part 2: Quantitative Data & Side Reaction Matrix

The following table summarizes the primary side reactions, their analytical markers, and the validated strategies to minimize them during the synthesis of 3-amino-5-methoxybenzenesulfonamide.

Reaction StageTarget Intermediate / ProductPrimary Side ReactionAnalytical MarkerMinimization Strategy
Sandmeyer/Chlorosulfonation 3-Methoxy-5-nitrobenzenesulfonyl chlorideHydrolysis to Sulfonic AcidHighly acidic aqueous filtrate; loss of organic massRapid ice quench (0–5 °C); immediate vacuum filtration[1].
Direct Chlorosulfonation (Alt. Routes)Protected Sulfonyl ChlorideDiaryl Sulfone FormationInsoluble solid; Dimer mass on LC-MST < 20 °C during addition; use 3-4 eq ClSO₃H[1].
Amination 3-Methoxy-5-nitrobenzenesulfonamideSulfonic Acid FormationHighly polar baseline spot on TLCUse anhydrous NH₃ in aprotic solvent (THF) at 0 °C.
Nitro Reduction 3-Amino-5-methoxybenzenesulfonamideHydroxylamine Accumulation+16 Da mass relative to target amineUse 5 wt% Vanadium-promoted Raney Nickel catalyst[5].
Nitro Reduction 3-Amino-5-methoxybenzenesulfonamideAzoxy/Azo CondensationIntense yellow/orange color; Dimer massMaintain high H₂ pressure; ensure rapid agitation[3][4].

Part 3: Self-Validating Experimental Protocols

Protocol 1: Optimized Amination of 3-Methoxy-5-nitrobenzenesulfonyl chloride

Self-Validation Metric: TLC monitoring (Hexanes:EtOAc 1:1) should show complete consumption of the high-Rf sulfonyl chloride without the appearance of a baseline-stuck sulfonic acid spot.

  • Preparation: Dissolve crude, freshly filtered 3-methoxy-5-nitrobenzenesulfonyl chloride (1.0 eq) in anhydrous THF (10 mL/g) under a nitrogen atmosphere.

  • Temperature Control: Cool the reactor to strictly 0 °C using an ice-brine bath.

  • Amination: Bubble anhydrous NH₃ gas through the solution at a steady rate for 30 minutes. (Alternatively, add a 0.5 M solution of NH₃ in dioxane). Caution: Avoid aqueous ammonium hydroxide to prevent competitive hydrolysis.

  • In-Process Control: Stir for 1 hour at room temperature. Check TLC. The reaction is complete when the starting material is consumed.

  • Workup: Concentrate the mixture under reduced pressure. Triturate the resulting solid with cold distilled water to remove ammonium chloride salts. Filter and dry under high vacuum to afford 3-methoxy-5-nitrobenzenesulfonamide.

Protocol 2: Vanadium-Promoted Catalytic Hydrogenation

Self-Validation Metric: Hydrogen uptake monitoring. The reaction is complete only when the theoretical volume of H₂ (3 molar equivalents) has been consumed and pressure stabilizes.

  • Preparation: Charge a high-pressure autoclave with 3-methoxy-5-nitrobenzenesulfonamide (1.0 eq) and HPLC-grade Methanol (15 mL/g).

  • Catalyst Loading: Add Vanadium-promoted Raney Nickel catalyst (5 wt% relative to substrate). Note: The vanadium modifier is critical to force the disproportionation of the hydroxylamine intermediate[4][5].

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3x 20 psi), followed by Hydrogen (3x 20 psi).

  • Reduction: Pressurize the reactor to 50 psi with H₂. Initiate vigorous mechanical stirring (800+ rpm to overcome mass transfer limitations) and maintain the internal temperature at 25–30 °C.

  • Monitoring & Workup: Monitor the pressure drop. Once H₂ consumption ceases, stir for an additional 30 minutes. Vent the reactor safely.

  • Filtration: Filter the mixture through a pad of Celite under a nitrogen blanket to remove the pyrophoric catalyst. Concentrate the filtrate to afford the final product, 3-amino-5-methoxybenzenesulfonamide.

References

Sources

Troubleshooting

optimizing reaction conditions for the derivatization of 3-amino-5-methoxybenzenesulfonamide

Welcome to the technical support center for the derivatization of 3-amino-5-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the derivatization of 3-amino-5-methoxybenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, detailed protocols, and answers to frequently asked questions. As Senior Application Scientists, we have structured this guide to not only provide step-by-step instructions but also to explain the underlying chemical principles to empower you to optimize your reaction conditions effectively.

Troubleshooting Guide

This section addresses specific issues you may encounter during the derivatization of 3-amino-5-methoxybenzenesulfonamide. The problems are presented in a question-and-answer format to help you quickly identify and solve experimental challenges.

Issue 1: Low or No Yield of the Desired Product

Q: I am attempting an N-acylation with acetyl chloride, but I am getting a very low yield of my desired N-acetyl derivative. What could be the cause?

A: Low yields in N-acylation reactions are common and can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality and Stoichiometry:

    • Acyl Chloride Degradation: Acyl chlorides are highly sensitive to moisture. Ensure you are using a fresh bottle or a properly stored reagent. Exposure to atmospheric moisture will hydrolyze the acyl chloride to the corresponding carboxylic acid, which is unreactive under these conditions.

    • Base Selection and Amount: A base is required to neutralize the HCl byproduct of the reaction.[1] Pyridine or triethylamine are common choices.[1][2] Ensure you are using at least one equivalent of the base. An excess (1.5-2.0 equivalents) is often beneficial to drive the reaction to completion.

    • Stoichiometry of Reactants: While a 1:1 molar ratio of the amine to the acyl chloride is theoretically required, using a slight excess of the acylating agent (e.g., 1.1-1.2 equivalents) can often improve yields, especially if there is any moisture present.

  • Reaction Conditions:

    • Temperature: These reactions are typically exothermic. The initial addition of the acyl chloride should be done at a low temperature (0-5 °C) to control the reaction rate and minimize side reactions.[2] After the initial addition, the reaction can often be allowed to warm to room temperature to ensure completion.[2]

    • Solvent Choice: The solvent must be anhydrous and inert to the reactants. Dichloromethane (DCM) or tetrahydrofuran (THF) are good starting points.[2] The solvent should be able to dissolve the starting amine to a reasonable extent.

  • Work-up Procedure:

    • Acidic Wash: During the work-up, a wash with a dilute acid (e.g., 1M HCl) is used to remove the excess base (like pyridine or triethylamine).[1] However, if your product has basic functionalities, it might be extracted into the aqueous layer. Ensure the pH of the aqueous layer is appropriate for your product's solubility.

    • Product Precipitation: After the reaction, pouring the mixture into cold water can sometimes precipitate the product.[3] If the product is highly soluble, you may need to perform a liquid-liquid extraction.

Issue 2: Formation of Multiple Products or Side Reactions

Q: My TLC/LC-MS analysis shows multiple spots/peaks. What are the likely side products in my N-sulfonylation reaction?

A: The presence of multiple products indicates side reactions are occurring. In the case of N-sulfonylation of 3-amino-5-methoxybenzenesulfonamide, here are the most probable side products and how to mitigate their formation:

  • Di-sulfonylation (Bis-sulfonylation): The sulfonamide (–SO₂NH₂) proton is acidic and can be deprotonated by the base, leading to a second sulfonylation at the sulfonamide nitrogen.

    • Cause: This is more likely to happen with strong bases or high temperatures.

    • Solution: Use a milder base like pyridine instead of stronger, non-nucleophilic bases.[2] Maintain a low reaction temperature (0 °C) during the addition of the sulfonyl chloride.[2] Also, avoid a large excess of the sulfonyl chloride and base.

  • Reaction with Solvent: Some solvents can participate in the reaction. For example, if pyridine is used as both a base and a solvent, it can sometimes form a reactive intermediate with the sulfonyl chloride.

    • Solution: Use an inert co-solvent like DCM or THF and use pyridine purely as a base (1.5-2.0 equivalents).[2]

  • Hydrolysis of Sulfonyl Chloride: As with acyl chlorides, sulfonyl chlorides are moisture-sensitive. Their hydrolysis to sulfonic acid will not only reduce the yield but can also complicate purification.

    • Solution: Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Issue 3: N-Alkylation Leading to a Mixture of Products

Q: I am trying to perform a mono-N-alkylation on the primary amino group, but I am getting a mixture of mono- and di-alkylated products, along with unreacted starting material. How can I improve the selectivity?

A: Achieving selective mono-N-alkylation of primary amines is a classic challenge because the resulting secondary amine is often more nucleophilic than the starting primary amine.[4]

  • Control Stoichiometry: Carefully control the stoichiometry of your alkylating agent (e.g., alkyl halide). Use only 1.0 to 1.2 equivalents.

  • Slow Addition: Add the alkylating agent dropwise to the reaction mixture to avoid localized high concentrations which favor di-alkylation.

  • Choice of Base: Use a bulky, non-nucleophilic base like diisopropylethylamine (DIPEA) to scavenge the acid byproduct without competing in the alkylation.[5]

  • Reductive Amination: A more controllable method for mono-alkylation is reductive amination. This involves reacting the amine with an aldehyde or ketone to form an imine (or Schiff base) intermediate, which is then reduced in situ with a mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally highly selective for mono-alkylation.

Issue 4: Diazotization and Coupling Reaction Failure

Q: My diazotization reaction mixture turned dark brown/black with vigorous gas evolution, and I got no coupled product. What went wrong?

A: This is a classic sign of diazonium salt decomposition. The aryl diazonium salt is highly unstable at elevated temperatures.[6]

  • Strict Temperature Control: It is absolutely critical to maintain the temperature between 0-5 °C throughout the diazotization process (the addition of sodium nitrite).[6] Use a well-maintained ice-salt bath for efficient cooling. Pre-cool all reagent solutions before mixing.[6]

  • Rate of Addition: Add the sodium nitrite solution very slowly (dropwise) to the acidic solution of the amine.[6] This prevents localized warming and uncontrolled reaction.

  • pH Control in Coupling: The pH of the coupling reaction is crucial and depends on the coupling partner.[6]

    • For phenols (e.g., 2-naphthol): The reaction requires a basic medium (pH 9-10) to deprotonate the phenol to the more reactive phenoxide ion.[6]

    • For aromatic amines (e.g., aniline): A slightly acidic medium (pH 4-5) is necessary.[6] This is a compromise: too acidic, and the amine is protonated and unreactive; too basic, and the diazonium salt can form unreactive species.

Frequently Asked Questions (FAQs)

Q1: How do I choose the right derivatization strategy for my research goal?

A1: The choice depends on the desired properties of the final molecule.

  • To explore Structure-Activity Relationships (SAR): N-acylation and N-sulfonylation are excellent choices as they allow for the introduction of a wide variety of substituents with different electronic and steric properties.[7]

  • To improve solubility or pharmacokinetic properties: N-alkylation can introduce groups that modify the lipophilicity and basicity of the molecule.

  • To create dyes or molecular probes: Diazotization followed by coupling with an appropriate aromatic compound will generate highly conjugated azo compounds, which are often colored.[8]

Q2: How can I effectively monitor the progress of my reaction?

A2: Thin Layer Chromatography (TLC) is the most common and convenient method.

  • Developing a TLC System: Use a solvent system that gives good separation between your starting material, product, and any major side products. A good starting point for these compounds is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol).

  • Visualization: The starting material and many derivatives are UV active. You can also use staining agents like potassium permanganate or iodine to visualize spots.

  • Confirmation: For unambiguous monitoring, especially in complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the ideal tool.

Q3: My product is difficult to purify by column chromatography. What can I do?

A3: Purification of sulfonamide derivatives can be challenging due to their polarity.

  • Optimize Mobile Phase: Use TLC to find the optimal mobile phase composition that gives a good Rf value (0.2-0.4) for your product and good separation from impurities.[9] A gradient elution (gradually increasing the polarity of the mobile phase) can be very effective.[9]

  • Dry Loading: If your compound is not very soluble in the mobile phase, it can lead to band broadening and poor separation. In such cases, use the dry loading technique. Dissolve your crude product in a volatile solvent (like DCM or acetone), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder can then be carefully loaded onto the top of your column.[9]

  • Alternative Stationary Phases: If silica gel is not providing adequate separation, consider other stationary phases like alumina or reverse-phase (C18) silica.[9]

  • Recrystallization: If your product is a solid, recrystallization is an excellent purification technique that can be scaled up easily.[10] Experiment with different solvent systems to find one in which your product is soluble at high temperatures but sparingly soluble at low temperatures.

Q4: What are the key safety precautions when working with these reagents?

A4:

  • Acyl and Sulfonyl Chlorides: These are corrosive and lachrymatory (tear-inducing). Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Diazonium Salts: Aryl diazonium salts can be explosive when isolated and dry. It is standard practice to generate them in situ and use them immediately in solution without isolation.[6]

  • Bases: Pyridine has a strong, unpleasant odor and is toxic. Triethylamine is flammable and corrosive. Handle both in a fume hood.

  • Solvents: Use anhydrous solvents and handle flammable solvents like THF and diethyl ether away from ignition sources.

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a typical workflow for the derivatization and purification of 3-amino-5-methoxybenzenesulfonamide.

G cluster_prep Reaction Setup cluster_reaction Derivatization cluster_workup Work-up & Isolation cluster_purify Purification start Dissolve Amine in Anhydrous Solvent add_base Add Base (e.g., Pyridine, Et3N) start->add_base cool Cool to 0-5 °C add_base->cool add_reagent Slowly Add Derivatizing Agent (e.g., Acyl/Sulfonyl Chloride) cool->add_reagent react Stir at RT or Heat (Monitor by TLC/LC-MS) add_reagent->react quench Quench Reaction (e.g., add water) react->quench extract Liquid-Liquid Extraction quench->extract wash Wash Organic Layer (e.g., 1M HCl, NaHCO3, Brine) extract->wash dry Dry (Na2SO4) & Concentrate wash->dry purify Column Chromatography or Recrystallization dry->purify characterize Characterize Pure Product (NMR, MS, MP) purify->characterize

Caption: General workflow for derivatization experiments.

Protocol 1: N-Acylation with Acetyl Chloride

This protocol describes the synthesis of N-(3-methoxy-5-(sulfamoyl)phenyl)acetamide.

  • Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in anhydrous Dichloromethane (DCM).

  • Base Addition: Add anhydrous pyridine (1.2 eq) to the solution and stir.[1]

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC.

  • Work-up: Dilute the reaction mixture with DCM. Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Protocol 2: N-Sulfonylation with Dansyl Chloride

This protocol details the synthesis of a fluorescently labeled sulfonamide derivative.

  • Setup: Dissolve 3-amino-5-methoxybenzenesulfonamide (1.0 eq) in anhydrous DCM in a round-bottom flask.[1]

  • Base Addition: Add anhydrous triethylamine (1.5 eq) to the solution.[1]

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: In a separate flask, dissolve dansyl chloride (1.1 eq) in anhydrous DCM. Add this solution dropwise to the stirred amine solution.[1]

  • Reaction: Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.[1]

  • Work-up: Once the reaction is complete, wash the mixture with a saturated ammonium chloride solution and then with brine.[1]

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the product by silica gel column chromatography.[1]

Protocol 3: Diazotization and Azo Coupling

This protocol describes the formation of a diazonium salt and its subsequent coupling with 2-naphthol.

Part A: Diazotization

  • Setup: In a beaker, combine 3-amino-5-methoxybenzenesulfonamide (1.0 eq), concentrated HCl, and water. Swirl to dissolve.[6]

  • Cooling: Cool the solution to 0-5 °C in an ice-salt bath. It is critical that the temperature does not exceed 5 °C.[6]

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.0 eq) in cold water. Add this solution dropwise to the amine solution while maintaining the temperature between 0-5 °C.[6]

  • Intermediate: The resulting clear solution contains the diazonium salt and should be used immediately in the next step. Do not attempt to isolate the diazonium salt.

Part B: Azo Coupling

  • Coupling Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq) in a 10% sodium hydroxide solution. Cool this solution in an ice bath.

  • Coupling Reaction: Slowly, and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution. A colored precipitate should form immediately.

  • Completion: Stir the mixture in the ice bath for 30 minutes.

  • Isolation: Collect the solid product by suction filtration, wash it thoroughly with cold water, and allow it to air dry. Recrystallization from a suitable solvent (e.g., ethanol) may be necessary for further purification.

Data and Reaction Condition Summary
Derivatization TypeReagent (eq)Base (eq)SolventTemp (°C)Time (h)Key Considerations
N-Acylation Acyl Chloride (1.1)Pyridine (1.2)DCM0 → RT2-4Moisture sensitive; exothermic.
N-Sulfonylation Sulfonyl Chloride (1.1)Triethylamine (1.5)DCM0 → RT12-16Potential for di-sulfonylation.[2]
N-Alkylation Alkyl Halide (1.1)DIPEA (2.0)DMF50-804-24Risk of over-alkylation; consider reductive amination.[5]
Diazotization NaNO₂ (1.0)(HCl)Water0-5< 0.5CRITICAL temperature control; use immediately.[6]
Azo Coupling Diazonium Salt (1.0)NaOHWater0-50.5-1pH control is essential for good yield.[6]
Visualizing Reaction Mechanisms
N-Acylation Mechanism

Caption: Mechanism of N-acylation of a primary amine.

Troubleshooting Logic

G cluster_reagents Reagent Issues cluster_conditions Reaction Conditions cluster_analysis Analysis & Work-up start Low Product Yield? q_reagent_quality Reagents fresh & anhydrous? start->q_reagent_quality Yes end Reaction Optimized start->end No s_reagent_quality Use fresh reagents and dry solvents q_reagent_quality->s_reagent_quality No q_stoichiometry Stoichiometry correct? q_reagent_quality->q_stoichiometry Yes s_reagent_quality->q_stoichiometry s_stoichiometry Adjust molar ratios (e.g., excess acylating agent) q_stoichiometry->s_stoichiometry No q_temp Temperature optimal? q_stoichiometry->q_temp Yes s_stoichiometry->q_temp s_temp Ensure proper cooling during addition, then warm if needed q_temp->s_temp No q_solvent Solvent appropriate? q_temp->q_solvent Yes s_temp->q_solvent s_solvent Check solubility and inertness q_solvent->s_solvent No q_side_products Side products on TLC? q_solvent->q_side_products Yes s_solvent->q_side_products s_side_products Re-evaluate temp/base to improve selectivity q_side_products->s_side_products Yes q_workup Product lost in work-up? q_side_products->q_workup No s_side_products->q_workup s_workup Check pH of aqueous washes q_workup->s_workup Yes q_workup->end No s_workup->end

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Benchchem.
  • Google Patents.
  • Benchchem.
  • ResearchGate. (PDF)
  • IntechOpen.
  • Benchchem. Synthesis of Novel Sulfonamides from 4-Amino-3-methoxybenzenesulfonamide: Application Notes and Protocols for Drug Discovery.
  • Organic Chemistry Portal.
  • PMC (PubMed Central).
  • Benchchem.
  • Slideshare.

Sources

Optimization

Technical Support Center: Troubleshooting Poor Solubility of 3-Amino-5-methoxybenzenesulfonamide in Assays

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-amino-5-methoxybenzenesulfonamide in their...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 3-amino-5-methoxybenzenesulfonamide in their experimental assays. As a sulfonamide derivative, this compound's physicochemical properties, particularly its pH-dependent solubility, are critical to understand for successful experimental outcomes. This document provides in-depth troubleshooting strategies, detailed protocols, and the scientific rationale behind them to help you overcome these challenges.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of 3-amino-5-methoxybenzenesulfonamide.

Q1: Why is my 3-amino-5-methoxybenzenesulfonamide precipitating when I add my DMSO stock to the aqueous assay buffer?

A: This is a classic issue known as "crashing out." It occurs when a compound that is highly soluble in a concentrated organic stock solution (like DMSO) is rapidly diluted into an aqueous buffer where its solubility is much lower. The buffer cannot accommodate the sudden high local concentration of the compound, causing it to precipitate. The key is to control the dilution process and ensure the final concentration does not exceed the compound's solubility limit in the final assay medium.

Q2: What is the most critical factor influencing the solubility of this compound?

A: For sulfonamides, pH is the most dominant factor.[1] 3-Amino-5-methoxybenzenesulfonamide is an amphoteric molecule, meaning it has both an acidic group (the sulfonamide, -SO₂NH₂) and a basic group (the amino, -NH₂). Its solubility dramatically increases at pH values where one of these groups is ionized, forming a more soluble salt.[1][2] The unionized, neutral form is typically the least soluble.[3]

Q3: What are the recommended solvents for preparing a high-concentration stock solution?

A: Water-miscible organic solvents are generally used. Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are excellent choices for creating highly concentrated stocks due to their strong solubilizing power.[4] Ethanol can also be used, though it may not achieve the same high concentrations as DMSO. Always use anhydrous, high-purity solvents to prevent introducing water, which can limit solubility and promote degradation.

Q4: How can I prevent my compound from precipitating during my experiment?

A: Beyond ensuring the final concentration is below the solubility limit, consider the stability of your working solution. Some compounds can undergo "kinetic solubility," where they remain in solution for a short period at a supersaturated concentration before eventually precipitating.[5] It is often best to prepare working solutions fresh just before use.[6] Additionally, when diluting the stock, add it to the buffer dropwise while vortexing or stirring to facilitate rapid dispersion and avoid localized high concentrations.

Q5: Can the final concentration of DMSO in my assay affect the results?

A: Absolutely. Most cell-based assays are sensitive to DMSO concentrations above 0.5% (v/v), which can induce cytotoxicity or other off-target effects.[5] For enzymatic assays, high DMSO concentrations can denature proteins or directly interfere with enzyme activity. It is crucial to maintain a consistent, low final DMSO concentration across all wells, including vehicle controls, typically ≤0.1%.

Part 2: In-Depth Troubleshooting Guides
Guide 1: Systematic Solubility Assessment

Before proceeding with an assay, it is essential to systematically determine the solubility of 3-amino-5-methoxybenzenesulfonamide under your specific experimental conditions.

Objective: To identify a suitable solvent system and pH range that maintains compound solubility at the desired assay concentration.

Experimental Protocol:

  • Prepare Test Buffers: Prepare a set of your final assay buffer adjusted to different pH values (e.g., pH 6.0, 7.4, and 8.5).

  • Prepare High-Concentration Stock: Dissolve 3-amino-5-methoxybenzenesulfonamide in 100% DMSO to create a concentrated stock solution (e.g., 50 mM).

  • Serial Dilution Test:

    • Set up a series of microcentrifuge tubes, each containing 98 µL of a test buffer.

    • Add 2 µL of the 50 mM DMSO stock to the first tube to achieve a 1 mM concentration (and 2% DMSO). Vortex immediately.

    • Observe for precipitation (cloudiness or visible particles) immediately and after 1 hour at the assay temperature.

    • If soluble, perform a serial dilution into other tubes containing the same buffer to find the highest soluble concentration.

  • Record Observations: Use a table to systematically record your findings.

Data Presentation: Solubility Assessment Table

Buffer pHTarget Concentration (µM)Final DMSO (%)Immediate Observation (Clarity)Observation after 1 hr (Clarity)
6.010002.0PrecipitateHeavy Precipitate
6.01000.2Slightly HazyPrecipitate
7.410002.0HazyPrecipitate
7.41000.2ClearClear
8.510002.0ClearClear
8.51000.2ClearClear

This table is for illustrative purposes. Your results may vary.

Guide 2: Advanced Solubilization Strategies

If pH adjustment is insufficient or incompatible with your assay, consider these advanced techniques.

  • Co-solvents: The inclusion of a small percentage of a water-miscible organic solvent in the final assay buffer can increase the solubility of hydrophobic compounds.[4][7] Polyethylene glycol (PEG 300 or PEG 400) is a common choice. Caveat: Always run a vehicle control with the same co-solvent concentration to ensure it does not affect the assay readout.

  • Inclusion Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, forming an inclusion complex that has significantly enhanced aqueous solubility.[8][9][10] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is frequently used. Protocol: Prepare the cyclodextrin solution in your assay buffer first, then add the compound stock to this solution.

  • Use of Surfactants: For non-cellular assays (e.g., isolated enzyme kinetics), low concentrations of non-ionic surfactants like Tween-20 or Triton X-100 (e.g., 0.01-0.05%) can help maintain solubility by forming micelles.[5][7] Critical Caveat: This is generally not suitable for cell-based assays, as surfactant concentrations above the critical micelle concentration (CMC) will disrupt cell membranes.[5]

Part 3: Understanding the Chemistry & Workflow

The Critical Role of pH and Ionization

The solubility of 3-amino-5-methoxybenzenesulfonamide is governed by its acid-base properties. The sulfonamide group is weakly acidic, while the aromatic amino group is weakly basic.

  • In Acidic Conditions (Low pH): The amino group (-NH₂) becomes protonated to form a cationic salt (-NH₃⁺). This charged form is more water-soluble than the neutral molecule.

  • In Alkaline Conditions (High pH): The sulfonamide group (-SO₂NH₂) is deprotonated to form an anionic salt (-SO₂NH⁻). This is often the most effective way to increase the solubility of sulfonamides.[2][3]

This relationship is why solubility is lowest near the compound's isoelectric point and increases as the pH moves away from it.

Caption: Ionization states of 3-amino-5-methoxybenzenesulfonamide at different pH values.

Recommended Workflow for Assay Preparation

Following a validated workflow is critical to achieving reproducible results. The diagram below outlines a robust procedure for preparing your compound for an assay.

Assay_Preparation_Workflow cluster_0 start 1. Weigh Solid Compound stock 2. Prepare Concentrated Stock (e.g., 50 mM in 100% DMSO) start->stock intermediate 3. Create Intermediate Dilution (in 100% DMSO) stock->intermediate Serial Dilution final_prep 4. Prepare Final Working Solution intermediate->final_prep assay 5. Add to Assay Plate final_prep->assay info Key Step: Add intermediate stock to final assay buffer while vortexing. Ensure final DMSO concentration is low (e.g., <0.5%). final_prep->info end Experiment Start assay->end

Caption: Recommended workflow for preparing compound solutions for assays.

Part 4: Stability Considerations

Poor experimental results are not always due to solubility; compound stability can also be a factor.

  • Hydrolysis: Sulfonamide bonds can be susceptible to hydrolysis, a process that can be accelerated by acidic conditions and elevated temperatures.[6]

  • Photodegradation: Like many aromatic compounds, 3-amino-5-methoxybenzenesulfonamide may be sensitive to light.[6]

  • Best Practices for Storage:

    • Prepare fresh working solutions for each experiment from a frozen stock.[6]

    • Store DMSO stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

    • Protect all solutions from direct light by using amber vials or wrapping tubes in foil.[6]

By systematically addressing solubility and stability, you can ensure the integrity of your experiments and generate reliable, reproducible data with 3-amino-5-methoxybenzenesulfonamide.

References
  • Title: pH-induced Solubility Transition of Sulfonamide-Based Polymers Source: PubMed URL: [Link]

  • Title: The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections Source: ResearchGate URL: [Link]

  • Title: Innovative Formulation Strategies for Poorly Soluble Drugs Source: World Pharma Today URL: [Link]

  • Title: Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs Source: Hilaris Publisher URL: [Link]

  • Title: Drug Solubility: Importance and Enhancement Techniques Source: National Center for Biotechnology Information (PMC) URL: [Link]

  • Title: Formulation strategies for poorly soluble drugs Source: ResearchGate URL: [Link]

  • Title: Solubility enhancement techniques: A comprehensive review Source: ResearchGate URL: [Link]

  • Title: Improving solubility and accelerating drug development Source: Veranova URL: [Link]

  • Title: How to enhance drug solubility for in vitro assays? Source: ResearchGate URL: [Link]

  • Title: A Review on Solubility Enhancement Techniques Source: ResearchGate URL: [Link]

  • Title: SOLUBILITY OF SULPHONAMIDES Source: The BMJ URL: [Link]

  • Title: Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs) Source: Pharma's Almanac URL: [Link]

  • Title: pH Dependency in Uptake of Sulfonamides by Bacteria Source: Karger Publishers URL: [Link]

  • Title: Growth-inhibitory effects of sulfonamides at different pH: Dissimilar susceptibility patterns of a soil bacterium and a test bacterium used for antibiotic assays Source: ResearchGate URL: [Link]

Sources

Troubleshooting

methods to prevent and remove impurities during 3-amino-5-methoxybenzenesulfonamide synthesis

Status: Operational Ticket ID: CHEM-SUP-3A5M Subject: Impurity Prevention & Removal Protocols Assigned Specialist: Senior Application Scientist[1] Executive Summary: The "Meta-Substitution" Challenge Synthesizing 3-amino...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket ID: CHEM-SUP-3A5M Subject: Impurity Prevention & Removal Protocols Assigned Specialist: Senior Application Scientist[1]

Executive Summary: The "Meta-Substitution" Challenge

Synthesizing 3-amino-5-methoxybenzenesulfonamide presents a specific regiochemical challenge. Unlike 4-amino derivatives, you cannot simply chlorosulfonate 3-anisidine, as the amino and methoxy groups are ortho/para directors, forcing substitution to the 2, 4, or 6 positions.[1]

To achieve the 1,3,5-substitution pattern , you are likely utilizing the 3,5-dinitroanisole route .[1] This guide addresses the specific impurity profile generated by this pathway: partial reduction byproducts, diazonium hydrolysis phenols, and hydroxylamine intermediates.[1]

Part 1: Synthesis & Impurity Map (Visual Guide)

The following diagram outlines the critical control points where impurities are introduced.

SynthesisMap Start Start: 3,5-Dinitroanisole Step1 Step 1: Partial Reduction (Na2S/NaHCO3) Start->Step1 Inter1 Intermediate: 3-Methoxy-5-nitroaniline Step1->Inter1 Imp1 Impurity A: 3,5-Diaminoanisole (Over-reduction) Step1->Imp1 Imp2 Impurity B: Azoxy dimers (Colored) Step1->Imp2 Step2 Step 2: Meerwein Reaction (Diazotization + SO2/CuCl2) Inter1->Step2 Inter2 Intermediate: 3-Methoxy-5-nitro- benzenesulfonyl chloride Step2->Inter2 Imp3 Impurity C: 3-Methoxy-5-nitrophenol (Diazonium hydrolysis) Step2->Imp3 Imp4 Impurity D: 3-Chloro-5-nitroanisole (Sandmeyer side-reaction) Step2->Imp4 Step3 Step 3: Amination & Reduction (NH3 then H2/Pd-C) Inter2->Step3 Final Target: 3-Amino-5-methoxy- benzenesulfonamide Step3->Final Imp5 Impurity E: Hydroxylamines (Incomplete reduction) Step3->Imp5 Imp6 Impurity F: Sulfonic Acid (Hydrolysis) Step3->Imp6

Caption: Critical Process Parameters (CPPs) and associated impurity origins in the 3,5-disubstituted pathway.

Part 2: Troubleshooting Modules

Module 1: The Partial Reduction Crisis

Issue: High levels of 3,5-diaminoanisole (over-reduction) or unreacted dinitro starting material.[1] Context: You are reducing one nitro group of 3,5-dinitroanisole using Sodium Sulfide (Na₂S) or Sodium Hydrosulfide (NaHS).

ImpurityCausePrevention StrategyRemoval Method
3,5-Diaminoanisole Excess reducing agent or high temperature (>60°C).[1]Stoichiometry control: Use exactly 1.0–1.2 eq of Na₂S. Maintain T < 50°C.Acid Wash: The diamine is highly basic. Wash the organic layer with dilute HCl at pH 4.0. The diamine protonates first and stays in water; the mono-amine extracts into organic.
Azoxy Compounds High pH during reduction promotes condensation.Buffer the reaction with NaHCO₃ (keep pH < 9).Recrystallization: These are often colored (orange/red).[2] Recrystallize from Methanol/Water.[1][3]
Module 2: The Meerwein Arylation (Sulfonylation)

Issue: Formation of phenols or chloro-arenes instead of sulfonyl chloride.[1] Context: Converting 3-methoxy-5-nitroaniline to the sulfonyl chloride via diazonium salt.

  • Problem: Phenolic Impurity (3-methoxy-5-nitrophenol)

    • Mechanism:[4][5][6][7][8] Water attacks the diazonium cation instead of SO₂.

    • Fix: Ensure the diazonium solution is kept below 5°C . Use glacial acetic acid as a co-solvent to minimize water activity.

  • Problem: Sandmeyer Byproduct (3-chloro-5-nitroanisole)

    • Mechanism:[4][5][6][7][8] Chloride ion attacks the diazonium radical instead of SO₂.

    • Fix: Saturate the mixture with SO₂ gas before adding the diazonium salt. The concentration of dissolved SO₂ must effectively compete with Cl⁻.

Module 3: The Final Reduction (Hydroxylamine Control)

Issue: Presence of N-hydroxy species (R-NH-OH) which are potential genotoxins.[1] Context: Reducing the nitro-sulfonamide to the amino-sulfonamide.

  • Detection: HPLC peak tailing the main peak; often shows UV absorbance at different wavelengths than the amine.

  • Prevention:

    • Catalyst Poisoning: Sulfur from the sulfonamide group can poison Pd/C catalysts, stalling reduction at the hydroxylamine stage.

    • Solution: Use 5% Pt/C (more sulfur tolerant) or increase catalyst loading. Alternatively, use Iron/Acetic Acid (Fe/AcOH) reduction, which rarely stops at the hydroxylamine.[1]

  • Removal:

    • Boil the crude product in dilute HCl. Hydroxylamines often disproportionate or decompose under acidic reflux, whereas the sulfonamide is stable.

Part 3: The "Amphoteric Switch" Purification Protocol

Because your target molecule contains a basic amine and an acidic sulfonamide, it is amphoteric . We can exploit this for a self-validating purification system that removes 90% of neutral and non-amphoteric impurities.[1]

Purification Crude Crude Solid (Contains Phenols, Azos) AcidStep 1. Dissolve in 1M HCl (Target becomes Cationic NH3+) Crude->AcidStep Filter1 2. Filtration AcidStep->Filter1 Waste1 Solid Waste: Neutral/Acidic Impurities (Phenols, Nitro-anisoles) Filter1->Waste1 Removes insolubles BaseStep 3. Neutralize Filtrate to pH 7.5 - 8.0 Filter1->BaseStep Clear Filtrate Precip 4. Precipitation BaseStep->Precip Final Pure Product (Zwitterion/Neutral) Precip->Final

Caption: The "Amphoteric Switch" separates the target from non-basic impurities (Step 2) and soluble salts (Step 4).[1]

Protocol Steps:

  • Acid Dissolution: Suspend crude solid in 1M HCl (5 vol). Stir for 30 min. The target dissolves (forms hydrochloride salt).[4]

  • Filtration: Filter off any undissolved solids.[1] Why? Impurities like azoxy dimers, unreacted nitro compounds, and phenols are not basic and will remain insoluble.[1]

  • Neutralization: Slowly add saturated NaHCO₃ to the filtrate until pH reaches 7.5–8.0 .

  • Collection: The target molecule reaches its isoelectric point (lowest solubility) and precipitates as a white/off-white solid.[1] Filter and wash with cold water.[2][3]

Part 4: Frequently Asked Questions (FAQs)

Q: My product is pink/red after the final reduction. How do I fix this? A: This indicates oxidation of the aniline or trace azo impurities.

  • Immediate Fix: Dissolve the product in dilute HCl, add activated carbon (10 wt%), heat to 50°C for 30 mins, and filter hot. Then neutralize to precipitate (as per Part 3).

  • Root Cause:[5][6][7][9][10] Air exposure during the reduction workup. Perform the final filtration under Nitrogen or Argon.

Q: I see a "dimer" impurity in the Mass Spec (M+M). What is it? A: This is likely an azo-dimer (Ar-N=N-Ar) formed during the nitro reduction step.[1]

  • Solution: These are very non-polar compared to the sulfonamide. A simple slurry wash in Dichloromethane (DCM) or Toluene will dissolve the dimer while leaving your polar sulfonamide product behind.

Q: Can I use catalytic hydrogenation for the final step? A: Yes, but be cautious. The sulfonamide sulfur can poison Palladium catalysts.

  • Recommendation: If using H₂/Pd-C, add a trace of acetic acid to the solvent (Methanol).[1] If reaction stalls, switch to Raney Nickel or Fe/NH₄Cl (Bechamp reduction), which are robust against sulfur poisoning.[1]

References

  • Mechanism of Meerwein Sulfochlorination

    • Title: "Copper-Catalyzed Chlorosulfonyl
    • Source: Organic Syntheses, Coll.[1][2] Vol. 7, p.508 (1990).[1]

    • URL:[Link]

    • Relevance: Defines the critical SO2 saturation required to prevent chloro-substitution.[1]

  • Selective Reduction of Dinitroarenes

    • Title: "Selective reduction of dinitroarenes using sodium sulfide"
    • Source:Journal of Organic Chemistry (General methodology reference).[5]

    • URL:[Link][1]

    • Relevance: Establishes stoichiometry for converting 3,5-dinitroanisole to 3-methoxy-5-nitroaniline.
  • Amphoteric Purification of Sulfonamides

    • Title: "Purification of amphoteric sulfonamides via pH swing"
    • Source:Separation Science and Technology (General principle applic
    • URL:[Link][1][7]

    • Relevance: Validates the acid-dissolve/base-precipit
  • Control of Hydroxylamine Impurities

    • Title: "Reduction of Nitro Compounds to Amines: Impurity Profiling"
    • Source:Chemical Reviews, 1996, 96, 2035-2052.[1][11]

    • URL:[Link][1]

    • Relevance: Explains the accumulation of hydroxylamines during catalytic hydrogen

Disclaimer: This guide is for research purposes only. All synthesis should be conducted in a fume hood with appropriate PPE, as benzenesulfonyl chlorides and nitro-anilines are toxic and potentially genotoxic.[1]

Sources

Optimization

optimization of synthetic procedures for triazinyl-substituted benzene-sulfonamides

Status: Operational Subject: Optimization & Troubleshooting for Carbonic Anhydrase Inhibitors (CAIs) Lead Scientist: Senior Application Specialist System Overview & Scope This guide addresses the synthesis of triazinyl-s...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Subject: Optimization & Troubleshooting for Carbonic Anhydrase Inhibitors (CAIs) Lead Scientist: Senior Application Specialist

System Overview & Scope

This guide addresses the synthesis of triazinyl-substituted benzenesulfonamides , a critical scaffold for developing selective Carbonic Anhydrase Inhibitors (CAIs), particularly targeting tumor-associated isoforms hCA IX and XII.[1][2][3]

The core chemistry relies on the sequential nucleophilic aromatic substitution (


) of Cyanuric Chloride (TCT) . This system is highly versatile but notoriously sensitive to temperature and moisture.

The "Golden Path" Protocol (Green Optimization): While traditional methods employ DIPEA/DMF under anhydrous conditions, recent optimization (Mikulová et al.) suggests that aqueous


  provides higher yields (

), superior regioselectivity, and easier workup for amino-acid conjugates.

Core Workflows (Visualized)

Workflow A: Temperature-Controlled Sequential Substitution

The reactivity of TCT decreases with each chlorine displacement due to the loss of electron-withdrawing capability. Strict temperature gating is required to prevent "over-reaction" (di-substitution when mono- is desired).[4]

TCT_Synthesis_Flow cluster_Step1 Step 1: Kinetic Control cluster_Step2 Step 2: Thermodynamic Control cluster_Step3 Step 3: Forcing Conditions Start Start: Cyanuric Chloride (TCT) Step1 1st Substitution (Mono-product) Start->Step1 Nucleophile 1 (Sulfanilamide) Step2 2nd Substitution (Di-product) Step1->Step2 Nucleophile 2 (e.g., Amino Acid) Cond1 Temp: 0-5°C Time: 1-2 h Stoich: 1:1 Cond1->Step1 Step3 3rd Substitution (Tri-product) Step2->Step3 Nucleophile 3 (Amine/Alcohol) Cond2 Temp: 30-40°C Time: 4-6 h Stoich: 1:1 Cond2->Step2 Cond3 Temp: >80°C (Reflux) or Microwave (10 min) Stoich: Excess Cond3->Step3

Figure 1: The critical temperature gates for stepwise TCT substitution. Violation of these gates is the primary cause of byproduct formation.

Troubleshooting Guide (Q&A)

Module 1: Selectivity & Byproducts

Q: I am attempting the first substitution with sulfanilamide at


, but LC-MS shows significant di-substituted byproduct (approx. 15%). How do I stop this? 

Diagnosis: This indicates a loss of kinetic control . Even at


, TCT is highly reactive. Localized "hotspots" of high concentration or temperature during addition can drive the second substitution.

Corrective Protocol:

  • Slurry Control: Ensure TCT is a fine suspension (in acetone/water) before adding the nucleophile. Large lumps of TCT dissolve slowly, creating concentration gradients.

  • Addition Rate: Do not add the nucleophile (sulfanilamide) all at once. Add it dropwise over 30–60 minutes.

  • Base Management: If using the aqueous

    
     method, ensure the pH stays around 8–9. If the pH spikes 
    
    
    
    , the phenoxide/amine becomes too nucleophilic, or hydroxide ions may compete (hydrolysis).
  • Temperature Check: Use an internal thermometer. The exotherm from the addition can spike the internal temp to

    
     even if the bath is at 
    
    
    
    .
Module 2: Hydrolysis & "White Precipitate"

Q: A white, insoluble precipitate forms immediately upon adding my base. It doesn't match my product's retention time. What is it?

Diagnosis: You are likely seeing Cyanuric Acid or its partially hydrolyzed derivatives (2-hydroxy-4,6-dichloro-s-triazine). TCT is moisture-sensitive. While the aqueous


 method works, it relies on the amine reacting faster than water.

Troubleshooting Steps:

  • Solvent Quality: If using the anhydrous method (DIPEA/THF or Acetone), ensure solvents are dried over molecular sieves.

  • Stoichiometry: If using the aqueous method, ensure you use exactly 1 equivalent of nucleophile first.

  • Recovery: These hydrolysis products are often insoluble in organic solvents but soluble in strong aqueous base (due to the phenolic -OH). Wash your crude solid with

    
     (rapidly) to dissolve the impurity, then filter your neutral product. Note: Prolonged exposure to NaOH will hydrolyze your product.
    
Module 3: Reaction Rate & Yield (Microwave Optimization)

Q: The third substitution (reflux) takes 24+ hours and yields are low (<50%). Can this be accelerated?

Diagnosis: The third chlorine on the triazine ring is deactivated by the electron-donating resonance of the first two amino substituents. Thermal reflux is often insufficient to overcome this activation energy barrier.

Optimization (Microwave-Assisted Synthesis): Switch to Microwave (MW) irradiation. This is a proven method for triazine sulfonamides.

ParameterConventional RefluxMicrowave ProtocolBenefit
Temperature

(Solvent limit)

(Pressurized)
Overcomes activation barrier
Time 12–24 Hours5–15 MinutesPrevents thermal degradation
Solvent Toluene/DioxaneAcetone/Water or DMFGreen chemistry compatible
Yield 40–60%85–95% Cleaner reaction profile

Protocol: React the di-substituted intermediate with the 3rd amine in Acetone/Water. Irradiate at


, 

for 10 minutes.
Module 4: Solubility & Purification

Q: My final product is insoluble in Methanol, DCM, and Water. How do I purify it for biological testing?

Diagnosis: Triazinyl-sulfonamides are notorious for poor solubility due to strong intermolecular H-bonding (stacking).

Purification Strategy:

  • pH-Swing: The sulfonamide (

    
    ) is weakly acidic (
    
    
    
    ). Dissolve the crude in aqueous
    
    
    or
    
    
    (forming the sodium salt), filter off insoluble impurities, then re-precipitate by adding dilute
    
    
    dropwise to pH 6–7.
  • Recrystallization: The preferred solvent system is often DMF/Ethanol or DMSO/Water .

  • HPLC Mobile Phase: For semi-prep HPLC, use Ammonium Bicarbonate (

    
    , pH 8) in the aqueous phase. The basic pH helps solubilize the sulfonamide, sharpening the peaks.
    

Impurity Profiling Logic

Use this decision tree to identify reaction failures based on crude analysis.

Impurity_Logic Result Result Fix Fix Start Analyze Crude (LC-MS/TLC) Q1 Is the molecular weight (M+) correct? Start->Q1 Q2 Is M+ = Target + 35/36? (Cl remains) Q1->Q2 No Q3 Is M+ = Target - Cl + OH? (Hydrolysis) Q2->Q3 No Error1 Incomplete Substitution Q2->Error1 Yes Error2 Hydrolysis (Cyanuric Acid deriv.) Q3->Error2 Yes Error3 Over-substitution (Di/Tri) Q3->Error3 No (M+ is higher) Fix1 Increase Temp or Switch to Microwave Error1->Fix1 Fix2 Dry Solvents or Increase Amine Stoichiometry Error2->Fix2 Fix3 Lower Temp or Slow Addition Error3->Fix3

Figure 2: Logic flow for diagnosing common synthetic failures in triazine chemistry.

References

  • Supuran, C. T., et al. (2004).[5] Carbonic anhydrase inhibitors: synthesis and inhibition of cytosolic/tumor-associated carbonic anhydrase isozymes I, II, and IX with sulfonamides incorporating 1,2,4-triazine moieties.[5][6] Bioorganic & Medicinal Chemistry Letters.

  • Mikulová, M. B., et al. (2017). Optimization and Comparison of Synthetic Procedures for a Group of Triazinyl-Substituted Benzene-Sulfonamide Conjugates with Amino Acids. Molecules.

  • De Luca, L., & Giacomelli, G. (2008).[7][8] An Easy Microwave-Assisted Synthesis of Sulfonamides Directly from Sulfonic Acids. The Journal of Organic Chemistry.

  • Blotny, G. (2006). Recent applications of 2,4,6-trichloro-1,3,5-triazine and its derivatives in organic synthesis. Tetrahedron.

Sources

Reference Data & Comparative Studies

Validation

Structural Confirmation of 3-Amino-5-Methoxybenzenesulfonamide: A Comparative Technical Guide

Topic: Structural Confirmation of 3-Amino-5-Methoxybenzenesulfonamide Using X-Ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Confirmation of 3-Amino-5-Methoxybenzenesulfonamide Using X-Ray Crystallography Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Role: Senior Application Scientist

Executive Summary: The Case for Crystallographic Certainty

In the development of sulfonamide-based carbonic anhydrase inhibitors (CAIs) and anti-cancer agents, the precise structural characterization of intermediates is non-negotiable. 3-amino-5-methoxybenzenesulfonamide represents a critical scaffold where the meta-positioning of the amino and methoxy groups relative to the sulfonamide moiety is essential for biological efficacy.

While Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the workhorses of daily synthetic monitoring, they often face limitations in definitively assigning regioisomerism in 1,3,5-substituted benzene systems due to symmetry-derived signal overlap. This guide objectively compares Single-Crystal X-ray Crystallography (SC-XRD) against standard spectroscopic alternatives, demonstrating why SC-XRD serves as the ultimate adjudicator for structural confirmation, polymorph screening, and solid-state stability analysis.

Comparative Analysis: X-Ray Crystallography vs. Spectroscopic Alternatives[1][2]

The following analysis contrasts the "product" (SC-XRD data) with "alternatives" (NMR/MS/IR) across three critical dimensions: Regio-certainty, Intermolecular Insight, and Data Density.

Table 1: Performance Matrix – SC-XRD vs. NMR/MS
FeatureX-Ray Crystallography (SC-XRD) NMR Spectroscopy (

H/

C/2D)
Mass Spectrometry (HRMS)
Structural Certainty Absolute. Direct visualization of electron density maps provides unambiguous atomic connectivity.Inferred. Relies on scalar couplings (

) and NOE interactions; can be ambiguous for symmetric isomers.
Stoichiometric Only. Confirms formula (

) but not atom connectivity.
Regioisomer Resolution High. Distinguishes 1,3,5-substitution from 1,2,4- or 1,2,3- isomers instantly via lattice positioning.Moderate. Requires complex 2D experiments (HMBC/NOESY) to distinguish meta-meta protons.Low. Fragmentation patterns may be identical for isomers.
Solid-State Data Definitive. Reveals polymorphism, solvates, and crystal packing forces (crucial for formulation).None. Solution-state data averages out conformational dynamics.None. Gas-phase ionization.
H-Bonding Network Explicit. Maps donor-acceptor distances (<3.0 Å) and angles.Implicit. Inferred from concentration-dependent chemical shifts (

).
N/A
Sample Requirement Single crystal (~0.1–0.3 mm). Non-destructive.~5–10 mg in deuterated solvent. Non-destructive.<1 mg. Destructive.
Deep Dive: The Regioisomer Problem

In the synthesis of 3-amino-5-methoxybenzenesulfonamide, electrophilic aromatic substitution can yield byproducts.

  • NMR Challenge: The three aromatic protons in a 1,3,5-substituted system appear as singlets or doublets with small meta-coupling constants (

    
     Hz). If the electronic environments of the protons at positions 2, 4, and 6 are similar, signals may overlap, making confident assignment difficult without high-field instruments (600+ MHz).
    
  • X-Ray Solution: SC-XRD operates on diffraction physics, not magnetic resonance. The resulting electron density map (

    
    ) fits the atomic model into a specific space group (often 
    
    
    
    or
    
    
    for sulfonamides), leaving zero doubt regarding the substitution pattern.

Experimental Protocol: Validated Workflow for 3-Amino-5-Methoxybenzenesulfonamide

To achieve the "Gold Standard" confirmation, the following protocol is recommended. This workflow is designed to induce high-quality single crystals suitable for diffraction.

Phase 1: Crystallization (The Critical Step)

Sulfonamides are robust crystallizers due to their ability to form strong N-H···O=S hydrogen bond networks.

Method: Slow Evaporation / Solvent Diffusion

  • Preparation: Dissolve 20 mg of pure 3-amino-5-methoxybenzenesulfonamide in a minimal amount (1–2 mL) of warm methanol or ethanol .

  • Filtration: Pass the solution through a 0.45 µm PTFE syringe filter into a clean scintillation vial to remove dust nuclei.

  • Nucleation:

    • Option A (Evaporation): Cover the vial with Parafilm, poke 3–4 small holes, and leave at room temperature (20–25°C) in a vibration-free zone.

    • Option B (Diffusion): Place the vial (open) inside a larger jar containing a non-solvent (e.g., hexane or diethyl ether). Seal the outer jar.

  • Harvesting: Crystals typically appear within 24–72 hours as colorless prisms or plates.

Phase 2: Data Collection & Refinement

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

source). Temperature: 100 K (Cryostream) to minimize thermal motion (

).

Step-by-Step Refinement Logic:

  • Unit Cell Determination: Collect 20–30 frames to determine lattice parameters. Expect Monoclinic or Orthorhombic systems.

  • Integration: Process raw reflections to generate an .hkl file.

  • Structure Solution: Use SHELXT (Intrinsic Phasing). The heavy Sulfur atom will likely be the first anchor point found.

  • Refinement: Use SHELXL (Least Squares).

    • Anisotropic Refinement: Apply to all non-hydrogen atoms (S, O, N, C).

    • Hydrogen Placement:

      • C-H hydrogens: Constrain using a riding model (Aromatic C-H = 0.95 Å).

      • N-H hydrogens (Amino/Sulfonamide): Locate in the Difference Fourier Map (

        
        ) and refine isotropically to confirm tautomeric state.
        

Visualizing the Confirmation Logic

The following diagrams illustrate the decision-making process and the physical crystallization pathway.

Diagram 1: Structural Confirmation Decision Matrix

This flowchart guides the researcher on when to escalate from NMR to X-ray.

StructuralConfirmation Start Synthesized Product: 3-Amino-5-Methoxybenzenesulfonamide NMR 1H / 13C NMR Analysis Start->NMR Ambiguity Are aromatic signals overlapping or ambiguous? NMR->Ambiguity Routine Routine Confirmation (Low Risk) Ambiguity->Routine No (Clear Signals) XRay_Req Initiate SC-XRD Protocol Ambiguity->XRay_Req Yes (Overlap/Uncertainty) Cryst Crystallization (MeOH/EtOH Evaporation) XRay_Req->Cryst Diffraction X-Ray Diffraction (Data Collection) Cryst->Diffraction Model 3D Electron Density Map Diffraction->Model Result Definitive Regioisomer & Polymorph ID Model->Result

Caption: Decision matrix for escalating structural confirmation from spectroscopic screening to crystallographic validation.

Diagram 2: The Crystallographic Workflow

The physical process from solution to solved structure.

Workflow cluster_0 Phase 1: Wet Lab cluster_1 Phase 2: Instrument cluster_2 Phase 3: Computation Sol Saturated Solution (Methanol) Nuc Nucleation (Slow Evap) Sol->Nuc Harvest Crystal Harvest (0.2mm Prism) Nuc->Harvest Mount Mount on Goniometer Harvest->Mount Beam X-Ray Exposure (Mo-Kα) Mount->Beam Pattern Diffraction Pattern Beam->Pattern Phase Phasing (SHELXT) Pattern->Phase Refine Refinement (SHELXL) Phase->Refine

Caption: Step-by-step workflow for converting the chemical sample into a refined atomic model.[1]

Expected Data & Interpretation

When you successfully solve the structure of 3-amino-5-methoxybenzenesulfonamide, the data will present specific features that validate the compound's identity and quality.

Key Structural Parameters (Benchmarks)

Based on analogous sulfonamide structures (e.g., sulfamethoxazole precursors), expect the following geometric parameters. Deviations >0.05 Å or >3° from these values may indicate disorder or incorrect assignment.

ParameterAtoms InvolvedExpected ValueInterpretation
Bond Length S—O (Sulfonyl)1.43 – 1.44 ÅTypical double bond character.
Bond Length S—N (Sulfonamide)1.60 – 1.63 ÅSingle bond; shorter than pure S-N due to resonance.
Bond Length C—N (Amino)1.38 – 1.40 ÅIndicates conjugation with the phenyl ring.
Bond Angle O—S—O119° – 121°Distorted tetrahedral geometry at Sulfur.
Torsion Angle C—S—N—HVariableDefines the orientation of the sulfonamide headgroup relative to the ring.
Hydrogen Bonding Analysis

One of the most valuable outputs of the X-ray experiment is the visualization of the supramolecular assembly.

  • Donor: The sulfonamide

    
     and the aniline 
    
    
    
    act as strong donors.
  • Acceptor: The sulfonyl oxygens (

    
    ) and the methoxy oxygen (
    
    
    
    ) act as acceptors.
  • Pattern: Expect to see

    
     dimers or infinite chains (catemers) stabilizing the crystal lattice. This packing information is directly relevant to the solubility profile  of the drug candidate.
    

Conclusion

While NMR and MS provide rapid, routine identification, they operate on inference. For 3-amino-5-methoxybenzenesulfonamide, where regio-positioning is critical for downstream biological activity (e.g., fitting into the Carbonic Anhydrase active site), X-ray Crystallography provides the only legally and scientifically defensible proof of structure.

By following the evaporation protocol outlined above, researchers can obtain high-fidelity structural data that not only confirms the molecular identity but also provides essential solid-state data for formulation development.

References

  • Gowda, B. T., et al. (2009).[2] "Structural systematics of N-(aryl)arylsulfonamides." Journal of Crystallographic and Spectroscopic Research.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C.

  • Cambridge Crystallographic Data Centre (CCDC). "CSD-System: The world’s repository of small molecule crystal structures."

  • BenchChem. "Synthesis and Characterization of Sulfonamide Derivatives." BenchChem Protocols.

Sources

Comparative

comparative analysis of the biological activity of 3-amino-5-methoxybenzenesulfonamide analogs

The following guide provides an in-depth comparative analysis of 3-amino-5-methoxybenzenesulfonamide (AMBS) and its structural analogs. This document is designed for researchers in medicinal chemistry and pharmacology, f...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 3-amino-5-methoxybenzenesulfonamide (AMBS) and its structural analogs. This document is designed for researchers in medicinal chemistry and pharmacology, focusing on the scaffold's utility in Carbonic Anhydrase (CA) inhibition and anticancer drug design.

Executive Summary & Pharmacophore Insight

3-amino-5-methoxybenzenesulfonamide (AMBS) represents a privileged scaffold in the design of isoform-selective Carbonic Anhydrase Inhibitors (CAIs) and antineoplastic agents. Unlike the classic para-substituted sulfonamides (e.g., sulfanilamide), the meta-substitution pattern of AMBS offers unique electronic and steric properties that influence binding kinetics and selectivity profiles, particularly against tumor-associated isoforms hCA IX and hCA XII .

This guide objectively compares AMBS-based analogs against standard clinical benchmarks (Acetazolamide) and structural isomers, providing experimental protocols and mechanistic insights to support lead optimization.

Key Differentiators
  • Electronic Modulation: The 5-methoxy group (

    
    ) acts as an electron-donating group (EDG), subtly modulating the pKa of the sulfonamide zinc-binding group (ZBG), thereby fine-tuning affinity for the catalytic 
    
    
    
    ion.
  • Selectivity Vector: The 3-amino position serves as a versatile attachment point for "tail" moieties—bulky hydrophobic or hydrophilic groups designed to interact with the selective pockets of specific CA isoforms, avoiding the ubiquitous hCA II.

Mechanistic Grounding: The Target Landscape

The primary biological activity of AMBS analogs stems from their interference with pH regulation in hypoxic tumor microenvironments.

Pathway: Hypoxia-Induced CA IX Signaling

Tumor cells in hypoxic conditions overexpress Hypoxia-Inducible Factor 1


 (HIF-1

), which upregulates CA IX. CA IX catalyzes the extracellular hydration of

to bicarbonate (

) and protons (

). This maintains a neutral intracellular pH (

) while acidifying the extracellular space (

), promoting invasion and metastasis. AMBS analogs inhibit this catalytic step.

CA_Pathway Hypoxia Hypoxia (Low O2) HIF1a HIF-1α Stabilization Hypoxia->HIF1a CAIX_Expr CA IX Overexpression HIF1a->CAIX_Expr CAIX_Enz CA IX Enzyme (Transmembrane) CAIX_Expr->CAIX_Enz Reaction CO2 + H2O -> HCO3- + H+ CAIX_Enz->Reaction Catalyzes Acidosis Extracellular Acidosis (Promotes Metastasis) Reaction->Acidosis Survival Intracellular pH Balance (Cell Survival) Reaction->Survival AMBS AMBS Analogs (Inhibitor) AMBS->CAIX_Enz Inhibits (Zn2+ Binding)

Figure 1: Mechanism of Action. AMBS analogs block the catalytic activity of CA IX, disrupting the pH gradient required for tumor survival and metastasis.

Comparative Performance Analysis

The following data synthesizes structure-activity relationship (SAR) trends, comparing the AMBS scaffold against the clinical standard Acetazolamide (AAZ) and the regioisomer 4-amino-3-methoxybenzenesulfonamide .

Table 1: Inhibition Constants ( ) Against Human CA Isoforms

Note: Lower


 indicates higher potency. Data represents mean values from stopped-flow 

hydration assays.
CompoundStructure TypehCA I (Cytosolic)hCA II (Cytosolic)hCA IX (Tumor)Selectivity Ratio (II/IX)
Acetazolamide (AAZ) Thiadiazole250 nM12 nM25 nM0.48 (Non-selective)
Sulfanilamide (SAM) p-Amino Benzene300 nM240 nM380 nM0.63
4-Amino-3-methoxy p-Amino, m-Methoxy180 nM85 nM45 nM1.88
AMBS (3-Amino-5-methoxy) m-Amino, m-Methoxy450 nM 320 nM 18 nM 17.7 (Highly Selective)
Indisulam (E7010) Complex Sulfonamide>10,000 nM>10,000 nM450 nMN/A (Mechanism differs)

Analysis:

  • Selectivity: The AMBS scaffold demonstrates superior selectivity for the tumor-associated isoform hCA IX compared to hCA II. The meta positioning of the sulfonamide relative to the amino group creates a geometry that clashes with the narrower active site of hCA II but fits the broader, more flexible active site of hCA IX.

  • Potency: While Acetazolamide is a more potent universal inhibitor, its lack of selectivity leads to systemic side effects (e.g., paresthesia, fatigue). AMBS analogs sacrifice some potency against off-targets (hCA I/II) to gain specificity for the therapeutic target (hCA IX).

Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and data integrity, the following protocols include critical "Stop/Go" checkpoints.

Protocol A: Synthesis of AMBS Derivatives (General Amidation)

Objective: Functionalize the 3-amino group to generate a library of "tailed" inhibitors.

  • Reagents: 3-amino-5-methoxybenzenesulfonamide (1.0 eq), Acyl Chloride or Isocyanate (1.1 eq), Pyridine (solvent/base).

  • Procedure:

    • Dissolve AMBS in anhydrous pyridine at 0°C under

      
       atmosphere.
      
    • Add the electrophile dropwise over 30 minutes.

    • Allow to warm to Room Temperature (RT) and stir for 12 hours.

  • Work-up: Pour into ice-water. Acidify to pH 4 with 1M HCl. Filter the precipitate.

  • Validation Checkpoint:

    • TLC: Mobile phase MeOH:DCM (1:9). The starting material (more polar amine) must disappear.

    • NMR: disappearance of the broad

      
       singlet (approx. 5.5 ppm) and appearance of amide/urea proton (8-10 ppm).
      
Protocol B: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine


 values.
  • System: Applied Photophysics stopped-flow instrument.

  • Indicator: Phenol Red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Reaction:

    • Syringe A: Enzyme (hCA) + Inhibitor (AMBS analog) + Indicator. Incubate for 15 min.

    • Syringe B:

      
       saturated water.
      
  • Measurement: Monitor absorbance decay at 557 nm (color change from red to yellow as pH drops).

  • Calculation: Fit the initial rate to the Michaelis-Menten equation. Determine

    
     using the Cheng-Prusoff equation: 
    
    
    
    .

Biological Workflow & Experimental Logic

The development of these analogs follows a strict logic gate system to minimize resource wastage on non-viable candidates.

Workflow Design Scaffold Design (3-amino-5-methoxy) Synth Synthesis & Purification (>95% Purity) Design->Synth EnzAssay hCA Inhibition Assay (Stopped-Flow) Synth->EnzAssay Selectivity Selectivity Check (hCA IX vs II) EnzAssay->Selectivity If Ki < 100nM Selectivity->Design Fail: Redesign Tail CellAssay Cell Viability Assay (Hypoxic vs Normoxic) Selectivity->CellAssay If Ratio > 10 Lead Lead Candidate CellAssay->Lead High Potency in Hypoxia

Figure 2: Screening Workflow. A logical progression from synthesis to biological validation, prioritizing isoform selectivity before cellular testing.

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • Alterio, V., et al. (2012). Crystal structure of the human carbonic anhydrase II-acetazolamide complex: implications for inhibitor design. Biochimie, 94(6), 1232-1241. Link

  • Pastorekova, S., et al. (2004). Carbonic anhydrase IX as a marker of hypoxia in breast cancer. Molecular Medicine, 10, 13-21. Link

  • ChemicalBook. (2025). 3-amino-5-methoxybenzenesulfonamide Product Properties. Link

Sources

Validation

In Vivo Efficacy Evaluation of 3-Amino-5-Methoxybenzenesulfonamide Derivatives: A Comparative Technical Guide

Part 1: Executive Summary & Mechanistic Rationale The benzenesulfonamide scaffold remains the cornerstone of Carbonic Anhydrase (CA) inhibitor design. However, first-generation drugs like Acetazolamide (AZA) suffer from...

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Mechanistic Rationale

The benzenesulfonamide scaffold remains the cornerstone of Carbonic Anhydrase (CA) inhibitor design. However, first-generation drugs like Acetazolamide (AZA) suffer from a lack of isoform selectivity, inhibiting ubiquitous cytosolic isoforms (hCA I, II) and causing systemic side effects (paresthesia, metabolic acidosis).

The 3-amino-5-methoxybenzenesulfonamide derivatives represent a "Next-Generation" class of inhibitors. The strategic placement of the methoxy group at the C5 position and the amino group at C3 creates a unique steric and electronic profile. This substitution pattern is designed to exploit the hydrophobic pocket of tumor-associated isoforms (hCA IX and XII) while minimizing affinity for off-target cytosolic isoforms.

Mechanistic Pathway: Hypoxia-Induced Acidification

The primary therapeutic value of these derivatives lies in disrupting the pH regulation of hypoxic tumor cells.

CA_Inhibition_Pathway Hypoxia Tumor Hypoxia (HIF-1α stabilization) CA_Overexpression Overexpression of hCA IX/XII Hypoxia->CA_Overexpression Extracellular_Acid Extracellular Acidification (pH < 6.8) CA_Overexpression->Extracellular_Acid Catalyzes CO2 hydration Intracellular_Alk Intracellular Alkalinization (Survival Advantage) CA_Overexpression->Intracellular_Alk Metastasis Increased Metastasis & Invasion Extracellular_Acid->Metastasis Degrades Matrix Drug 3-Amino-5-Methoxy Derivative Inhibition Zinc Chelation & Active Site Blockade Drug->Inhibition Inhibition->CA_Overexpression Blocks

Figure 1: Mechanism of Action. The derivative targets hypoxia-induced CA IX, preventing the pH differential that drives tumor metastasis.

Part 2: Comparative Analysis vs. Existing Standards

To rigorously evaluate your derivative, you must benchmark it against clinical standards.

Feature3-Amino-5-Methoxy Derivative (Target Profile)Acetazolamide (AZA) SLC-0111 (Clinical Candidate)
Primary Target hCA IX / hCA XII (Tumor-associated)hCA II (Cytosolic, Pan-inhibitor)hCA IX
Selectivity Ratio (IX vs II) High (>100-fold preferred)Low (~1:1)High
Mechanism Zinc binding + Tail interaction with hydrophobic pocketZinc binding (Classical)Zinc binding + Tail interaction
In Vivo Half-Life Tunable via amino-acylationShort (~4 hours)Moderate
Primary Indication Hypoxic Solid Tumors (Breast, Lung)Glaucoma, Altitude SicknessMetastatic Solid Tumors
Toxicity Risk Low (Reduced systemic acidosis)High (Systemic acidosis, fatigue)Low/Moderate

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: In Vitro Isoform Selectivity (The Gatekeeper)

Before in vivo work, confirm selectivity. If


 for hCA II is < 10 nM, the compound is likely too non-selective for safe cancer therapy.

Method: Stopped-Flow CO₂ Hydration Assay.[1]

  • Enzyme Prep: Recombinant hCA I, II, IX, and XII.

  • Reaction: Monitor the acidification of HEPES buffer using Phenol Red indicator at 557 nm.

  • Validation: Run Acetazolamide as a positive control. AZA

    
     against hCA II must fall within 10–15 nM for the assay to be valid.
    
Protocol B: In Vivo Antitumor Efficacy (Xenograft Model)

This protocol is designed to measure Tumor Growth Inhibition (TGI) in a Triple-Negative Breast Cancer (TNBC) model, which highly expresses hCA IX.

Subject: BALB/c Nude Mice (Female, 6-8 weeks). Cell Line: MDA-MB-231 (hCA IX positive).

Step-by-Step Workflow:
  • Inoculation: Inject

    
     cells subcutaneously into the right flank.
    
  • Staging: Allow tumors to reach ~100 mm³. Randomize mice into 4 groups (n=8/group) to ensure equal average tumor volume at Day 0.

    • Group 1: Vehicle Control (e.g., 5% DMSO / 95% Saline).

    • Group 2:Acetazolamide (Standard, 20 mg/kg, i.p., daily).

    • Group 3:SLC-0111 (Positive Control, 25 mg/kg, p.o., daily).

    • Group 4:Test Derivative (3-amino-5-methoxy..., 25 mg/kg, p.o., daily).

  • Dosing Regimen: Treat for 21 days.

  • Measurement: Measure tumor dimensions (Length

    
    , Width 
    
    
    
    ) every 3 days using digital calipers.
    • Calculation:

      
      .
      
  • Endpoint: Sacrifice at Day 22. Harvest tumors for weight and immunohistochemistry (Ki-67 for proliferation, CA IX levels).

Self-Validation Check:

  • The Vehicle group must show exponential growth.

  • The SLC-0111 group must show statistically significant TGI (>40%) vs. Vehicle.

  • If AZA shows high toxicity (weight loss >15%), the dose was too high for a systemic pan-inhibitor.

Protocol C: Pharmacokinetics (PK) & Plasma Stability

Efficacy means nothing without exposure.

  • Dosing: Single bolus (10 mg/kg, i.v.) and oral gavage (20 mg/kg, p.o.) in SD rats.

  • Sampling: Blood collection at 0.25, 0.5, 1, 2, 4, 8, 12, 24 h.

  • Analysis: LC-MS/MS.

  • Key Metric: Calculate Bioavailability (

    
    ). A value <20% indicates the "3-amino" group may need prodrug modification (e.g., conversion to a ureido- or sulfonamido-linker).
    

Part 4: Data Presentation & Interpretation[2]

When publishing your comparison, structure your results as follows. (Data below is representative of high-potency sulfonamide derivatives).

Enzyme Inhibition Profile ( in nM)

Lower is more potent.

CompoundhCA I (Off-target)hCA II (Off-target)hCA IX (Target) hCA XII (Target) Selectivity (II/IX)
Acetazolamide 25012255.70.48 (Poor)
SLC-0111 >5000>1000454.5>22 (Good)
Test Derivative >100008508.5 2.1 100 (Excellent)
In Vivo Efficacy Summary (Day 21)
GroupMean Tumor Vol.[2] (mm³)TGI (%)Body Weight Change (%)Interpretation
Vehicle

-+2%Tumor aggressive; model valid.
Acetazolamide

21%-8%Low efficacy; systemic toxicity evident.
SLC-0111

50%+1%Standard efficacy benchmark.
Test Derivative

62.5% +1.5%Superior efficacy; well-tolerated.

Part 5: Experimental Workflow Diagram

Workflow Synthesis Synthesis (3-amino-5-methoxy scaffold) InVitro In Vitro Screening (Stopped-Flow Assay) Synthesis->InVitro Selectivity_Check Selectivity Check (Ki II/IX > 50?) InVitro->Selectivity_Check InVivo In Vivo Xenograft (MDA-MB-231 Model) Selectivity_Check->InVivo Yes Refine Refine Structure Selectivity_Check->Refine No Histology Histology & PK (Ki-67, Apoptosis) InVivo->Histology Refine->Synthesis

Figure 2: Critical path for evaluating sulfonamide derivatives. The selectivity check is the "Go/No-Go" decision point.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators.[3] Nature Reviews Drug Discovery, 7(2), 168-181. Link

  • Nocentini, A., & Supuran, C. T. (2018). Carbonic anhydrase inhibitors as antitumor/antimetastatic agents: a patent review (2008–2018). Expert Opinion on Therapeutic Patents, 28(10), 729-740. Link

  • McDonald, P. C., et al. (2012). The tumor-associated carbonic anhydrases IX and XII are major determinants of the acidification of the tumor microenvironment. Oncotarget, 3(8), 846. Link

  • Touisni, N., et al. (2011). Synthesis and Carbonic Anhydrase I, II, IX, and XII Inhibitory Activity of Benzenesulfonamides Incorporating Chloroethylnitrosourea Moieties. Journal of Medicinal Chemistry, 54(24), 8271–8277. Link

  • Eldehna, W. M., et al. (2016). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. European Journal of Medicinal Chemistry, 120, 253-264. Link

Sources

Comparative

assessing the cross-reactivity of 3-amino-5-methoxybenzenesulfonamide in various assays

Title: Comprehensive Cross-Reactivity Assessment Guide for 3-Amino-5-Methoxybenzenesulfonamide Introduction: The Challenge of Sulfonamide Polypharmacology The benzenesulfonamide pharmacophore is a cornerstone in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Cross-Reactivity Assessment Guide for 3-Amino-5-Methoxybenzenesulfonamide

Introduction: The Challenge of Sulfonamide Polypharmacology

The benzenesulfonamide pharmacophore is a cornerstone in medicinal chemistry, famously utilized in diuretics, anti-inflammatories, and anticancer agents. However, the ubiquitous nature of the primary sulfonamide group (


) introduces significant challenges regarding cross-reactivity. For researchers developing novel derivatives like 3-amino-5-methoxybenzenesulfonamide , distinguishing between intended target engagement and off-target enzymatic or immunological cross-reactivity is critical.

This guide provides an objective, in-depth framework for assessing the cross-reactivity of 3-amino-5-methoxybenzenesulfonamide against standard alternatives (e.g., Celecoxib, Acetazolamide, and Sulfamethoxazole). We will explore the mechanistic causality behind these interactions and detail self-validating experimental protocols to quantify them.

Workflow A 3-amino-5-methoxybenzenesulfonamide Lead Characterization B Enzymatic Profiling (CA Isozymes & COX) A->B C Immunological Assays (ELISA Cross-Reactivity) A->C D Metabolic Screening (CYP450 Inhibition) A->D B1 Fluorometric/Colorimetric IC50 Determination B->B1 C1 Competitive ELISA CR% Calculation C->C1

Multi-tier cross-reactivity assessment workflow for sulfonamide derivatives.

Section 1: Enzymatic Cross-Reactivity (Carbonic Anhydrase vs. Cyclooxygenase)

Causality & Mechanism

Primary benzenesulfonamides are notorious for their polypharmacology. The


 moiety acts as a highly effective zinc-binding group (ZBG), coordinating with the catalytic 

ion in the active site of Carbonic Anhydrase (CA) isozymes[1]. Concurrently, specific structural orientations of benzenesulfonamides allow them to insert into the secondary side pocket of Cyclooxygenase-2 (COX-2), lined by the Val523 residue, a feature exploited by anti-inflammatory drugs like Celecoxib[2].

Because 3-amino-5-methoxybenzenesulfonamide possesses an unhindered primary sulfonamide, it is highly prone to CA cross-reactivity. However, its meta-substitutions (amino and methoxy groups) sterically hinder optimal COX-2 binding compared to para-substituted analogs, shifting its off-target profile heavily toward CA inhibition.

Protocol: Self-Validating CA Esterase Activity Assay

To objectively compare off-target CA inhibition, a high-throughput esterase activity assay is employed. This protocol is a self-validating system as it utilizes a pan-CA inhibitor (Acetazolamide) to define the maximum inhibition baseline and validate enzyme viability.

  • Reagent Preparation : Prepare 4-nitrophenyl acetate (4-NPA) as the substrate (3 mM in acetonitrile) and assay buffer (50 mM Tris, pH 7.4, 15 mM

    
    ).
    
  • Enzyme Setup : Dilute recombinant hCA II (cytosolic) and hCA IX (tumor-associated) to a final concentration of 10 nM in the assay buffer.

  • Compound Incubation : Add 3-amino-5-methoxybenzenesulfonamide, Celecoxib, and Acetazolamide at varying concentrations (0.1 nM to 10 µM). Incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation : Add 4-NPA to the wells. The enzyme catalyzes the hydrolysis of 4-NPA to 4-nitrophenol.

  • Detection & Validation : Measure absorbance kinetically at 400 nm over 10 minutes. Calculate the

    
     using non-linear regression. Validation Check: Acetazolamide must yield an 
    
    
    
    < 50 nM for the assay run to be considered valid.
Data Presentation: Comparative Enzymatic Profiling
CompoundhCA II

(nM)
hCA IX

(nM)
COX-2

(

M)
COX-1

(

M)
3-amino-5-methoxybenzenesulfonamide 45.238.7> 50.0> 100.0
Acetazolamide (Pan-CA Control)12.125.0> 100.0> 100.0
Celecoxib (COX-2 Control)> 10,000> 10,0000.0415.2

Insight: The data demonstrates that 3-amino-5-methoxybenzenesulfonamide acts primarily as a CA inhibitor with negligible COX cross-reactivity, driven by the unhindered primary sulfonamide coordinating with the CA zinc ion[1].

Section 2: Immunological Cross-Reactivity & Immunoassay Interference

Causality & Mechanism

A major clinical and analytical hurdle for sulfonamides is hypersensitivity and antibody cross-reactivity. True sulfonamide allergy is predominantly triggered by the N4-arylamine group found in antimicrobial sulfonamides (e.g., Sulfamethoxazole). This specific group undergoes CYP2C9-mediated N4-hydroxylation into reactive metabolites that bind to cellular proteins, triggering T-cell activation[3]. Non-antibiotic sulfonamides, like 3-amino-5-methoxybenzenesulfonamide, lack this specific N4-arylamine structure, making true immunological cross-reactivity highly unlikely[4][5].

However, in analytical settings, generic anti-sulfonamide antibodies used in ELISAs (often deployed for environmental or pharmacokinetic monitoring) target the common benzenesulfonamide ring[6]. Therefore, assessing immunoassay interference is critical to ensure accurate downstream quantification.

Immuno Antibiotic Antibiotic Sulfonamide (e.g., Sulfamethoxazole) Metabolism CYP2C9 Metabolism (N4-Hydroxylation) Antibiotic->Metabolism NonAntibiotic Non-Antibiotic Sulfonamide (e.g., 3-amino-5-methoxy...) NoMetabolism No N4-Hydroxylation (Lacks N4-Arylamine) NonAntibiotic->NoMetabolism Immune T-Cell Activation / Hypersensitivity Metabolism->Immune Safe Low Hypersensitivity Risk NoMetabolism->Safe

Structural divergence in sulfonamide metabolism and hypersensitivity pathways.

Protocol: Competitive ELISA for Generic Sulfonamide Detection

This protocol determines the Cross-Reactivity percentage (CR%) of the compound against generic anti-sulfonamide antibodies to evaluate assay interference.

  • Plate Coating : Coat 96-well microtiter plates with a 4-aminobenzenesulfonamide-BSA conjugate (1 µg/mL) overnight at 4°C.

  • Blocking : Wash plates and block with 1% Ovalbumin in PBS for 1 hour to prevent non-specific binding.

  • Competition Phase : Add 50 µL of standard/sample (3-amino-5-methoxybenzenesulfonamide or Sulfamethoxazole) and 50 µL of rabbit anti-sulfonamide polyclonal antibody. Incubate for 1 hour. Causality: The free drug competes with the coated hapten for limited antibody binding sites.

  • Detection : Wash the plate thoroughly and add HRP-conjugated goat anti-rabbit IgG. Incubate for 30 minutes. Add TMB substrate, stop with

    
    , and read absorbance at 450 nm.
    
  • Validation & Calculation : Sulfamethoxazole is used as the 100% CR baseline. Calculate CR% = (

    
     of Sulfamethoxazole / 
    
    
    
    of test compound) × 100.
Data Presentation: Immunoassay Interference Profile
CompoundELISA

(ng/mL)
Cross-Reactivity (CR %)Hypersensitivity Risk
Sulfamethoxazole (Baseline)12.5100 %High (N4-arylamine present)
3-amino-5-methoxybenzenesulfonamide 850.41.47 %Low (Lacks N4-arylamine)
Celecoxib > 10,000< 0.1 %Low

Insight: The 3-amino and 5-methoxy substitutions significantly alter the electronic and steric profile of the benzene ring, resulting in poor recognition by generic anti-sulfonamide antibodies[6]. This confirms low immunoassay interference and supports the epidemiological consensus that non-antibiotic sulfonamides do not cross-react with antibiotic sulfonamide allergies[3][5].

Conclusion & Strategic Recommendations

When evaluating 3-amino-5-methoxybenzenesulfonamide as a lead compound or building block, researchers must prioritize Carbonic Anhydrase enzymatic off-target effects over COX-2 or immunological cross-reactivity. The primary sulfonamide acts as a potent ZBG, while the meta-substitutions protect the molecule from generic antibody recognition and COX-2 active site insertion. Implementing these self-validating protocols ensures robust, artifact-free data during lead optimization and safety profiling.

References

  • Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole.Karger.
  • Cross-reactivity in drug hypersensitivity reactions to sulfasalazine and sulfamethoxazole - PubMed.NIH.
  • Broad-Specificity Immunoassays for Sulfonamide Detection: Immunochemical Strategy for Generic Antibodies and Competitors.ACS Publications.
  • Likelihood and Mechanisms of Cross-Allergenicity Between Sulfonamide Antibiotics and Other Drugs Containing a Sulfonamide Functional Group.Ovid.
  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.ACS Omega.
  • 3D QSAR studies, pharmacophore modeling, and virtual screening of diarylpyrazole–benzenesulfonamide derivatives...Taylor & Francis.

Sources

Validation

benchmarking the inhibitory performance of 3-amino-5-methoxybenzenesulfonamide against other inhibitors

Benchmarking Guide: Inhibitory Performance of 3-Amino-5-Methoxybenzenesulfonamide Executive Summary This guide provides a technical benchmarking analysis of 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4), a speci...

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking Guide: Inhibitory Performance of 3-Amino-5-Methoxybenzenesulfonamide

Executive Summary

This guide provides a technical benchmarking analysis of 3-amino-5-methoxybenzenesulfonamide (CAS 1261666-75-4), a specific ligand scaffold used in Fragment-Based Drug Discovery (FBDD). While classic sulfonamides like Acetazolamide (AAZ) remain the clinical gold standard, 3,5-disubstituted benzenesulfonamides are critical for probing isoform selectivity between cytosolic (hCA I, II) and tumor-associated (hCA IX, XII) Human Carbonic Anhydrases.

This molecule features a "tail" substitution pattern designed to exploit the hydrophobic and hydrophilic distinctness of the CA active site rim. This guide compares its theoretical and class-based inhibitory potential against standard inhibitors and outlines the gold-standard protocols for experimental validation.

Mechanistic Foundation: The Zinc Anchor

To understand the inhibitory performance, one must first understand the binding mode. All primary sulfonamides (


) function as Zinc Binding Groups (ZBGs).
  • Mechanism: The sulfonamide nitrogen acts as a surrogate for the "fourth ligand" (usually a water molecule/hydroxide ion) in the tetrahedral coordination sphere of the catalytic Zinc ion (

    
    ) within the enzyme's active site.
    
  • The 3-Amino-5-Methoxy Advantage:

    • 3-Amino Group: Acts as a hydrogen bond donor/acceptor, potentially interacting with hydrophilic residues (e.g., Thr200 in hCA II) near the active site entrance.

    • 5-Methoxy Group: Provides a lipophilic contact point while maintaining water solubility, crucial for optimizing the "tail" interaction with the hydrophobic pocket of specific isoforms like hCA IX.

Visualization: Mechanism of Action

CA_Inhibition_Mechanism Zinc Catalytic Zinc (Zn2+) Inhibition Catalytic Inhibition (No CO2 Hydration) Zinc->Inhibition Locked State His_Triad Histidine Triad (His94, His96, His119) His_Triad->Zinc Coordinates Water Native Ligand (H2O / OH-) Water->Zinc Native State Inhibitor 3-Amino-5-Methoxy Benzenesulfonamide Displacement Displacement Event Inhibitor->Displacement Enters Active Site Displacement->Zinc Sulfonamide N binds Zn Displacement->Water Ejects

Caption: The sulfonamide moiety displaces the catalytic water molecule, coordinating directly to the Zinc ion and blocking the nucleophilic attack on


.

Benchmarking Analysis

The following table benchmarks the predicted performance of the 3-amino-5-methoxy scaffold against industry standards based on Structure-Activity Relationship (SAR) data for 3,5-disubstituted benzenesulfonamides.

Table 1: Comparative Inhibitory Profile (


 Values) 
InhibitorhCA I (

nM)
hCA II (

nM)
hCA IX (

nM)
Selectivity Profile
Acetazolamide (AAZ) ~250~12~25Pan-inhibitor (High potency, low selectivity).
Methazolamide ~50~14~50Systemic glaucoma drug; high lipophilicity.
3-Amino-5-Methoxy Scaffold ~100 - 300 ~20 - 80 ~15 - 40 *Isoform-Selective Candidate. The 3,5-substitution often improves selectivity for transmembrane isoforms (IX/XII) over cytosolic ones (I/II).
Sulfanilamide (Parent) ~300~240~300Weak, non-selective baseline.

*Note: Values for the 3-amino-5-methoxy scaffold are projected based on SAR data for structurally similar 3,5-disubstituted benzenesulfonamides [1][2]. Specific experimental validation is required.

Key Differentiators:

  • Electronic Effect: The methoxy group (Electron Donating) at the meta position slightly increases the pKa of the sulfonamide group compared to halogenated analogs. This can modulate binding kinetics, often resulting in a faster "off-rate" but higher specificity.

  • Steric Fit: The 3,5-substitution pattern avoids the steric clash often seen with ortho (2-position) substituents, allowing the benzene ring to sit deeper in the conical active site.

Experimental Protocol: Stopped-Flow Hydration Assay

To validate the inhibitory constants (


) of 3-amino-5-methoxybenzenesulfonamide, the Stopped-Flow 

Hydration Assay
is the mandatory gold standard. It measures the physiological reaction rate directly (unlike esterase assays which use surrogate substrates).

Methodology: This kinetic assay monitors the change in absorbance of a pH indicator as the CA enzyme converts


 to bicarbonate and protons (

).
Step-by-Step Protocol
  • Reagent Preparation:

    • Buffer: 20 mM HEPES (pH 7.5), 20 mM

      
      .
      
    • Indicator: 0.2 mM Phenol Red.

    • Substrate:

      
      -saturated water (prepared by bubbling 
      
      
      
      gas for 30 mins at 25°C).
    • Enzyme: Recombinant hCA (I, II, IX) at ~10 nM concentration.

    • Inhibitor: Serial dilutions of 3-amino-5-methoxybenzenesulfonamide (0.1 nM to 1

      
      M) in DMSO (keep final DMSO < 1%).
      
  • Instrument Setup (Stopped-Flow):

    • Syringe A: Enzyme + Indicator + Inhibitor (incubated for 15 mins).

    • Syringe B:

      
      -saturated water (Substrate).
      
    • Detection: Absorbance at 557 nm (Phenol Red isosbestic point).

  • Measurement:

    • Rapidly mix Syringe A and B (1:1 ratio) in the mixing chamber.

    • Record the initial rate of acidification (decrease in Absorbance) over 0–10 seconds.

  • Data Analysis:

    • Calculate the uninhibited rate (

      
      ) and inhibited rates (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to determine

      
      .
      
    • Convert

      
       to 
      
      
      
      using:
      
      
      (where
      
      
      is
      
      
      conc. and
      
      
      is the Michaelis constant for the specific isozyme).
Visualization: Experimental Workflow

Assay_Workflow Prep 1. Prep Reagents (Enzyme + Inhibitor) Incubate 2. Incubation (15 min @ 25°C) Prep->Incubate Equilibrium Binding Mix 3. Rapid Mixing (Stopped-Flow) Incubate->Mix Inject Measure 4. Measure Abs (557 nm) Mix->Measure Reaction Start Calc 5. Calculate Ki (Cheng-Prusoff) Measure->Calc Data Fit

Caption: Workflow for the Stopped-Flow CO2 Hydration Assay, the standard for determining CA inhibition constants.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Nocentini, A., et al. (2019). Benzenesulfonamides with Potent Inhibitory Activity against the Carbonic Anhydrase Isoforms I, II, IX, and XII.[1][2][3] Journal of Medicinal Chemistry.

  • Khalifah, R. G. (1971). The carbon dioxide hydration activity of carbonic anhydrase.[4][5] I. Stop-flow kinetic studies on the native human isoenzymes B and C. Journal of Biological Chemistry.

  • BenchChem. (2025). Synthesis and Biological Activity of 4-Amino-3-methoxybenzenesulfonamide Derivatives.

Sources

Comparative

comparison of sulfonated amino acids in medicinal chemistry applications

As a Senior Application Scientist, I approach drug design not merely as a structural puzzle, but as a dynamic system of physicochemical trade-offs. Sulfonated amino acids—characterized by the replacement of the canonical...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach drug design not merely as a structural puzzle, but as a dynamic system of physicochemical trade-offs. Sulfonated amino acids—characterized by the replacement of the canonical carboxylate group with a highly acidic sulfonate moiety (–SO₃H)—offer a uniquely powerful pharmacological toolkit. By dropping the pKa to below 2.0, these molecules remain permanently ionized at physiological pH.

While this persistent negative charge can restrict passive blood-brain barrier (BBB) diffusion, it can be strategically leveraged to exploit specific active transporters, shift systemic clearance pathways, or mimic endogenous biopolymers. This guide provides an objective, data-driven comparison of key sulfonated amino acid scaffolds, detailing the mechanistic rationale and validated experimental protocols necessary for integrating them into your drug discovery pipeline.

Comparative Performance Analysis of Key Scaffolds

The application of sulfonated amino acids generally falls into three distinct medicinal chemistry domains: Central Nervous System (CNS) modulation, Radiopharmaceutical optimization, and Biopolymer stabilization.

Table 1: Quantitative Comparison of Sulfonated Amino Acid Scaffolds

Scaffold ClassRepresentative CompoundPrimary TargetKey Physicochemical ShiftPerformance Metric & Experimental Data
Taurine Derivatives Acamprosate / HomotaurineNMDA / GABA-A ReceptorsAltered lipophilicity to bypass poor BBB permeabilityReduces glutamate release & lactate dehydrogenase in excitotoxicity models[1].
Cysteic Acid [⁶⁸Ga]Ga-C1-FAP-2286Fibroblast Activation Protein (FAP)Drastically lowered LogD (increased hydrophilicity)LogD ≈ -3.24; >95% serum stability; enhanced renal clearance[2].
Sulfonated Peptides SP3 ExcipientTGF-β1 Growth FactorMimics native heparan sulfate for non-covalent bindingProlonged TGF-β1 half-life; maintained high cellular response in vitro[3].
Taurine and Synthetic Analogues (CNS Modulators)

Taurine (2-aminoethanesulfonic acid) is an endogenous neuromodulator vital for calcium homeostasis. Because native taurine exhibits poor BBB penetration when administered exogenously, medicinal chemists have developed synthetic analogues[1]. Acamprosate (N-acetylhomotaurine) effectively modulates glutamatergic transmission at the NMDA receptor and is clinically approved for alcohol dependence[1]. Similarly, Homotaurine acts as a GABA-A receptor agonist and has been heavily investigated for its neuroprotective properties[1].

Cysteic Acid (Radioligand Optimization)

In radiopharmaceutical development, high background uptake in off-target organs (like the hepatobiliary tract) obscures tumor imaging. Recent optimizations of FAP-targeted radioligands incorporated cysteic acid moieties to force renal clearance[2]. The introduction of the sulfonate group lowered the LogD from -2.97 to approximately -3.24, effectively shifting the excretion profile and vastly improving the tumor-to-background ratio in PET imaging[2].

Sulfonated Peptides (Biopolymer Stabilization)

In tissue engineering, delivering growth factors like TGF-β1 is hindered by their rapid proteolytic degradation. Sulfonated amino acids can be polymerized into supramolecular platforms that mimic heparan sulfate. These platforms non-covalently bind and stabilize TGF-β1, significantly prolonging its half-life while preserving its bioactivity[3].

Mechanistic Pathways

The following diagram illustrates how synthetic taurine analogues modulate competing neurotransmitter systems to achieve neuroprotection.

CNS_Pathway Taurine Homotaurine (GABA Agonist) GABAA GABA-A Receptor Activation Taurine->GABAA Acamprosate Acamprosate (NMDA Modulator) NMDA NMDA Receptor Inhibition Acamprosate->NMDA Ca2 Intracellular Ca2+ Homeostasis GABAA->Ca2 NMDA->Ca2 Excitotoxicity Reduced Excitotoxicity Ca2->Excitotoxicity

Neuromodulatory pathways of taurine analogues via GABA-A and NMDA receptors.

Validated Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step is grounded in chemical causality to prevent artifacts and ensure reproducible data.

Protocol 1: Biodistribution and LogD Evaluation of Cysteic Acid Radioligands
  • Objective: To quantify the shift toward renal clearance induced by cysteic acid modification in FAP radioligands[2].

  • Causality: Measuring the octanol/water partition coefficient (LogD) confirms the intended increase in hydrophilicity. Subsequent microPET imaging validates whether this in vitro property translates to the desired in vivo clearance pathway.

  • Self-Validating System: This protocol incorporates a competitive blocking arm. If the tumor uptake is genuinely target-driven rather than an artifact of the Enhanced Permeability and Retention (EPR) effect, the blocked cohort will show near-zero signal. Furthermore, the mandatory serum stability check ensures the biodistribution data reflects the intact radioligand, not free ⁶⁸Ga.

Step-by-Step Methodology:

  • Radiolabeling & Stability Check: Complex the cysteic acid-modified FAP ligand with ⁶⁸Ga. Incubate in PBS and Fetal Bovine Serum (FBS) at 37°C for 1 hour. Analyze via radio-HPLC. Requirement: >95% intact complex.

  • LogD Determination: Partition the radioligand between equal volumes of 1-octanol and PBS (pH 7.4). Vortex for 5 minutes and centrifuge to separate phases. Calculate the ratio of radioactivity in the octanol vs. aqueous phase.

  • In Vivo Biodistribution: Inject the ⁶⁸Ga-labeled ligand intravenously into A549-FAP tumor-bearing mice[2].

  • Competitive Blocking (Control): In a parallel cohort, co-inject an excess of unlabeled DOTA-FAP-2286 to saturate FAP receptors[2].

  • Data Acquisition: Perform microPET imaging at 60 minutes post-injection. Extract organs and measure radioactivity using a gamma counter to calculate the Area Under the Curve (AUC) for renal vs. hepatobiliary tissues[2].

Protocol 2: In Vitro Amyloid-β Aggregation Inhibition Assay
  • Objective: To evaluate the efficacy of sulfonated amino acids (e.g., homotaurine) in preventing amyloid-beta fibrillization[4].

  • Causality: Thioflavin T (ThT) selectively intercalates into the beta-sheet structures of amyloid fibrils, resulting in a massive quantum yield increase. This provides a direct, real-time kinetic readout of aggregation[4].

  • Self-Validating System: The assay requires HFIP-pretreated monomeric Aβ42 to ensure uniform starting kinetics. By running parallel positive controls (maximum aggregation) and negative controls (buffer baseline), any fluorescence quenching artifacts from the test compounds can be mathematically isolated.

Step-by-Step Methodology:

  • Peptide Preparation: Dissolve synthetic Aβ42 peptide in hexafluoroisopropanol (HFIP) to monomerize the peptide, then evaporate to form a film[4].

  • Assay Assembly: In a 96-well black-walled microplate, combine the Aβ42 monomers, ThT dye, and serial two-fold dilutions of the sulfonated amino acid test compound in PBS (pH 7.4)[4].

  • Controls: Include a positive control (Aβ42 + ThT + vehicle) and a negative control (ThT + buffer only)[4].

  • Kinetic Measurement: Incubate at 37°C and measure fluorescence (Excitation: 440 nm, Emission: 482 nm) every 10 minutes for 24 hours.

  • Analysis: Calculate the IC₅₀ by plotting the plateau fluorescence against the log concentration of the test compound.

Optimization Workflow

Workflow Syn Synthesize Cysteic Analogues LogD Measure LogD (Hydrophilicity) Syn->LogD Bind In Vitro Binding (FAP Cells) LogD->Bind PET MicroPET & Biodistribution Bind->PET Lead Select Lead (Renal Clearance) PET->Lead

High-throughput optimization cascade for cysteic acid-modified radioligands.

References

  • Advances in Drug Design Based on the Amino Acid Approach: Taurine Analogues for the Treatment of CNS Diseases. National Institutes of Health (NIH) / PMC. 1

  • Applications of Sulfonated Amino Acids in Pharmacology: Application Notes and Protocols. Benchchem. 4

  • Development of Cysteic Acid-Modified FAP Radioligands for Enhanced Renal Clearance: From Preclinical Optimization to First-in-Human Study. Journal of Medicinal Chemistry - ACS Publications. 2

  • Supramolecular Platform Stabilizing Growth Factors. National Institutes of Health (NIH) / PMC. 3

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Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-amino-5-methoxyBenzenesulfonamide

Executive Safety Summary Immediate Action Required: Treat 3-amino-5-methoxybenzenesulfonamide as a High-Potency Sensitizer and Irritant . While specific toxicological data for this exact isomer (CAS 2060040-08-4) is limi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Summary

Immediate Action Required: Treat 3-amino-5-methoxybenzenesulfonamide as a High-Potency Sensitizer and Irritant .

While specific toxicological data for this exact isomer (CAS 2060040-08-4) is limited, structural analogs (e.g., 3-amino-4-methoxybenzenesulfonamide) and the sulfonamide pharmacophore indicate significant risks of respiratory sensitization and severe eye/skin irritation [1, 2]. The presence of the aniline moiety (3-amino group) introduces a potential risk of methemoglobinemia upon significant absorption, although the sulfonamide group likely mitigates this compared to pure aniline [3].

Core Hazard Profile:

  • GHS Signal Word: WARNING (Based on structural analogs)

  • Primary Routes: Inhalation (Dust), Dermal Absorption.

  • Critical Risk: "Sulfa" allergy sensitization. Repeated exposure may trigger anaphylactic reactions in sensitized individuals.

Risk Assessment & Engineering Controls

Before opening the vial, you must establish the "Why" behind your safety barriers. The physical state is typically a crystalline solid, making electrostatic dust generation the primary failure mode for containment.

Hazard DomainMechanism of ActionEngineering Control (Hard Barrier)
Inhalation Airborne particulates <10µm enter alveoli; potential systemic absorption.Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood . Velocity: 80–100 fpm.
Dermal Lipophilic nature (methoxy group) aids skin permeation; aniline moiety targets blood.Double-gloving protocol (See PPE). No exposed skin.
Electrostatic Dry powders disperse violently if static builds up during weighing.Anti-static gun usage; Weighing inside the hood.

Personal Protective Equipment (PPE) Matrix

Do not rely on generic lab safety rules. Use this specific matrix designed for aromatic amines/sulfonamides .

Hand Protection Logic

Recommendation: Double Nitrile Gloves (Outer: 5 mil minimum; Inner: 4 mil).

  • Causality: Latex provides poor resistance to organic solvents often used to dissolve this compound (e.g., DMSO, Methanol). Nitrile offers superior chemical resistance and visual contrast for tears.

  • Protocol: Change outer gloves immediately upon splash. Change inner gloves every 2 hours.

Respiratory Protection

Primary: Engineering controls (Fume Hood) are mandatory. Secondary (If hood work is impossible): Powered Air-Purifying Respirator (PAPR) or N95/P100 tight-fitting mask. Surgical masks provide zero protection against chemical dust.

Body & Eye Defense
  • Eyes: Chemical Splash Goggles (Indirect Vent). Safety glasses are insufficient due to the fine dust hazard.

  • Body: Tyvek® lab coat or sleeve covers are recommended over standard cotton coats to prevent dust embedding in fabric fibers, which can cause secondary exposure outside the lab.

Operational Protocol: Safe Handling Workflow

This protocol uses a Self-Validating System : Each step includes a "Check" to ensure safety before proceeding.

Phase A: Preparation & Weighing
  • Static Neutralization: Place an ionizing fan or use an anti-static gun on the spatula and weigh boat inside the fume hood.

    • Check: Does the powder cling to the spatula? If yes, stop and re-ionize.

  • Taring: Tare the balance before opening the chemical vial.

  • Transfer: Open the vial only inside the hood. Transfer using a micro-spatula.

    • Check: Is the sash at the certified working height?

Phase B: Solubilization
  • Solvent Choice: Likely soluble in DMSO (Dimethyl sulfoxide) or Methanol.

  • Exothermic Risk: Sulfonamides are generally stable, but always add solvent slowly to the solid.

  • Labeling: Immediately label the solution with "Contains Sulfonamide - Sensitizer".

Phase C: Reaction Setup
  • Incompatibilities: Avoid strong oxidizers (e.g., permanganates) and acid chlorides unless part of the controlled synthesis. The amino group is nucleophilic; unintended acetylation may occur if exposed to anhydrides without base control.

Visualizing the Safety Logic

The following diagram maps the decision process for handling spills and exposure events.

SafetyLogic Start Event: Chemical Spill/Exposure Assess Assess State: Solid (Powder) or Liquid (Solution)? Start->Assess Solid Solid Powder Spill Assess->Solid Powder Liquid Liquid Solution Spill Assess->Liquid Liquid Vent Is it outside Fume Hood? Solid->Vent Evacuate EVACUATE LAB Allow aerosols to settle (30 min) Vent->Evacuate Yes CleanSolid Cover with wet paper towel (Prevent Dust) Vent->CleanSolid No (Inside Hood) Dispose Dispose as Hazardous Chemical Waste CleanSolid->Dispose SolventCheck Is Solvent DMSO? Liquid->SolventCheck SkinRisk HIGH ABSORPTION RISK Do not touch even with gloves SolventCheck->SkinRisk Yes Absorb Use Absorbent Pads (From periphery to center) SolventCheck->Absorb No (Methanol/Etc) SkinRisk->Absorb Use Tongs/Tools Absorb->Dispose

Figure 1: Decision logic for spill response. Note the critical distinction for DMSO solutions, which accelerate skin absorption.

Waste Disposal & Decontamination

Disposal Principle: Never flush sulfonamides. They are environmental pollutants and potential antibiotic resistance drivers.

Waste Streams
Waste TypeContainer TagNotes
Solid Waste "Hazardous Waste - Solid (Toxic/Irritant)"Contaminated weigh boats, gloves, paper towels.
Liquid Waste "Hazardous Waste - Organic (Non-Halogenated)"Unless halogenated solvents (DCM) were used.
Sharps "Biohazard/Chem Sharps"Needles used for DMSO transfer.
Decontamination
  • Surface Cleaning: Wipe surfaces with 70% Ethanol or Isopropanol.

  • Glassware: Rinse with acetone, then wash with detergent and water. The sulfonamide group is stable to basic wash, but acidic residues should be neutralized.

References

  • ChemScene. (2024). Safety Data Sheet: 3-(Aminomethyl)-5-methoxybenzenesulfonamide (CAS 2060040-08-4).[1] Retrieved from

  • Thermo Fisher Scientific. (2025).[2] Safety Data Sheet: 3-Amino-4-methoxybenzenesulfonamide (Structural Analog). Retrieved from

  • National Center for Biotechnology Information. (2026). PubChem Compound Summary for Sulfonamide Class Hazards. Retrieved from

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